4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
Description
BenchChem offers high-quality 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-4-3-5-10(6-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFJTOSWONKWDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408090 | |
| Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521266-92-2 | |
| Record name | 4-Chloromethyl-5-methyl-2-m-tolyl-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
This guide provides an in-depth exploration of the synthesis and detailed characterization of the versatile heterocyclic compound, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic rationale behind the synthetic pathway, offers a robust experimental protocol, and details the analytical methodologies required for comprehensive structural verification and purity assessment.
Introduction: The Significance of the Oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active molecules.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in the design of novel therapeutics. Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, including roles as anticancer agents, antithrombotic drugs, and fluorescent probes.[3][4][5]
The target molecule of this guide, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, is a particularly valuable synthetic intermediate. Its structure incorporates three key features for further molecular elaboration:
-
An oxazole core , providing a stable and biologically relevant scaffold.
-
A reactive chloromethyl group at the C4 position, which serves as a versatile electrophilic handle for nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups.[6]
-
A substituted 2-aryl moiety (3-methylphenyl), which allows for fine-tuning of steric and electronic properties, crucial for optimizing interactions with biological targets.
This guide focuses on a reliable and well-established synthetic route, the Robinson-Gabriel synthesis, to construct the oxazole core.[1][7]
Strategic Approach to Synthesis: The Robinson-Gabriel Cyclodehydration
Several methods exist for the synthesis of substituted oxazoles, including the Hantzsch synthesis and the Van Leusen reaction.[3][8][9] However, one of the most versatile and historically significant methods is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone precursor.[7][10] This method was chosen for its reliability and the ready availability of starting materials.
The overall synthetic strategy involves two primary stages:
-
Preparation of the Key Precursor: Synthesis of the N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide intermediate.
-
Oxazole Ring Formation: Acid-catalyzed intramolecular cyclization and subsequent dehydration of the precursor to yield the target oxazole.
This sequence is outlined in the workflow below.
Caption: Synthetic workflow for the target oxazole via Robinson-Gabriel synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide (Precursor)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-3-chloropropan-2-one hydrochloride (1.0 eq). Dissolve it in a 1:1 mixture of dichloromethane (DCM) and water.
-
Basification: Cool the mixture to 0 °C in an ice bath. Slowly add an aqueous solution of sodium bicarbonate (2.5 eq) to neutralize the hydrochloride and liberate the free amine.
-
Acylation: While maintaining the temperature at 0 °C, add 3-methylbenzoyl chloride (1.05 eq) dropwise to the vigorously stirred biphasic mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylamino-ketone precursor. This product is often used in the next step without further purification, but can be purified by column chromatography if necessary.
Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide (1.0 eq) from the previous step in anhydrous chloroform.
-
Dehydration/Cyclization: Cool the solution to 0 °C. Slowly and carefully add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 60-65 °C) and maintain for 3-5 hours. Monitor the formation of the oxazole product by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess POCl₃.
-
Neutralization & Extraction: Slowly neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure title compound.
Mechanistic Insight: The Robinson-Gabriel Reaction
The mechanism of the Robinson-Gabriel synthesis proceeds through the activation of the ketone carbonyl by the dehydrating agent (e.g., protonation by a strong acid).[10] This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the amide group to form a five-membered cyclic intermediate, a dihydrooxazolol. Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of the aromatic oxazole ring.
Caption: Simplified mechanism of the Robinson-Gabriel cyclodehydration.
Comprehensive Characterization
Unequivocal structural confirmation and purity assessment of the synthesized 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole are achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (3-methylphenyl group): ~7.2-7.8 ppm (multiplets, 4H). Chloromethyl Protons (-CH₂Cl): ~4.6 ppm (singlet, 2H). Oxazole Methyl Protons (-CH₃): ~2.5 ppm (singlet, 3H). Aryl Methyl Protons (-CH₃): ~2.4 ppm (singlet, 3H). |
| ¹³C NMR | Oxazole Carbons (C2, C4, C5): ~161, 148, 128 ppm. Aromatic Carbons: ~125-138 ppm. Chloromethyl Carbon (-CH₂Cl): ~35 ppm. Methyl Carbons (-CH₃): ~11 and ~21 ppm. |
| Mass Spec. | Molecular Ion (M⁺): Expected m/z corresponding to C₁₂H₁₂ClNO. An isotopic pattern for [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, characteristic of a monochlorinated compound, would be observed. |
| IR Spec. | C=N Stretch (oxazole): ~1650 cm⁻¹. C-O-C Stretch (oxazole): ~1070 cm⁻¹. Aromatic C-H Stretch: ~3050 cm⁻¹. C-Cl Stretch: ~750 cm⁻¹. |
Chromatographic and Physical Analysis
-
Purity (HPLC): Analysis by reverse-phase HPLC should indicate a purity of ≥95% for use in further applications.
-
TLC: A single spot should be observed using an appropriate mobile phase (e.g., 80:20 Hexane:Ethyl Acetate), visualized under UV light.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion and Future Directions
This guide has detailed a robust and reproducible methodology for the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole via the Robinson-Gabriel reaction. The comprehensive characterization protocol ensures the identity and purity of the final product.
The title compound is an exceptionally useful building block for drug discovery and materials science. The reactive chloromethyl handle provides a gateway for constructing libraries of novel oxazole derivatives through substitution with various nucleophiles (amines, thiols, alcohols), paving the way for the exploration of new chemical space and the development of next-generation therapeutic agents.
References
-
Wikipedia. Robinson–Gabriel synthesis . Wikipedia. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole . Pharmaguideline. [Link]
-
SynArchive. Robinson-Gabriel Synthesis . SynArchive. [Link]
-
Padwa, A., et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates . The Journal of Organic Chemistry. [Link]
-
Albericio, F., et al. Synthesis of IB-01211, a Cyclic Peptide Containing 2,4-Concatenated Thia- and Oxazoles, via Hantzsch Macrocyclization . Organic Letters. [Link]
-
Sharma, H., et al. Scheme.3. The Robinson-Gabriel synthesis for oxazole . ResearchGate. [Link]
-
National Center for Biotechnology Information. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas . Molecules. [Link]
-
ResearchGate. Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif . ResearchGate. [Link]
-
Roehrig, S., et al. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor . Journal of Medicinal Chemistry. [Link]
-
European Bioinformatics Institute. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene... . ChEMBL. [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 5. Document: Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene... - ChEMBL [ebi.ac.uk]
- 6. Buy 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | 137090-44-9 [smolecule.com]
- 7. synarchive.com [synarchive.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
Abstract
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. NMR spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into molecular structure. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's spectral signature is critical for structural verification, purity assessment, and quality control. This document serves as a definitive reference, detailing the theoretical basis for signal assignment, a validated experimental protocol for data acquisition, and a comprehensive interpretation of the expected spectral features of the title compound.
Introduction
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a substituted heterocyclic compound featuring a central oxazole ring. The oxazole moiety is a key structural motif found in numerous pharmacologically active compounds.[1] The substituents on this particular molecule—a reactive chloromethyl group, a methyl group, and a 3-methylphenyl (m-tolyl) group—create a unique electronic and steric environment, resulting in a distinct NMR fingerprint. The chloromethyl group, in particular, serves as a versatile synthetic handle, allowing for further molecular elaboration through nucleophilic substitution reactions.[2]
The unambiguous characterization of such molecules is paramount. NMR spectroscopy stands as the gold standard for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide will deconstruct the expected ¹H and ¹³C NMR spectra of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, providing a foundational understanding grounded in established chemical principles and data from analogous structures.
Molecular Structure and NMR Environments
To accurately interpret an NMR spectrum, one must first identify all chemically non-equivalent nuclei within the molecule. The structure of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is shown below, with key atomic environments labeled for the subsequent spectral discussion.
The molecule possesses several distinct regions, each giving rise to characteristic signals:
-
The 3-Methylphenyl (m-Tolyl) Group: This aromatic system contains four non-equivalent aromatic protons and a methyl group.
-
The Oxazole Core: A five-membered heteroaromatic ring. The carbons at positions 2, 4, and 5 are key features in the ¹³C spectrum.
-
The 5-Methyl Group: A methyl substituent directly attached to the oxazole ring.
-
The 4-Chloromethyl Group: A methylene (-CH₂-) group attached to the oxazole ring and a highly electronegative chlorine atom.
Caption: Key proton environments in 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
Table 1: Predicted ¹H NMR Signal Assignments
| Label | Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| A | 3-Methylphenyl (Aromatic Hs) | 7.20 - 7.90 | Multiplet (m) | 4H |
| B | 4-Chloromethyl (-CH₂Cl) | 4.60 - 4.80 | Singlet (s) | 2H |
| C | 3-Methylphenyl (-CH₃) | 2.40 - 2.50 | Singlet (s) | 3H |
| D | 5-Methyl (-CH₃) | 2.30 - 2.45 | Singlet (s) | 3H |
Rationale for Predictions:
-
Aromatic Protons (A): The four protons on the meta-substituted phenyl ring will appear in the characteristic aromatic region. Due to their different positions relative to the electron-withdrawing oxazole ring and the electron-donating methyl group, they are chemically non-equivalent and will likely produce a complex, overlapping multiplet between δ 7.20 and 7.90 ppm.
-
4-Chloromethyl Protons (B): The protons of the -CH₂Cl group are significantly deshielded by the adjacent electronegative chlorine atom and the electron-withdrawing nature of the oxazole ring. This results in a substantial downfield shift. Based on analogous compounds, this signal is expected to appear as a sharp singlet around δ 4.6 - 4.8 ppm.[2]
-
3-Methylphenyl Protons (C): The methyl group on the phenyl ring is a standard benzylic methyl. It will appear as a singlet in the δ 2.40 - 2.50 ppm range, a typical value for a methyl group attached to an aromatic ring.
-
5-Methyl Protons (D): The methyl group at the C5 position of the oxazole ring is also in an environment that causes a downfield shift compared to a simple alkane, but less so than the chloromethyl group. It is expected to resonate as a singlet around δ 2.30 - 2.45 ppm.[1]
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shift of each signal is highly sensitive to the carbon's hybridization and electronic environment.
Table 2: Predicted ¹³C NMR Signal Assignments
| Label | Carbon Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | Oxazole C2 | 160 - 163 |
| 2 | Oxazole C5 | 147 - 150 |
| 3 | 3-Methylphenyl (C-ipso attached to oxazole) | 128 - 131 |
| 4 | 3-Methylphenyl (C-ipso attached to -CH₃) | 138 - 140 |
| 5 | 3-Methylphenyl (Aromatic CHs) | 124 - 132 |
| 6 | Oxazole C4 | 126 - 129 |
| 7 | 4-Chloromethyl (-CH₂Cl) | 35 - 40 |
| 8 | 3-Methylphenyl (-CH₃) | 21 - 22 |
| 9 | 5-Methyl (-CH₃) | 10 - 12 |
Rationale for Predictions:
-
Oxazole Ring Carbons (1, 2, 6): The carbons within the heteroaromatic oxazole ring are significantly deshielded and appear far downfield. C2, situated between two heteroatoms (N and O), is expected to be the most downfield signal, likely above δ 160 ppm.[1] C5 and C4 will also be in the aromatic region, with their precise shifts influenced by their respective substituents.
-
3-Methylphenyl Carbons (3, 4, 5): The six carbons of the phenyl ring will produce six distinct signals. The two quaternary carbons (ipso-carbons), C1' (attached to the oxazole) and C3' (attached to the methyl group), will typically have lower intensity. The remaining four CH carbons will appear in the δ 124-132 ppm range. The presence of the methyl substituent has a known effect on the chemical shifts of the aromatic carbons.[3]
-
4-Chloromethyl Carbon (7): This carbon is attached to an electronegative chlorine atom, which induces a downfield shift into the δ 35-40 ppm range. This is a highly diagnostic signal for this functional group.[2]
-
Methyl Carbons (8, 9): The two methyl group carbons will appear in the aliphatic region of the spectrum (< δ 30 ppm). The benzylic methyl carbon (8) is typically found around δ 21-22 ppm, while the methyl carbon attached to the sp²-hybridized C5 of the oxazole (9) is expected at a slightly higher field, around δ 10-12 ppm.[1]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized protocol is essential. The following methodology represents a robust, self-validating system for the analysis of the title compound.
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[4]
-
Internal Standard: The residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) and the carbon signal (CDCl₃ at δ 77.16 ppm) are typically used for spectral referencing. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm for both ¹H and ¹³C).[5]
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.
Spectrometer Configuration and Data Acquisition
The causality behind parameter selection is key: a higher magnetic field strength (e.g., 400 MHz) provides better signal dispersion and resolution, which is crucial for resolving complex multiplets in the aromatic region.
Sources
A Senior Application Scientist's Guide to the High-Resolution Mass Spectrometry Analysis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
Executive Summary
This technical guide provides a comprehensive framework for the structural elucidation of the synthetic oxazole derivative, 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, using Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC/ESI-Q-TOF-MS). Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental design, from the selection of a soft ionization technique to the predictive analysis of fragmentation pathways. We present a detailed, field-tested protocol, underscore the importance of high-resolution data in confirming elemental composition, and propose a complete fragmentation map of the target molecule. This guide serves as both a practical workflow and an educational resource for leveraging modern mass spectrometry to achieve unambiguous molecular characterization.
Introduction: The Analytical Imperative
In the landscape of pharmaceutical development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a foundational requirement. The compound 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a representative example of a heterocyclic scaffold that may serve as a crucial intermediate in the synthesis of novel therapeutic agents. The oxazole ring is a component of numerous bioactive natural products and pharmaceuticals.[1][2] The reactivity of the chloromethyl group further positions this molecule as a versatile building block.
Given its importance, verifying the identity and purity of this compound is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and specificity.[3][4][5] This guide focuses on the application of LC/ESI-Q-TOF-MS, a powerful combination that provides not only the precise mass of the intact molecule but also detailed structural insights through tandem mass spectrometry (MS/MS) experiments.[3][6]
Foundational Principles: The Synergy of ESI and Q-TOF
The choice of analytical instrumentation is the first critical decision in method development. For a molecule like 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, an ESI-Q-TOF system offers an optimal blend of gentle ionization and high-performance mass analysis.
-
Electrospray Ionization (ESI): ESI is a "soft ionization" technique, meaning it imparts minimal excess energy onto the analyte during the ionization process.[7] This is crucial for preserving the intact molecular ion, which is often fragile. For our target molecule, the basic nitrogen atom in the oxazole ring is a prime site for protonation in a positive ion mode experiment, leading to the formation of a stable protonated molecule, [M+H]⁺. This preserves the molecular weight information, which might otherwise be lost with more energetic ionization methods like Electron Ionization (EI).[8]
-
Quadrupole Time-of-Flight (Q-TOF) Mass Analyzer: This hybrid analyzer combines the strengths of two technologies. The quadrupole acts as a mass filter, allowing for the selection of specific ions (like our [M+H]⁺ ion) for fragmentation analysis. The TOF analyzer measures the mass-to-charge ratio (m/z) of ions based on the time it takes them to travel a fixed distance. Modern TOF instruments equipped with a reflectron provide exceptional mass accuracy (typically <5 ppm) and high resolution (>10,000 FWHM).[3][6] This capability is essential for determining the elemental composition of the parent ion and its fragments, and for clearly resolving the characteristic isotopic pattern of chlorine-containing compounds.[3]
Experimental Workflow: A Validated Protocol
The following protocol outlines a robust method for the analysis of the target compound. The logic behind each step is to ensure reproducible, high-quality data suitable for structural confirmation.
Diagram: LC-MS/MS Analytical Workflow
Caption: A schematic overview of the LC-MS/MS process.
Sample Preparation
A robust sample preparation protocol is the foundation of a successful analysis. The goal is to ensure the analyte is fully dissolved and compatible with the LC mobile phase.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade acetonitrile (ACN).
-
Working Solution: Dilute the stock solution to a final concentration of 1-5 µg/mL using a solvent mixture that mirrors the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the UPLC system.
Rationale: Using 0.1% formic acid in the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.[9]
UPLC and Mass Spectrometry Parameters
The following tables summarize the recommended starting parameters for a standard UPLC-Q-TOF system. These should be optimized as necessary.
Table 1: UPLC Parameters
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
Table 2: Q-TOF MS Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Sampling Cone | 30 V |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) |
| Scan Range (MS) | 50 - 500 m/z |
| Scan Range (MS/MS) | 50 - 250 m/z |
| Collision Energy (CID) | Ramped 10-40 eV |
Rationale: A ramped collision energy ensures that a wide range of fragment ions, from low-energy rearrangements to high-energy bond cleavages, are generated and detected in a single MS/MS experiment.[10]
Data Interpretation and Structural Elucidation
High-Resolution Full Scan MS Analysis
The first step in data analysis is to examine the high-resolution full scan spectrum. We are looking for two key pieces of evidence to confirm the identity of our target molecule.
1. Accurate Mass of the Protonated Molecule: The elemental formula of the target compound is C₁₂H₁₂ClNO. The expected monoisotopic mass of the protonated molecule, [C₁₂H₁₃ClNO]⁺, is calculated to be 222.0680 Da (using the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). A high-resolution mass spectrometer should measure this mass with an error of less than 5 ppm.[3][8]
2. Characteristic Chlorine Isotope Pattern: A definitive feature of any chlorine-containing compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will exhibit two peaks for the molecular ion:
-
The [M+H]⁺ peak at m/z 222.0680 (corresponding to the ³⁵Cl isotope).
-
The [M+2+H]⁺ peak at m/z 224.0651 (corresponding to the ³⁷Cl isotope).
The intensity of the [M+2+H]⁺ peak will be approximately one-third of the [M+H]⁺ peak's intensity.[3] This pattern is a highly reliable diagnostic tool.
MS/MS Fragmentation Analysis: Decoding the Structure
Tandem mass spectrometry (MS/MS) provides a molecular fingerprint by breaking the parent ion into smaller, structurally significant fragments.[10][11][12] By isolating the [M+H]⁺ ion (m/z 222.07) and subjecting it to collision-induced dissociation (CID), we can propose a fragmentation pathway that validates the connectivity of the molecule's substructures.[10][12]
Proposed Fragmentation Pathway: The protonated molecule is expected to fragment via several key pathways, driven by the stability of the resulting fragment ions. The primary fragmentation sites are the labile chloromethyl group and cleavages involving the oxazole ring.
Diagram: Proposed MS/MS Fragmentation of [M+H]⁺
Caption: Predicted major fragmentation pathways for the target molecule.
Table 3: Predicted Fragment Ions and Their Significance
| Fragment | Proposed Formula | Calculated m/z | Interpretation and Structural Evidence |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₃ClNO]⁺ | 222.0680 | Confirms the molecular weight of the parent compound. |
| A | [C₁₂H₁₂NO]⁺ | 186.0913 | Loss of HCl (-35.9767 Da): A common neutral loss for chlorinated compounds, likely involving the proton and the chlorine atom. This confirms the presence of the chloromethyl group. |
| B | [C₁₁H₁₀NO]⁺ | 172.0757 | Loss of chloromethyl radical (•CH₂Cl, -49.9927 Da): Direct cleavage of the C-C bond between the oxazole ring and the chloromethyl group. This is a strong indicator of the chloromethyl substituent. |
| C | [C₇H₇]⁺ | 91.0542 | Tropylium ion: A very common and stable fragment in the mass spectra of compounds containing a tolyl (methylphenyl) group.[13] Its presence confirms the 3-methylphenyl substituent. |
| D | [C₁₀H₈NO]⁺ | 158.0600 | Loss of CH₂ from Fragment B (-14.0157 Da): Further fragmentation, possibly indicating rearrangement and loss from the methyl group on the oxazole ring. |
The identification of these specific fragments, particularly the loss of HCl, the loss of the chloromethyl radical, and the presence of the m/z 91 ion, creates a self-validating system.[10] Each fragment confirms a different piece of the molecular puzzle, and together they provide a highly confident structural assignment.
Conclusion
The structural elucidation of novel or key synthetic compounds like 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a non-negotiable step in chemical and pharmaceutical research. The LC/ESI-Q-TOF-MS methodology detailed in this guide provides a clear, robust, and scientifically sound approach to this challenge. By combining high-resolution mass measurement of the molecular ion with a logical analysis of its MS/MS fragmentation pattern, researchers can achieve an unambiguous confirmation of the molecule's identity. The characteristic isotopic signature of chlorine provides an additional, powerful layer of validation. This integrated analytical strategy ensures data integrity and provides the high level of confidence required for advancing research and development programs.
References
-
Koeplinger, K. A., et al. (2007). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
-
Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical Chemistry. Available at: [Link]
-
Fiveable. (n.d.). Structural elucidation using mass spectrometry. Spectroscopy Class Notes. Available at: [Link]
-
Gabelica, V., et al. (2012). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Analytical Chemistry. Available at: [Link]
-
CURRENTA. (n.d.). Mass spectrometry for structural elucidation. Available at: [Link]
-
Grokipedia. (n.d.). Collision-induced dissociation. Available at: [Link]
-
MDPI. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. Available at: [Link]
-
Bouslimani, A., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. Available at: [Link]
-
Semantic Scholar. (1973). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]
-
SciELO. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Advances in structure elucidation of small molecules using mass spectrometry. Available at: [Link]
-
ResearchGate. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]
-
Frontiers Media. (2023). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. Available at: [Link]
-
MDPI. (2024). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
Whitman College. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Available at: [Link]
-
CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Available at: [Link]
-
Pharmacia. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]
-
AVESIS. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphen.... Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. GCMS Section 6.9.5 [people.whitman.edu]
An In-depth Technical Guide to 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its precise identity. The nomenclature and registration of a compound are critical for unambiguous communication and information retrieval in a research and development setting.
IUPAC Nomenclature and CAS Registry Number
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The unequivocal IUPAC name for the topic compound is 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole . This name precisely describes the molecular structure, indicating a central 1,3-oxazole ring with specific substituents at designated positions.
For a closely related compound, 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, the Chemical Abstracts Service (CAS) has assigned the registry number 103788-61-0 .[1][2][3][4][5] While a specific CAS number for the 3-methylphenyl variant was not immediately available in the initial search, this information on the parent phenyl compound provides a crucial reference point for database searches and literature review. The molecular formula for the title compound is C12H12ClNO, and its molecular weight is 221.68 g/mol .[6]
Structural Elucidation
The structure of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is characterized by a five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom.[7] The substituents are arranged as follows:
-
A chloromethyl group (-CH2Cl) at position 4.
-
A methyl group (-CH3) at position 5.
-
A 3-methylphenyl (m-tolyl) group at position 2.
The presence of the reactive chloromethyl group makes this compound a versatile intermediate for further chemical modifications.
Synthesis and Mechanistic Insights
The synthesis of substituted oxazoles is a well-established area of organic chemistry, with several named reactions providing reliable routes. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern.
Retrosynthetic Analysis and Key Synthetic Strategies
A common approach to the synthesis of 2,4,5-trisubstituted oxazoles involves the formation of the oxazole ring from acyclic precursors. The Robinson-Gabriel synthesis and related methods are frequently employed.[8]
A plausible retrosynthetic pathway for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is illustrated below:
Caption: Retrosynthetic analysis of the target oxazole.
Experimental Protocol: A Generalized Synthetic Approach
The following is a generalized, illustrative protocol for the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, based on established methodologies for similar oxazole derivatives.
Step 1: Acylation of an α-haloketone
-
To a solution of 3-methylbenzamide in a suitable aprotic solvent (e.g., dichloromethane, chloroform), add an equimolar amount of 1,3-dichloropropan-2-one.
-
The reaction can be facilitated by the presence of a mild base to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide can be isolated or used directly in the next step.
Step 2: Cyclodehydration to form the Oxazole Ring
-
The crude or purified intermediate from Step 1 is treated with a dehydrating agent.
-
Common dehydrating agents for this transformation include phosphorus oxychloride (POCl3), sulfuric acid (H2SO4), or polyphosphoric acid (PPA).
-
The reaction is typically heated to drive the cyclization.
-
After the reaction is complete, the mixture is carefully quenched with water or a basic solution.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification of the final product is typically achieved by column chromatography on silica gel.
Characterization and Analytical Data
The unequivocal identification and purity assessment of the synthesized compound are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the m-tolyl group, a singlet for the chloromethyl protons, a singlet for the methyl group on the oxazole ring, and a singlet for the remaining oxazole ring proton. |
| ¹³C NMR | Resonances for the carbon atoms of the oxazole ring, the m-tolyl group, the chloromethyl carbon, and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (221.68 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N and C-O stretching within the oxazole ring, as well as C-H and C-Cl stretching vibrations. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the molecular formula C12H12ClNO. |
Applications in Drug Discovery and Materials Science
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[9] These activities include anti-inflammatory, antimicrobial, and anticancer properties.[10][11]
Potential as a Bioactive Scaffold
The title compound, with its specific substitution pattern, can be considered a lead structure for the development of novel therapeutic agents. The reactive chloromethyl group serves as a handle for the introduction of various functional groups, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. For instance, nucleophilic substitution of the chloride with amines, thiols, or alcohols can lead to compounds with diverse pharmacological profiles.
Caption: Derivatization of the core oxazole structure.
Utility in Materials Science
Oxazole-containing compounds have also found applications as fluorescent dyes and scintillators.[12] The aromatic nature of the oxazole ring, in conjunction with the extended conjugation provided by the aryl substituent, can give rise to interesting photophysical properties. Further research into the luminescence and electronic properties of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole and its derivatives could uncover novel applications in the development of organic light-emitting diodes (OLEDs) or chemical sensors.
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions must be taken when handling 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound is expected to be an irritant and may be harmful if swallowed or absorbed through the skin.[13][14] A comprehensive review of the Safety Data Sheet (SDS) for this or structurally similar compounds is mandatory before commencing any experimental work.[13][15]
Conclusion
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a versatile heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. Its well-defined structure, accessible synthesis, and the reactivity of the chloromethyl group make it an attractive starting point for the development of novel molecules with tailored properties. Further investigation into its biological activities and material characteristics is warranted to fully explore its potential.
References
- Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. (URL: )
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (URL: )
-
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem. (URL: [Link])
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (URL: [Link])
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])
-
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. (URL: [Link])
-
Oxazole - Wikipedia. (URL: [Link])
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC - NIH. (URL: [Link])
-
Several examples of bioactive, medicines and fluorescent compounds containing 1,3-oxazole motif. - ResearchGate. (URL: [Link])
Sources
- 1. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole - CAS:103788-61-0 - 北京欣恒研科技有限公司 [konoscience.com]
- 4. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE | 103788-61-0 [amp.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. labsolu.ca [labsolu.ca]
- 7. Oxazole - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. aksci.com [aksci.com]
- 15. tcichemicals.com [tcichemicals.com]
Solubility and Stability Profile of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole: A Predictive and Methodological Framework
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: Specific experimental data on the solubility and stability of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is not extensively documented in publicly accessible literature. This guide, therefore, adopts an expert-driven, predictive approach. It synthesizes foundational chemical principles with field-proven methodologies to provide researchers with a robust framework for characterizing this molecule. The focus is not on reporting established data, but on empowering scientists to generate that data with confidence and precision. We will dissect the molecule's structural motifs to anticipate its behavior and provide detailed protocols for its empirical evaluation.
Molecular Architecture and Physicochemical Predictions
The subject molecule, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, is a substituted oxazole. Its behavior is dictated by the interplay of three key structural features:
-
The 1,3-Oxazole Core: This five-membered aromatic heterocycle is generally planar and thermally stable.[1] While possessing some basicity at the nitrogen atom, oxazoles are relatively weak bases.[1] The ring itself is moderately resistant to acid but can be susceptible to photo-oxidation.[1]
-
The 2-(3-methylphenyl) Group: This lipophilic group significantly influences the molecule's solubility, reducing its affinity for aqueous media and promoting solubility in organic solvents. The meta-position of the methyl group has a subtle electronic-donating effect but primarily contributes to the molecule's overall hydrophobicity.
-
The 4-(Chloromethyl) Group: This is the molecule's most reactive site and the primary determinant of its chemical stability. The chloromethyl group is an electrophilic center, highly susceptible to nucleophilic substitution reactions. Its reactivity is analogous to that of a benzylic halide, making it a critical liability that must be understood and controlled in any formulation or storage strategy.
Based on this structure, we can make several key predictions:
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Low to Very Low | The presence of the nonpolar 3-methylphenyl and methyl groups imparts significant hydrophobic character. |
| Organic Solubility | Moderate to High | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, and Dimethyl Sulfoxide (DMSO). |
| Chemical Stability | Limited, context-dependent | The high reactivity of the chloromethyl group makes the molecule prone to degradation in the presence of nucleophiles (e.g., water, alcohols, amines, buffer salts). |
| Primary Degradation Route | Nucleophilic Substitution | The chloride is a good leaving group, facilitating SN1 or SN2 reactions at the methylene carbon. |
A Pragmatic Protocol for Solubility Determination
To empirically determine the solubility, a multi-stage approach is recommended, starting with kinetic assessment for rapid screening, followed by a definitive thermodynamic measurement for key solvent systems.
Experimental Workflow: Solubility Assessment
Caption: Workflow for solubility determination.
Step-by-Step Protocol: Thermodynamic Solubility via Shake-Flask (ICH Harmonised Guideline Q6A)
-
Preparation: Add an excess amount of the solid compound (enough to ensure saturation is achieved and solid remains) to a known volume (e.g., 2 mL) of the desired solvent in a sealed, inert vial.
-
Equilibration: Place the vials in a temperature-controlled shaker or rotator (e.g., 25 °C ± 1 °C). Agitate for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the target temperature to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Trustworthiness Check: Immediately dilute the aliquot with a suitable mobile phase or solvent in which the compound is highly soluble to prevent precipitation upon cooling or solvent evaporation. A large, validated dilution factor (e.g., 1:100) is critical.
-
-
Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV or LC-MS method. Calculate the concentration against a standard curve prepared with known concentrations of the compound.
-
Validation: The presence of undissolved solid in the vial after equilibration is essential to confirm that saturation was achieved.
Stability Analysis and Predicted Degradation Pathways
Understanding the stability profile is paramount for handling, formulation, and storage. A forced degradation study is the industry-standard approach to identify potential degradation pathways and develop a stability-indicating analytical method.
Primary Predicted Degradation Pathway
The primary degradation mechanism is anticipated to be the solvolysis of the chloromethyl group, particularly in protic or nucleophilic media.
Caption: Predicted nucleophilic degradation of the title compound.
Protocol: Forced Degradation Study
This protocol is designed to intentionally stress the compound to identify likely degradation products.
| Condition | Protocol | Rationale |
| Acid Hydrolysis | Dissolve compound in 0.1 M HCl. Incubate at 60°C for up to 72h. | To assess stability in acidic environments. The oxazole N-protonation may occur, but the primary degradation is still expected at the chloromethyl site. |
| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Incubate at room temperature for up to 24h. | To assess stability in alkaline environments. Base will catalyze the hydrolysis of the chloromethyl group. |
| Oxidative | Dissolve compound in a solution of 3% H₂O₂. Incubate at room temperature for 24h, protected from light. | To evaluate susceptibility to oxidation. The oxazole ring or the methyl groups could be potential sites of oxidation, though this is likely a secondary pathway. |
| Thermal | Store the solid compound in an oven at 70°C for 7 days. | To assess the intrinsic thermal stability of the solid form. |
| Photolytic (ICH Q1B) | Expose the solid compound and a solution (e.g., in acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | To evaluate light sensitivity. Oxazole rings can undergo photo-oxidation.[1] |
Self-Validating Analysis: For each condition, samples should be analyzed at appropriate time points (e.g., 0, 4, 8, 24, 48h) using a stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
HPLC Method: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is a suitable starting point.
-
PDA Detector: Used to assess peak purity and detect chromophoric degradants.
-
Mass Spectrometer: Essential for obtaining the mass-to-charge ratio (m/z) of the parent compound and any degradation products, which is critical for structural elucidation. The loss of HCl and addition of OH (a mass shift of -18 Da) would be a key indicator of hydrolysis.
Summary and Recommendations
While direct empirical data for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is scarce, a robust scientific understanding can be built upon its structural components.
-
Solubility: The molecule is predicted to be poorly soluble in water but readily soluble in organic solvents. The provided shake-flask protocol is the gold standard for obtaining definitive thermodynamic solubility data essential for formulation development.
-
Stability: The chloromethyl group is the Achilles' heel of this molecule, making it highly susceptible to nucleophilic attack and solvolysis. All aqueous and protic solvent systems should be considered potentially degradative. A comprehensive forced degradation study is not merely recommended; it is essential to map the stability landscape of this compound before its inclusion in any research or development pipeline.
By employing the methodologies outlined in this guide, researchers can systematically and reliably characterize the physicochemical properties of this compound, paving the way for its successful application.
References
-
PubChem - National Center for Biotechnology Information. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Available at: [Link]
-
Joshi, S. et al. (2020). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
ICH Harmonised Guideline Q1B. Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available at: [Link]
-
ICH Harmonised Guideline Q6A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. European Medicines Agency. Available at: [Link]
Sources
Initial Biological Screening of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole: A Strategic Approach
An In-Depth Technical Guide
Executive Summary
This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. Oxazole derivatives are a class of heterocyclic compounds that feature prominently in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] This document outlines a strategic, multi-tiered screening cascade designed to efficiently probe the compound's potential as a therapeutic agent. We present detailed protocols for primary in vitro assays targeting cytotoxicity, antimicrobial efficacy, and anti-inflammatory properties. The rationale behind experimental design, step-by-step methodologies, data interpretation, and visualization of key workflows are detailed to provide researchers and drug development professionals with a robust and scientifically-grounded blueprint for preliminary screening.
Introduction: The Rationale for Screening
The 1,3-oxazole ring is a versatile heterocyclic scaffold found in numerous natural products and synthetic compounds, conferring a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This structural motif is considered a "privileged" structure in drug discovery, capable of interacting with a diverse array of biological targets.[3] The specific compound, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, combines this core with substituents that may enhance its biological profile. The chloromethyl group, in particular, is a reactive moiety that can potentially act as an alkylating agent, suggesting a possible mechanism for cytotoxicity in cancer cells.
Given the established therapeutic potential of the oxazole class, a systematic initial screening of this novel derivative is a critical step in identifying its potential utility.[2] This guide proposes a logical and resource-efficient screening workflow, beginning with broad cytotoxicity assessments, followed by more specific assays based on the most promising initial results.
Compound Profile
-
IUPAC Name: 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
-
Molecular Formula: C₁₁H₁₀ClNO
-
Molecular Weight: 207.66 g/mol [5]
-
Chemical Structure: (A chemical structure diagram would be inserted here in a full whitepaper)
-
Purity & Characterization: Before initiating any biological screening, the compound's identity, purity, and stability must be confirmed using standard analytical techniques (e.g., NMR, LC-MS, HPLC). The compound should be dissolved in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution for serial dilutions.
Strategic Screening Workflow
The initial screening process is designed as a funnel, starting with broad, high-throughput assays to identify any biological activity and progressively moving towards more specific, mechanism-of-action studies for confirmed "hits."
Caption: High-level workflow for initial biological screening.
Experimental Protocols
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[6][7]
Caption: Principle of the MTT colorimetric assay for cell viability.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control line (e.g., NHDF normal human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium, typically ranging from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[6] Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm (typically 570 nm) using a multi-well spectrophotometer.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Preliminary Antimicrobial Screening: Agar Well Diffusion Method
This method is a widely used, cost-effective technique for the preliminary screening of antimicrobial activity.[8] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism, resulting in a zone of growth inhibition.[8][9]
Protocol:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative], Candida albicans [fungus]) equivalent to a 0.5 McFarland standard.
-
Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.[9]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a high concentration, e.g., 1 mg/mL) into each well. Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent (DMSO) as a negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Data Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
In Vitro Anti-inflammatory Screening: LPS-Induced TNF-α Inhibition
This assay uses a human monocytic cell line (e.g., THP-1) to model the inflammatory response.[10] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates these cells to produce pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). The ability of the test compound to reduce TNF-α secretion is a measure of its potential anti-inflammatory effect.[10][11]
Caption: Workflow for the in vitro anti-inflammatory assay.
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control.
-
Stimulation: Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
Hypothetical Data Presentation
The following tables summarize potential outcomes from the initial screening cascade.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values in µM)
| Cell Line | Compound IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 12.5 | 0.8 |
| A549 (Lung Cancer) | 25.2 | 1.1 |
| NHDF (Normal Fibroblast) | > 100 | 5.4 |
Table 2: Antimicrobial Activity (Zone of Inhibition in mm)
| Microorganism | Compound (1 mg/mL) | Ciprofloxacin (30 µg) | Fluconazole (25 µg) |
| S. aureus | 14 mm | 25 mm | N/A |
| E. coli | 8 mm | 28 mm | N/A |
| C. albicans | 0 mm | N/A | 22 mm |
Table 3: Anti-inflammatory Activity (% TNF-α Inhibition)
| Compound Conc. (µM) | % TNF-α Inhibition | Dexamethasone (10 µM) |
| 1 | 5.2% | 85.1% |
| 10 | 18.6% | 85.1% |
| 50 | 35.4% | 85.1% |
Conclusion and Future Directions
The initial biological screening provides the first glimpse into the therapeutic potential of a novel compound. Based on the hypothetical data, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole demonstrates moderate and selective cytotoxicity against cancer cell lines compared to normal cells, along with weak antibacterial activity primarily against Gram-positive bacteria. Its anti-inflammatory potential appears limited in the initial screen.
These preliminary findings justify prioritizing further investigation into its anticancer properties. The next logical steps would include:
-
Secondary Screening: Expanding the cytotoxicity testing to a broader panel of cancer cell lines.
-
Mechanism of Action Studies: Investigating how the compound induces cell death (e.g., apoptosis assays, cell cycle analysis). Given the presence of the chloromethyl group and the known mechanisms of other oxazoles, potential targets could include tubulin polymerization or protein kinases.[12][13]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.
This structured and evidence-based approach ensures that resources are directed toward the most promising avenues, accelerating the journey from a novel molecule to a potential therapeutic lead.
References
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- Kakkar, S., & Narasimhan, B. (2019).
- Akhtar, M. J., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Current Organic Chemistry, 26.
-
ResearchGate. (2019). (PDF) A comprehensive review on biological activities of oxazole derivatives. Retrieved from [Link]
- Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4S).
- Kakkar, S., & Narasimhan, B. (2019).
- Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
- De Smet, E., et al. (2009). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Nutrition journal, 8, 2.
-
Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
- Schroecksnadel, K., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica chimica acta, 359(1-2), 177–184.
- Pérez-Vásquez, A., et al. (2023).
- Gong, Y., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current medicinal chemistry, 27(34), 5848–5871.
-
ResearchGate. (n.d.). In vitro pharmacological screening methods for anti-inflammatory agents. Retrieved from [Link]
- Lach, G., et al. (2023). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International journal of molecular sciences, 24(13), 10609.
-
R Discovery. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
- Elshikh, M., et al. (2023).
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Retrieved from [Link]
- Kaserer, T., et al. (2016). A reliable computational workflow for the selection of optimal screening libraries.
- Wang, J., et al. (2021). Development and Evaluation of a Preliminary Screening Assay for Antibiotic Residues in Meat. Journal of food science, 86(1), 211–221.
-
Alichem. (n.d.). 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). General workflow involving experimental mixture-based screening and virtual screening. Retrieved from [Link]
- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
-
Frederick National Laboratory for Cancer Research. (2023). Faster workflows boost drug discovery in natural product-based screening. Retrieved from [Link]
- Valgas, C., de Souza, S. M., & Smânia, E. F. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology : [publication of the Brazilian Society for Microbiology], 38(2), 369–380.
- Martin, C., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International journal of molecular sciences, 23(20), 12629.
-
Lateral. (n.d.). Antibacterial screening: Significance and symbolism. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Combinations screening workflow overview from experimental design to.... Retrieved from [Link]
-
Chemsrc. (n.d.). 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole. Retrieved from [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmpr.in [ijmpr.in]
- 4. researchgate.net [researchgate.net]
- 5. 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iivs.org [iivs.org]
- 12. researchgate.net [researchgate.net]
- 13. benthamscience.com [benthamscience.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2,4,5-Trisubstituted Oxazole Derivatives
The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique electronic and structural properties have made it a cornerstone in the design of novel therapeutic agents. Among the various substituted oxazoles, the 2,4,5-trisubstituted derivatives have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comprehensive exploration of the key therapeutic targets of these compounds, delving into their mechanisms of action, and offering practical insights for researchers and drug development professionals.
The Versatility of the 2,4,5-Trisubstituted Oxazole Scaffold
The strategic placement of three substituent groups on the oxazole core at positions 2, 4, and 5 allows for extensive chemical diversification. This remarkable flexibility enables the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The diverse functionalities that can be introduced at these positions facilitate interactions with a wide array of biological targets, leading to a rich pharmacology.
Anticancer Activity: Targeting Aberrant Cell Proliferation
A significant body of research has focused on the development of 2,4,5-trisubstituted oxazole derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including those of the prostate, skin, and lung.[1][2]
Mechanism of Action: Disruption of Cellular Proliferation
While the precise mechanisms of action are still under investigation for many derivatives, the available evidence suggests that their antiproliferative effects are multifaceted. Some compounds have been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. The substitution patterns on the oxazole ring play a crucial role in determining their potency and selectivity. For instance, the presence of moieties like trimethoxyphenyl and various heterocyclic rings has been associated with enhanced anticancer activity.[1]
Quantitative Anticancer Data
The in vitro anticancer activity of several 2,4,5-trisubstituted oxazole derivatives has been quantified, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Substituents (R2, R4, R5) | Cancer Cell Line | IC50 (µM) | Reference |
| 6af | 2-(2-fluorophenyl), 4-(2,3,4-trimethoxyphenyl), 5-thio-benzo[d]thiazole | PC-3 (Prostate) | 7.8 | [1] |
| A431 (Skin) | 9.2 | [1] | ||
| 6bg | 2-(pyridin-3-yl), 4-(2,3,4-trimethoxyphenyl), 5-thio-pyrimidine | PC-3 (Prostate) | 8.5 | [1] |
| A431 (Skin) | 10.1 | [1] | ||
| 6cf | 2-(2-fluorophenyl), 4-(2,3,4-trimethoxyphenyl), 5-thio-5-methyl-1,3,4-thiadiazole | PC-3 (Prostate) | 6.9 | [1] |
| A431 (Skin) | 8.3 | [1] | ||
| 3a | Diethyl 2-[2-methyl-5-(4-nitrophenyl)oxazol-4-yl]malonate | NCI-H460 (Lung) | 60 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[2]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,4,5-trisubstituted oxazole derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48 to 72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation period, remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Certain 2,4,5-trisubstituted oxazole derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and signaling pathways involved in the inflammatory response.[2][3]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
A notable mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of aquaporin-4 (AQP4), a water channel protein implicated in lung inflammation.[3] By inhibiting AQP4, these derivatives can modulate fluid homeostasis and reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] Furthermore, some derivatives have been suggested to exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[2]
Caption: Proposed anti-inflammatory mechanism of 2,4,5-trisubstituted oxazoles.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used and validated model for screening the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult Wistar rats or Swiss albino mice. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the 2,4,5-trisubstituted oxazole derivative. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant bacteria and fungi poses a significant threat to global health. Oxazole derivatives have been investigated for their potential as novel antimicrobial agents.[4][5]
Potential Targets and Mechanisms
The antimicrobial activity of oxazole derivatives is likely due to their ability to interfere with essential cellular processes in microorganisms. While specific targets for many 2,4,5-trisubstituted oxazoles are yet to be fully elucidated, potential mechanisms could include:
-
Inhibition of cell wall synthesis: Disrupting the integrity of the bacterial or fungal cell wall.
-
Inhibition of protein synthesis: Interfering with ribosomal function.
-
Inhibition of nucleic acid synthesis: Blocking DNA replication or transcription.
-
Disruption of membrane function: Altering the permeability of the cell membrane.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the bacterial or fungal strain in a suitable broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare a two-fold serial dilution of the 2,4,5-trisubstituted oxazole derivatives in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neuroprotective Effects: A Frontier for Oxazole Derivatives
Neurodegenerative diseases and acute brain injuries, such as ischemic stroke, represent significant unmet medical needs. While research in this area for 2,4,5-trisubstituted oxazoles is still emerging, related heterocyclic compounds have shown promise as neuroprotective agents.[6]
Potential Therapeutic Targets
Based on studies of structurally similar compounds, potential neuroprotective mechanisms of 2,4,5-trisubstituted oxazoles could involve:
-
Activation of the Nrf2 Signaling Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of this pathway can protect neurons from oxidative stress-induced damage.[6]
-
Inhibition of Oxidative Stress and Apoptosis: Reducing the production of reactive oxygen species (ROS) and inhibiting apoptotic pathways can prevent neuronal cell death.[6]
-
Modulation of Neuroinflammation: Targeting inflammatory processes in the brain that contribute to neuronal damage.
Caption: Potential neuroprotective mechanism via the Nrf2 pathway.
Future Directions and Concluding Remarks
The 2,4,5-trisubstituted oxazole scaffold is a remarkably versatile platform for the development of novel therapeutic agents with a wide range of potential applications. The research highlighted in this guide underscores their promise as anticancer, anti-inflammatory, antimicrobial, and potentially neuroprotective agents.
Future research efforts should focus on:
-
Elucidation of precise molecular targets: Utilizing techniques such as proteomics and chemical biology to identify the specific proteins and pathways that these compounds interact with.
-
Structure-activity relationship (SAR) studies: Systematically modifying the substituents on the oxazole ring to optimize potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy and safety studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their therapeutic potential and safety profiles.
References
-
Liu, X. H., Lv, P. C., Xue, J. Y., Song, B. A., & Zhu, H. L. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930-5. [Link]
-
Meenakshi, M., Kannan, A., Jothimani, M., Selvi, T., Karthikeyan, M., Prahalathan, C., & Srinivasan, K. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC medicinal chemistry, 14(9), 1761-1773. [Link]
-
Discovery of Novel 2,4,5-Trisubstituted Oxazoline Derivatives as Potent Acaricidal Agents. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. (2021). ResearchGate. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2023). RSC Medicinal Chemistry. [Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (2014). PubMed. [Link]
-
Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. (2021). Neurochemistry International. [Link]
Sources
- 1. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of novel oxazole compounds
An In-depth Technical Guide to Structure-Activity Relationship (SAR) Studies of Novel Oxazole Compounds
Authored by a Senior Application Scientist
Introduction: The Oxazole Scaffold - A Privileged Motif in Medicinal Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a cornerstone in the architecture of medicinally relevant molecules. Its prevalence in a wide array of natural products, such as the antibiotic microcin B17 and the anticancer agent Diazonamide A, has long signaled its biological significance. In contemporary drug discovery, the oxazole scaffold is considered a "privileged" structure due to its ability to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with diverse biological targets. Its rigid, planar geometry and favorable metabolic stability make it an attractive framework for the design of novel therapeutic agents.
This guide provides a comprehensive overview of the principles and practices involved in conducting Structure-Activity Relationship (SAR) studies of novel oxazole-containing compounds. We will delve into the strategic design of compound libraries, the intricacies of their chemical synthesis, the selection and execution of appropriate biological assays, and the iterative process of data interpretation that drives the optimization of lead compounds.
Part 1: Strategic Design and Synthesis of Oxazole Analog Libraries
The foundation of any successful SAR campaign lies in the rational design and efficient synthesis of a diverse yet focused library of chemical analogs. The goal is to systematically probe the chemical space around a lead oxazole scaffold to understand how specific structural modifications influence biological activity.
Core Principles of Analog Design
The design of an oxazole library should be guided by a clear hypothesis regarding the key pharmacophoric elements. Key considerations include:
-
Substitution Pattern: The oxazole ring offers three potential points for substitution (C2, C4, and C5). A thorough SAR exploration involves systematically modifying each position to identify which ones are critical for activity and which can be altered to fine-tune physicochemical properties.
-
Bioisosteric Replacement: Replacing functional groups with other groups that have similar steric and electronic properties (bioisosteres) can reveal important information about the nature of the interaction with the biological target. For example, a phenyl group at the C2 position could be replaced with a thiophene or pyridine to probe the importance of aromaticity and heteroatom interactions.
-
Conformational Constraint: Introducing rigid elements or conformationally restricted linkers can lock the molecule into a specific bioactive conformation, potentially increasing potency and selectivity.
Synthetic Strategies for Oxazole Library Generation
Several robust synthetic methodologies are available for the construction of the oxazole core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole
This protocol describes a classic and reliable method for synthesizing oxazoles from α-acylamino ketones.
Step-by-Step Methodology:
-
Acylation of α-Amino Ketone:
-
To a solution of an α-amino ketone hydrochloride (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) at 0 °C, add a base such as sodium bicarbonate (2.5 eq).
-
Slowly add the desired acyl chloride (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.
-
-
Cyclodehydration to form the Oxazole Ring:
-
Dissolve the crude α-acylamino ketone in a suitable dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, at 0 °C.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,5-disubstituted oxazole.
-
Workflow for Oxazole Synthesis and SAR Exploration
Caption: Iterative workflow for SAR studies of oxazole compounds.
Part 2: Biological Evaluation and SAR Interpretation
The biological evaluation of newly synthesized oxazole compounds is a critical step in determining their therapeutic potential. The data generated from these assays directly feeds into the SAR analysis, guiding the next round of compound design.
Selection of Biological Assays
The choice of assays depends on the intended therapeutic target. For example, if the oxazole compounds are being developed as kinase inhibitors, a primary screen would involve a kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Targeting EGFR)
This protocol outlines a common method to assess the inhibitory activity of oxazole compounds against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test oxazole compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at desired concentrations in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the test compound solution (serially diluted) to the wells of a microplate. Include wells for a positive control (known inhibitor, e.g., Gefitinib) and a negative control (DMSO vehicle).
-
Add 10 µL of the EGFR kinase solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding 25 µL of a stop solution containing EDTA.
-
-
Signal Detection:
-
The amount of phosphorylated substrate can be quantified using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation, or by using a phosphospecific antibody in an ELISA format.
-
Read the plate using a suitable plate reader (e.g., luminometer or spectrophotometer).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Interpreting the Structure-Activity Relationship
The primary output of the biological assays is quantitative data, typically in the form of IC₅₀ or EC₅₀ values. This data, when analyzed in conjunction with the structural variations across the analog library, allows for the elucidation of the SAR.
Data Presentation: SAR Table for a Hypothetical Series of Oxazole-Based Kinase Inhibitors
| Compound | R1 (C2-position) | R2 (C5-position) | Kinase Inhibition IC₅₀ (nM) |
| 1a | Phenyl | Methyl | 5,200 |
| 1b | 4-Chlorophenyl | Methyl | 850 |
| 1c | 4-Methoxyphenyl | Methyl | 2,300 |
| 1d | 4-Aminophenyl | Methyl | 150 |
| 1e | Pyridin-4-yl | Methyl | 320 |
| 2a | 4-Aminophenyl | Ethyl | 210 |
| 2b | 4-Aminophenyl | Isopropyl | 980 |
| 2c | 4-Aminophenyl | Cyclopropyl | 95 |
SAR Insights from the Table:
-
C2-Substituent: A phenyl group at the R1 position is tolerated, but substitution on this ring is crucial for potency. An electron-donating amino group (Compound 1d ) is significantly more favorable than electron-withdrawing (chloro, 1b ) or other electron-donating (methoxy, 1c ) groups, suggesting a key hydrogen bond interaction or favorable electronic complementarity in the kinase active site. The activity of the pyridine analog (1e ) indicates that a heteroaromatic ring is also well-tolerated.
-
C5-Substituent: The size of the R2 substituent appears to be important. While a methyl group is a good starting point, increasing the size to ethyl (Compound 2a ) has a minor effect, but a bulky isopropyl group (2b ) leads to a significant loss of activity, likely due to steric hindrance. The high potency of the cyclopropyl analog (2c ) suggests that a small, rigid substituent is optimal for fitting into a specific hydrophobic pocket.
Visualizing Key SAR Determinants
Caption: Key SAR takeaways for the hypothetical oxazole series.
Conclusion: From Data to Drug Candidate
The structure-activity relationship study is a dynamic and iterative process. The insights gained from each cycle of design, synthesis, and testing provide a clearer understanding of the molecular interactions governing the biological activity of novel oxazole compounds. By systematically mapping the SAR, medicinal chemists can rationally design next-generation analogs with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of new and effective therapeutics. The principles and protocols outlined in this guide serve as a foundational framework for researchers embarking on this critical phase of drug discovery.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of nucleophilic substitution reactions involving 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, a versatile heterocyclic building block. The document elucidates the underlying chemical principles, offers detailed step-by-step protocols for the synthesis of diverse derivatives, and discusses the potential applications of these products in medicinal chemistry and drug development. The protocols are designed to be robust and reproducible, enabling researchers to efficiently generate libraries of novel oxazole-based compounds for further investigation.
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a prominent five-membered heterocycle that constitutes the core structure of numerous natural products and synthetic molecules with significant biological activity.[1][2] Its unique electronic and steric properties allow it to serve as a versatile scaffold in medicinal chemistry, engaging with a wide array of biological targets. Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][3]
The subject of this guide, 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, is a particularly valuable synthetic intermediate. The chloromethyl group at the 4-position acts as a reactive electrophilic site, akin to a benzylic halide. This feature allows for facile nucleophilic substitution reactions, providing a straightforward entry to a diverse range of functionalized oxazole derivatives. The strategic placement of the methyl and 3-methylphenyl groups can influence the molecule's overall lipophilicity and conformational preferences, which are critical parameters in drug design.
This document serves as a practical guide for researchers, providing the necessary theoretical background and detailed experimental protocols to effectively utilize this powerful building block in the synthesis of novel chemical entities with therapeutic potential.
Synthesis of the Starting Material: 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
A common and effective method for the synthesis of 2,4,5-trisubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[4][5] This approach can be adapted for the synthesis of the title compound. The proposed synthetic sequence involves three main steps:
-
Acylation: Reaction of an appropriate α-amino ketone with 3-methylbenzoyl chloride to form the requisite α-acylamino ketone intermediate.
-
Cyclodehydration: Acid-catalyzed intramolecular cyclization of the α-acylamino ketone to yield the 2,4,5-trisubstituted oxazole core.
-
Chlorination: Selective radical chlorination of the methyl group at the 4-position.
General Protocol for Synthesis (Proposed)
Step 1 & 2: One-Pot Acylation and Cyclodehydration
-
To a solution of 3-aminobutan-2-one hydrochloride (1.0 eq) in a suitable solvent such as pyridine or dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine, 2.2 eq), add 3-methylbenzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the formation of the N-(3-oxobutan-2-yl)-3-methylbenzamide is complete (monitored by TLC).
-
For the cyclodehydration step, a strong dehydrating agent is required.[6] The reaction mixture can be carefully added to concentrated sulfuric acid or treated with phosphorus oxychloride (POCl₃) and heated to reflux.
-
After cooling, the reaction mixture is quenched by pouring it onto ice water and neutralized with a suitable base (e.g., NaOH or NaHCO₃ solution).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 4,5-dimethyl-2-(3-methylphenyl)-1,3-oxazole, is purified by column chromatography.
Step 3: Chlorination of the 4-Methyl Group
-
To a solution of 4,5-dimethyl-2-(3-methylphenyl)-1,3-oxazole (1.0 eq) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄), add N-chlorosuccinimide (NCS) (1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq).
-
Heat the mixture to reflux (approximately 77 °C) and irradiate with a UV lamp to initiate the radical chlorination.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole can be purified by column chromatography on silica gel.
Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality
The chloromethyl group at the 4-position of the oxazole ring is highly susceptible to nucleophilic attack, proceeding readily through an Sₙ2 mechanism. This reactivity is analogous to that of benzylic halides, where the adjacent π-system of the oxazole ring stabilizes the transition state. A wide variety of nucleophiles can be employed to displace the chloride, including amines, phenols, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
N-Alkylation with Amine Nucleophiles
The reaction of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole with primary or secondary amines provides a direct route to 4-(aminomethyl)oxazole derivatives. These compounds are of significant interest in medicinal chemistry, with analogs showing a range of biological activities, including anticancer properties.[7]
General Protocol for N-Alkylation:
-
In a round-bottom flask, dissolve 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
To this mixture, add the desired primary or secondary amine (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted derivative.
O-Alkylation with Phenolic Nucleophiles
Phenols can be O-alkylated with 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole to yield the corresponding aryl ethers. This reaction, a variation of the Williamson ether synthesis, typically requires a base to deprotonate the phenol, generating a more nucleophilic phenoxide. The resulting 4-(phenoxymethyl)oxazole derivatives are scaffolds found in compounds with anti-inflammatory activity.[8][9]
General Protocol for O-Alkylation:
-
To a solution of the desired phenol (1.1 eq) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq) at room temperature. Stir for 30 minutes to generate the phenoxide.
-
Add a solution of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
The crude product can be purified by column chromatography or recrystallization.
S-Alkylation with Thiol Nucleophiles
The high nucleophilicity of thiols and thiolates makes them excellent partners for substitution reactions with the chloromethyl oxazole.[10] This reaction provides access to 4-(thiomethyl)oxazole derivatives, a class of compounds that has been investigated for antimicrobial and antifungal activities.[11][12]
General Protocol for S-Alkylation:
-
Dissolve the thiol (1.1 eq) in a suitable solvent such as ethanol, DMF, or acetonitrile.
-
Add a base like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium ethoxide (NaOEt) (1.2 eq) to generate the thiolate in situ.
-
Add 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as indicated by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the desired thioether.
Data Summary and Reaction Parameters
The following table summarizes typical reaction conditions for the nucleophilic substitution on 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. Note that reaction times and yields are indicative and may vary depending on the specific nucleophile and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |
| Amines | Morpholine | K₂CO₃ | DMF | 25-50 | 4-8 | Good to Excellent |
| Aniline | Et₃N | Acetonitrile | 60-80 | 6-12 | Moderate to Good | |
| Phenols | Phenol | K₂CO₃ | Acetone | Reflux | 8-16 | Good |
| 4-Methoxyphenol | NaH | DMF | 60 | 4-8 | Good to Excellent | |
| Thiols | Thiophenol | NaOH | Ethanol | 25 | 2-4 | Excellent |
| Benzyl mercaptan | NaOEt | Ethanol | 25-40 | 3-6 | Excellent |
Experimental Workflow Visualization
The general workflow for performing a nucleophilic substitution reaction with 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is depicted below.
Applications in Drug Development
The derivatives synthesized from 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole are of considerable interest to the pharmaceutical industry. The ability to rapidly generate a library of analogs by varying the nucleophile allows for efficient exploration of structure-activity relationships (SAR).
-
Anticancer Agents: The 2-amino-4-methyloxazole core has been identified in compounds with potent and selective antitumor activity.[13] The aminomethyl linkage provides a flexible linker to introduce various substituents that can modulate target binding and pharmacokinetic properties.
-
Anti-inflammatory Agents: The 4-(phenoxymethyl)oxazole scaffold is present in molecules that exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[8]
-
Antimicrobial Agents: Thioether derivatives of heterocyclic compounds are known to possess a broad spectrum of antimicrobial and antifungal activities.[11][14] The introduction of a thiomethyl linker at the 4-position of the oxazole ring is a promising strategy for the development of new anti-infective agents.
Conclusion
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a highly versatile and reactive building block for the synthesis of a wide range of functionalized oxazole derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of this compound and to generate novel molecules with potential therapeutic applications. The straightforward nature of these nucleophilic substitution reactions makes this an attractive scaffold for library synthesis in drug discovery programs.
References
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). Source not specified. [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (2016). Source not specified. [Link]
-
Cyclodehydration of N-(aminoalkyl)benzamides Under Mild Conditions With a Hendrickson Reagent Analogue. (Date not specified). PubMed. [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (Date not specified). PubMed Central. [Link]
-
3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. (Date not specified). PubChem. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]
-
Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. (Date not specified). PubMed. [Link]
- Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. (Date not specified).
-
The Robinson-Gabriel synthesis for oxazole. (2016). ResearchGate. [Link]
-
Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. (Date not specified). ResearchGate. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). PubMed Central. [Link]
-
Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). PubMed. [Link]
-
The synthesis of the 4-(chloromethyl)-2-phenyloxazoles intermediates... (Date not specified). ResearchGate. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (Date not specified). Frontiers. [Link]
-
Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. (2023). Research Results in Pharmacology. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (Date not specified). MDPI. [Link]
-
We developed a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles... (2023). RSC Publishing. [Link]
-
Novel alkylated azoles as potent antifungals. (Date not specified). PubMed. [Link]
-
a brief review on antimicrobial activity of oxazole derivatives. (Date not specified). iajps. [Link]
-
N-[4-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide synthesis. (Date not specified). Molbase. [Link]
-
In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. (Date not specified). PubMed Central. [Link]
-
Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (Date not specified). NIH. [Link]
-
Efficacy of 5-(2-aroyl)aryloxy methyl-2-phenyl-1,3,4-oxadiazoles as antibacterial and antifungal agents. (Date not specified). ResearchGate. [Link]
-
Antitumor benzothiazoles. 8. Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles. (Date not specified). PubMed. [Link]
-
New Antifungal Agents with Azole Moieties. (Date not specified). MDPI. [Link]
-
N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide, (S)-. (Date not specified). PubChem. [Link]
-
Robinson–Gabriel synthesis. (Date not specified). Wikipedia. [Link]
-
Robinson–Gabriel synthesis. (Date not specified). Semantic Scholar. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents [patents.google.com]
- 3. Phenolic Content and Anti-Inflammatory Activity of Cultivated and Wild-Type Galium odoratum Extracts in Murine Bone Marrow-Derived Macrophages [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Cyclodehydration of N-(aminoalkyl)benzamides under mild conditions with a Hendrickson reagent analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 13. Antitumor benzothiazoles. 8. Synthesis, metabolic formation, and biological properties of the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Deployment of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole for Accelerated Drug Discovery via Parallel Synthesis
Preamble: The Oxazole Scaffold and the Imperative for Chemical Diversity
The 1,3-oxazole ring is a privileged heterocyclic motif, forming the structural core of numerous natural products and clinically approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an exceptional scaffold for molecular recognition at biological targets.[1][3] In the landscape of modern medicinal chemistry, the rapid generation of focused compound libraries around such validated scaffolds is paramount for efficient lead identification and optimization.[4][5]
This document serves as a comprehensive technical guide to the strategic use of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole , a bespoke building block engineered for diversity-oriented parallel synthesis. We will elucidate the chemical rationale behind its design and provide robust, field-tested protocols for its application in generating libraries of novel oxazole derivatives.
The Building Block: A Chemist's Analysis of Reactivity
The utility of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole lies in its precisely positioned reactive handle. The chloromethyl group at the C4 position of the oxazole ring is the key to its function.
-
Electrophilic Nature: This group behaves as a potent electrophile, analogous to a benzylic chloride. The proximity of the oxazole ring system stabilizes the transition state of nucleophilic attack, rendering the methylene carbon highly susceptible to SN2 reactions.[6][7]
-
Selective Reactivity: While the oxazole ring itself can undergo reactions, it is generally stable under the conditions required for displacing the chloride.[8] This chemoselectivity is crucial, as it ensures that library diversification occurs predictably at the intended position, minimizing side-product formation. The primary reaction pathway is the displacement of the chloride by a wide array of nucleophiles.[7]
This targeted reactivity allows for a "plug-and-play" approach where a common core structure is decorated with diverse functional groups, a cornerstone of parallel synthesis.
Caption: Logical breakdown of the key functional components of the title compound.
The Workflow: A Blueprint for Parallel Library Synthesis
Parallel synthesis enables the simultaneous creation of multiple, distinct compounds in a spatially separated array (e.g., a 96-well plate). The workflow using our target oxazole is designed for efficiency, robustness, and amenability to automation.
The overarching strategy involves reacting an array of diverse nucleophiles (Building Block Set B) with the core electrophile, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (Building Block A).
Caption: A generalized workflow for parallel synthesis using the oxazole building block.
Experimental Protocols: From Theory to Practice
The following protocols are generalized for use in a parallel synthesis format, typically in reaction blocks or multi-well plates. Reagent quantities are provided for a single reaction; scale as needed. All operations should be conducted in a well-ventilated fume hood.
Safety Note: 4-(Chloromethyl) oxazoles are alkylating agents and should be handled with care. They can be irritants and lachrymators. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
Protocol 1: Synthesis of Tertiary Amines via N-Alkylation
This protocol details the reaction with primary or secondary amines to yield the corresponding substituted aminomethyl-oxazoles.[7][10]
Materials:
-
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
-
Desired primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Reaction vessels (e.g., 8 mL screw-cap vials)
Procedure:
-
To a reaction vial, add 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (1.0 eq, e.g., 50 mg).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Dispense the chosen solvent (e.g., 2 mL of MeCN).
-
Add the desired amine (1.1 eq).
-
Seal the vial and place it in a reaction block heated to 60 °C.
-
Stir the reaction for 4-12 hours. Monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from a representative well.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by silica gel chromatography or preparative HPLC.
| Nucleophile (Amine) | Base | Solvent | Time (h) | Typical Crude Purity (%) |
| Morpholine | K₂CO₃ | MeCN | 6 | >90 |
| Piperidine | K₂CO₃ | MeCN | 6 | >90 |
| Benzylamine | Et₃N | DMF | 12 | >85 |
| Aniline | K₂CO₃ | DMF | 16 | >70 (requires more forcing conditions) |
Protocol 2: Synthesis of Aryl Ethers via O-Alkylation
This protocol describes the Williamson ether synthesis using various phenols to generate a library of aryl ethers.[11]
Materials:
-
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
-
Desired phenol (e.g., 4-methoxyphenol, 3-cyanophenol)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Acetone or N,N-Dimethylformamide (DMF)
-
Reaction vessels
Procedure:
-
To a reaction vial, add the desired phenol (1.1 eq).
-
Add anhydrous potassium carbonate (1.5 eq). For less reactive phenols, Cs₂CO₃ is a superior choice.
-
Dispense the chosen solvent (e.g., 2 mL of DMF).
-
Stir the mixture at room temperature for 15 minutes to form the phenoxide.
-
Add a solution of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (1.0 eq) in the same solvent.
-
Seal the vial and heat to 70 °C for 6-18 hours. Monitor progress by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Nucleophile (Phenol) | Base | Solvent | Time (h) | Typical Crude Purity (%) |
| Phenol | K₂CO₃ | DMF | 12 | >90 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 8 | >95 |
| 4-Nitrophenol | Cs₂CO₃ | DMF | 6 | >95 |
| 2-Naphthol | K₂CO₃ | DMF | 16 | >85 |
Protocol 3: Synthesis of Thioethers via S-Alkylation
This protocol details the reaction with thiols to produce a library of thioethers, which can be further oxidized to sulfoxides or sulfones if desired.[7][10]
Materials:
-
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
-
Desired thiol (e.g., thiophenol, benzyl mercaptan)
-
Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, use with extreme caution)
-
Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Reaction vessels
Procedure:
-
To a reaction vial, add the desired thiol (1.05 eq).
-
Add anhydrous potassium carbonate (1.5 eq).
-
Dispense the solvent (e.g., 2 mL of EtOH).
-
Stir the mixture at room temperature for 20 minutes to generate the thiolate anion.
-
Add 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (1.0 eq).
-
Seal the vial and stir at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude thioether.
-
Purify as needed.
| Nucleophile (Thiol) | Base | Solvent | Time (h) | Typical Crude Purity (%) |
| Thiophenol | K₂CO₃ | EtOH | 2 | >95 |
| Benzyl Mercaptan | K₂CO₃ | EtOH | 1 | >95 |
| 4-Methylthiophenol | K₂CO₃ | THF | 2 | >95 |
| Cyclohexyl Mercaptan | K₂CO₃ | THF | 3 | >90 |
Library Diversification: A Visual Representation
The power of this building block is its ability to serve as a central hub for generating diverse molecular architectures.
Caption: Diversification strategy for the oxazole scaffold with various nucleophile classes.
Conclusion
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a highly effective and versatile building block for parallel synthesis. Its predictable reactivity via SN2 displacement of the chloromethyl group allows for the reliable and efficient generation of diverse libraries of substituted oxazoles. The protocols outlined herein provide a robust foundation for researchers in drug discovery to rapidly explore the structure-activity relationships of this important heterocyclic class, accelerating the journey from hit identification to lead optimization.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link][1][3]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968. [Link][2]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. Published online January 20, 2025. [Link][4]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2021). SlideShare. [Link][12]
-
Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link][13][14]
-
Boyd, R. J., et al. (2007). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron, 63(33), 7995-8003. [Link][7]
-
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link][9]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link][8]
-
Wipf, P., & Wang, X. (2002). Parallel synthesis of oxazolines and thiazolines by tandem condensation-cyclodehydration of carboxylic acids with amino alcohols and aminothiols. Journal of Combinatorial Chemistry, 4(6), 656-660. [Link][15]
-
Bergmeier, S. C., & Katz, S. J. (2002). A method for the parallel synthesis of multiply substituted oxazolidinones. Journal of Combinatorial Chemistry, 4(2), 162-166. [Link][5]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for the parallel synthesis of multiply substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | 137090-44-9 [smolecule.com]
- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 9. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Parallel synthesis of oxazolines and thiazolines by tandem condensation-cyclodehydration of carboxylic acids with amino alcohols and aminothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for reacting 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole with thiols
Topic: Protocol for Reacting 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole with Thiols
Abstract
This document provides a comprehensive guide for the synthesis of novel thioether derivatives through the nucleophilic substitution of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole with a variety of thiol-containing compounds. The oxazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Conjugating this core with diverse thioethers offers a powerful strategy for expanding chemical diversity and exploring new structure-activity relationships (SAR). This protocol details the underlying chemical principles, provides a robust, step-by-step experimental procedure, and outlines methods for purification and characterization, tailored for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
The five-membered oxazole ring is a cornerstone heterocycle in modern medicinal chemistry.[1] Its derivatives are found in numerous clinically approved drugs and late-stage clinical candidates, valued for their metabolic stability and ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets.[2] The specific substrate, 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, features a reactive chloromethyl group at the C4 position. This group behaves as a benzylic-like halide, making it an excellent electrophile for S_N2 reactions.
The reaction with thiols provides a straightforward and efficient route to introduce a flexible thioether linkage, a common motif in pharmacologically active molecules.[4] This nucleophilic substitution reaction is typically facile and high-yielding.[5] The general mechanism involves the deprotonation of a thiol (R-SH) by a mild base to form a highly nucleophilic thiolate anion (R-S⁻). This anion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a stable carbon-sulfur bond.[6]
This protocol is designed to be broadly applicable to a wide range of aromatic and aliphatic thiols, enabling the creation of diverse libraries of potential drug candidates.
Reaction Mechanism and Key Parameters
The core transformation is a bimolecular nucleophilic substitution (S_N2) reaction. The success of this synthesis hinges on several key parameters that can be optimized for different thiol substrates.
Caption: S_N2 mechanism for thioether synthesis.
-
Choice of Base: The base is crucial for generating the thiolate anion.
-
Potassium Carbonate (K₂CO₃): An excellent choice for most aromatic and aliphatic thiols. It is mild, inexpensive, and easily removed during workup.[7]
-
Sodium Hydride (NaH): A stronger, non-nucleophilic base suitable for less acidic thiols. Requires anhydrous conditions and careful handling.
-
Triethylamine (Et₃N): An organic base that can also act as a scavenger for the HCl byproduct. Useful but can sometimes lead to quaternization side reactions.
-
-
Solvent Selection: A polar aprotic solvent is ideal as it solvates the cation of the base without hydrogen bonding to the nucleophile, thus maximizing the thiolate's reactivity.
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN): Excellent choices for their ability to dissolve the reactants and facilitate the S_N2 mechanism.
-
Tetrahydrofuran (THF): A less polar option, often used with stronger bases like NaH.
-
-
Temperature: The reaction generally proceeds efficiently at room temperature to moderate heat (40-60 °C). For less reactive or sterically hindered thiols, gentle heating can significantly increase the reaction rate. Monitoring by Thin Layer Chromatography (TLC) is essential to prevent decomposition at elevated temperatures.
Detailed Experimental Protocol
This protocol describes a general procedure for the reaction of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole with a generic thiol on a 1.0 mmol scale.
Materials and Reagents
| Reagent | Mol. Wt. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | 235.70 | 1.0 | 236 mg | 1.0 |
| Thiol (R-SH) | Varies | 1.1 | Varies | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 276 mg | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 4.0 mL | - |
| Ethyl Acetate (EtOAc) | - | - | ~100 mL | - |
| Brine (Saturated NaCl solution) | - | - | ~50 mL | - |
| Deionized Water | - | - | ~50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - | As needed | - |
Equipment
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen/Argon inlet (optional, but recommended)
-
TLC plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
Caption: General experimental workflow diagram.
-
Flask Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (236 mg, 1.0 mmol).
-
Reagent Addition: Add the desired thiol (1.1 mmol, 1.1 eq) and anhydrous potassium carbonate (276 mg, 2.0 eq).
-
Scientist's Note: A slight excess of the thiol (1.1 eq) ensures the complete consumption of the limiting electrophile. A 2-fold excess of K₂CO₃ ensures efficient deprotonation of the thiol.
-
-
Solvent Addition: Add anhydrous DMF (4.0 mL) to the flask. If desired, the flask can be purged with an inert gas like nitrogen or argon, although the reaction is generally not highly sensitive to air.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress every 30-60 minutes using TLC (e.g., with a 7:3 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting chloromethyl-oxazole spot has been fully consumed.
-
Scientist's Note: If the reaction is sluggish at room temperature after 2-3 hours, it can be gently heated to 40-50 °C using an oil bath. Higher temperatures should be used with caution to avoid potential side reactions.
-
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water (25 mL).
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Scientist's Note: This step removes the DMF solvent and inorganic salts (KCl, excess K₂CO₃) into the aqueous phase, leaving the desired product in the organic phase.
-
-
Workup - Washing: Wash the combined organic layers with brine (2 x 25 mL) to remove any remaining water and DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is typically purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes is generally effective. A typical starting point is 10% ethyl acetate in hexanes, gradually increasing the polarity to 20-30% as needed based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield the final thioether product as a solid or oil.
Product Characterization
The identity and purity of the synthesized 4-((aryl/alkylthio)methyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Key Signal Disappearance: The characteristic singlet of the starting material's chloromethyl protons (-CH₂Cl) at approximately δ 4.6-4.8 ppm will disappear.
-
Key Signal Appearance: A new singlet corresponding to the thioether methylene protons (-S-CH₂-) will appear, typically shifted upfield to ~δ 3.8-4.2 ppm.
-
Other expected signals include the singlets for the C5-methyl group (~δ 2.4 ppm) and the tolyl-methyl group, as well as the aromatic protons of the phenyl and thiol moieties.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The resonance for the chloromethyl carbon (~δ 35-40 ppm) will be replaced by a new signal for the thioether methylene carbon, typically in a similar region.
-
Signals for the oxazole ring carbons and aromatic carbons will be present as expected.[8]
-
-
HRMS (High-Resolution Mass Spectrometry):
-
This analysis will confirm the exact mass of the synthesized compound, matching the calculated value for its molecular formula ([M+H]⁺ or [M+Na]⁺).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, low temperature, or deactivated thiol. | Add more K₂CO₃ (0.5 eq). Gently heat the reaction to 40-50 °C. Ensure the thiol is of good quality. |
| Multiple Products on TLC | Side reactions, product decomposition. | Avoid excessive heating. If using an amine-containing thiol, protect the amine first. Ensure the base is not too strong for the substrate. |
| Low Yield after Column | Product is highly polar/non-polar, or decomposition on silica. | Adjust the eluent system accordingly. Consider using a neutral or basic alumina column for sensitive compounds. Ensure the crude product is fully dry before loading. |
| Difficulty in Purification | Product co-elutes with starting thiol or disulfide byproduct. | Wash the crude organic layer with a dilute NaOH solution during workup to remove excess acidic thiol. Disulfide can sometimes be removed by recrystallization. |
References
-
Brindle, J. R., & Liard, J. L. (1975). Facile Synthesis of Thiols and Sulfides. Canadian Journal of Chemistry, 53(10), 1480-1484. [Link]
-
Kannan, P., et al. (1995). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Journal of Chemical Sciences, 107(5), 555-560. [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry. [Link]
-
Li, Z., et al. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 645-667. [Link]
-
Harrity, J. P. A., et al. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc, 2010(9), 216-228. [Link]
-
Wang, C., et al. (2021). Benzyl thioether formation merging copper catalysis. RSC Advances, 11(61), 38695-38699. [Link]
-
Qi, X., & Wu, X. F. (2021). Palladium-Catalyzed Thiocarbonylation of Benzyl Chlorides with Sulfonyl Chlorides as an Odorless Sulfur Source. Chemistry – An Asian Journal, 16(18), 2663-2666. [Link]
-
Mohammed, A. J., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Venkatesh, P. (2017). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]
-
Chen, J., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758. [Link]
-
Tang, M., et al. (2022). Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfonium. Arkivoc, 2025(v), S1-S53. [Link]
-
Reddy, R., et al. (2018). Synthesis of Trisubstituted Oxazoles via Aryne Induced[1][9] Sigmatropic Rearrangement-Annulation Cascade. Organic Letters, 20(19), 6132-6136. [Link]
-
Chen, J., et al. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. . [Link]
-
Urbanaviciute, G., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(16), 4945. [Link]
-
Schindler, C., et al. (2025). Copper-Mediated Nucleophilic Desulfurization of Thiols. ChemRxiv. [Link]
-
Deshmukh, R., et al. (2017). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. World Journal of Pharmaceutical Research, 6(5), 1515-1525. [Link]
-
Al-Masoudi, N., et al. (2016). Synthesis and spectral characterization of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 113-119. [Link]
-
Barrett, A. G. M., et al. (2002). Oxazole Synthesis with Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. Organic Letters, 4(17), 2853-2856. [Link]
-
Wang, Z., et al. (2024). Biocatalytic synthesis of oxa(thia)diazole aryl thioethers. Scientific Reports, 14(1), 19468. [Link]
-
ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. chemsynthesis.com. [Link]
-
ResearchGate. (n.d.). Thiol alkylations via nucleophilic substitution reactions. [Link]
-
El-Sayed, M. A. A., et al. (2011). Design, synthesis and pharmacological evaluation of 4-[2-alkylthio-5(4)-(4-substitutedphenyl)imidazole-4(5)yl]benzenesulfonamides as selective COX-2 inhibitors. Acta Pharmacologica Sinica, 32(11), 1409-1416. [Link]
-
Padmavathi, V., et al. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: versatile template for synthesis of 2-phenyl-4,5-functionalized oxazoles. The Journal of Organic Chemistry, 75(15), 5195-5202. [Link]
-
Chemistry Stack Exchange. (n.d.). Purification of thiols. [Link]
-
Potapov, V. A., et al. (2019). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Molecules, 24(18), 3290. [Link]
-
Sławiński, J., et al. (2014). Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity. Molecules, 19(7), 10118-10137. [Link]
-
Al-Ostath, A., et al. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 47(34), 16053-16067. [Link]
-
Muzioł, T., et al. (2011). Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry, 7, 179-184. [Link]
Sources
- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Antibacterial Assays of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole Derivatives
Introduction: The Quest for Novel Antimicrobials
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. This necessitates the discovery and development of new chemical entities with potent antibacterial activity. The oxazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Compounds derived from 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole represent a promising class of molecules for investigation. This guide provides a comprehensive framework for researchers to assess the antibacterial potential of these novel compounds through a logical, stepwise progression of in vitro assays. We will delve into the causality behind experimental choices, ensuring a robust and reproducible evaluation.
Part 1: Initial Screening for Antibacterial Activity
The initial phase of screening aims to qualitatively and quantitatively assess the ability of the test compounds to inhibit bacterial growth. The two most common and effective methods for this are the disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Disk Diffusion Assay: A Qualitative Assessment
The disk diffusion method, also known as the Kirby-Bauer test, is a simple, cost-effective, and widely used technique for preliminary screening of antimicrobial agents.[1][2] The principle is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with a test bacterium.[2] If the compound inhibits bacterial growth, a clear zone of inhibition will form around the disk.[1][3][4] The diameter of this zone provides a qualitative measure of the compound's efficacy.[5]
Protocol: Disk Diffusion Assay
-
Bacterial Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
-
Application of Compound Disks:
-
Aseptically apply sterile paper disks (6 mm in diameter) to the surface of the inoculated MHA plate.
-
Pipette a known concentration of the test compound (dissolved in a suitable solvent like DMSO) onto each disk. A solvent control disk should also be included.
-
Standard antibiotic disks can be used as positive controls.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zones of inhibition in millimeters.
-
A larger zone of inhibition generally indicates greater susceptibility of the bacterium to the compound.[4]
-
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9] This method is highly reproducible and allows for the testing of multiple compounds and bacterial strains simultaneously in a 96-well microtiter plate format.[10][11]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (MHB). The typical final volume in each well is 100 µL.
-
The concentration range should be chosen to encompass the expected MIC.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension as described for the disk diffusion assay (0.5 McFarland standard).
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum in MHB without the compound) and a sterility control well (MHB only).[6]
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6] This can be assessed visually or with a microplate reader.
-
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Part 2: Determining the Mode of Action: Bacteriostatic vs. Bactericidal
Once the MIC is established, it is crucial to determine whether the compound merely inhibits bacterial growth (bacteriostatic) or actively kills the bacteria (bactericidal). This is achieved by determining the Minimum Bactericidal Concentration (MBC).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[12][13][14] The MBC is determined as a follow-up to the MIC test.[12][13]
Protocol: MBC Determination
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Aseptically transfer a small aliquot (e.g., 10 µL) from each of these wells and spot-plate onto a fresh MHA plate.
-
-
Incubation:
-
Incubate the MHA plate at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the compound that results in no bacterial growth or a pre-determined reduction (e.g., ≥99.9%) in bacterial colonies on the subculture plate.[15]
-
Interpretation:
-
If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal .[12][14][16]
-
If the MBC is > 4 times the MIC, the compound is considered bacteriostatic .
Experimental Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.
Part 3: Assessing Safety: Cytotoxicity Profiling
A promising antimicrobial compound should exhibit selective toxicity, meaning it is harmful to bacteria but safe for human cells. Therefore, cytotoxicity testing is a critical step in the early stages of drug development.[17]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a human cell line (e.g., HEK293, HeLa, or a relevant cell line for the intended therapeutic application) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole derivative in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
Include a vehicle control (e.g., DMSO in medium) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan solution using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that reduces cell viability by 50%, can be determined by plotting a dose-response curve.[18]
-
Part 4: Data Presentation and Interpretation
Table 1: Hypothetical Antibacterial and Cytotoxicity Data for Oxazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Mode of Action | IC₅₀ (µM) on HEK293 cells | Selectivity Index (SI = IC₅₀/MIC) |
| OXA-001 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal | >100 | >12.5 |
| OXA-001 | E. coli ATCC 25922 | 32 | 256 | 8 | Bacteriostatic | >100 | >3.1 |
| OXA-002 | S. aureus ATCC 29213 | 16 | >256 | >16 | Bacteriostatic | 50 | 3.1 |
| OXA-002 | E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic | 50 | 0.8 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal | >100 | >200 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal | >100 | >400 |
Interpretation of the Selectivity Index (SI): The SI is a crucial parameter for evaluating the therapeutic potential of a compound. It is calculated by dividing the cytotoxicity (IC₅₀) by the antibacterial activity (MIC). A higher SI value indicates greater selectivity for bacteria over mammalian cells, which is a desirable characteristic for a potential drug candidate.
Conclusion
This application note provides a structured and detailed approach for the initial in vitro evaluation of the antibacterial properties of novel compounds derived from 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. By following these protocols, researchers can obtain reliable and reproducible data on the compounds' inhibitory and cidal activity against clinically relevant bacteria, as well as their preliminary safety profile. This comprehensive assessment is the foundational step in the journey of developing new and effective antimicrobial agents.
References
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
Kretschmer, D., Gekeler, C., & Wolz, C. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Microbial Biofilms (pp. 83-95). Humana Press, New York, NY. [Link]
-
IDEXX Laboratories. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Wikipedia. (n.d.). Antibiotic sensitivity testing. [Link]
-
Harrison, T. G., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 70(10), 001431. [Link]
-
Biology LibreTexts. (2021). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]
-
Leano, E. M. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. SEAFDEC Aquaculture Department. [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
-
Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]
-
Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
-
Wróbel, D., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. [Link]
-
Sahoo, S., et al. (2015). A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach. Journal of microbiology & biology education, 16(1), 74–76. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. [Link]
-
Ilić, Z. L., & Konstantinović, S. S. (2017). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. Frontiers in microbiology, 8, 1701. [Link]
-
Al-kadmy, I. M. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infection and drug resistance, 11, 2251–2264. [Link]
-
Budzynska, A., et al. (2022). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. Molecules, 27(3), 1034. [Link]
-
Comini, L. R., et al. (2017). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. Molecules, 22(10), 1735. [Link]
-
Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna journal of phytomedicine, 5(2), 114–122. [Link]
-
Chemsrc. (n.d.). 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole. [Link]
-
Chemical Synthesis Database. (n.d.). 5-(4-chlorophenyl)-2-methyl-1,3-oxazole. [Link]
Sources
- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 3. A Low-Cost, Hands-on Module to Characterize Antimicrobial Compounds Using an Interdisciplinary, Biophysical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. grokipedia.com [grokipedia.com]
- 15. microchemlab.com [microchemlab.com]
- 16. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 17. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory screening of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole analogs
An Application Guide for the In Vitro Anti-inflammatory Screening of Novel 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole Analogs
Introduction: The Rationale for Targeting Inflammation with Oxazole Scaffolds
Inflammation is a fundamental protective response of the immune system to harmful stimuli, such as pathogens and damaged cells.[1][2] However, dysregulation of this process can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[3][4] Key enzymatic pathways are central to the inflammatory cascade, most notably the cyclooxygenase (COX) and nitric oxide synthase (NOS) pathways. These pathways produce potent inflammatory mediators like prostaglandins (PGs) and nitric oxide (NO), respectively.[5][6][7]
The oxazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, present in numerous natural and synthetic compounds with a wide array of biological activities.[2][8][9] Notably, various oxazole derivatives have been reported to possess significant anti-inflammatory properties, making them attractive candidates for novel drug discovery.[1][8][10][11] This application note provides a comprehensive, field-tested guide for researchers engaged in the screening and characterization of novel oxazole analogs, specifically focusing on derivatives of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, for their potential as anti-inflammatory agents.
We present a tiered screening strategy, beginning with direct enzyme inhibition assays for COX-1 and COX-2, followed by cell-based assays to assess the inhibition of nitric oxide and pro-inflammatory cytokines in a physiologically relevant context.
Pillar 1: The Mechanistic Basis for Assay Selection
A robust screening cascade relies on targeting key nodes of the inflammatory pathway. Our approach is designed to first identify direct enzyme inhibitors and then validate their activity in a more complex cellular environment.
The Arachidonic Acid Cascade and Cyclooxygenase (COX) Isoforms
The conversion of arachidonic acid into pro-inflammatory prostaglandins is a critical step in the inflammatory response, catalyzed by cyclooxygenase (COX) enzymes.[12][13] There are two primary isoforms:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the gastric lining and renal function.[6][12][14]
-
COX-2: An inducible enzyme whose expression is significantly upregulated at sites of inflammation by stimuli like cytokines and lipopolysaccharides (LPS).[6][14][15] It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[12]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) stems from their ability to inhibit COX enzymes.[5][13] However, non-selective inhibition of both COX-1 and COX-2 can lead to undesirable side effects, particularly gastrointestinal issues.[12] Therefore, a primary goal in modern anti-inflammatory drug discovery is to identify compounds that selectively inhibit COX-2 over COX-1, offering a better safety profile.
Caption: The Arachidonic Acid Cascade via COX-1 and COX-2 pathways.
Nitric Oxide and Pro-inflammatory Cytokines in Macrophages
Macrophages are key players in the immune response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they orchestrate a potent inflammatory reaction. This is largely mediated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB).[16] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including:
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large quantities of nitric oxide (NO), a signaling molecule that contributes to vasodilation and cytotoxicity during inflammation.[3]
-
Pro-inflammatory Cytokines: Signaling proteins like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) that amplify the inflammatory response and recruit other immune cells.[16]
Therefore, measuring the inhibition of NO, TNF-α, and IL-6 production in LPS-stimulated macrophages provides a robust cellular model to assess the anti-inflammatory potential of the oxazole analogs.
Pillar 2: A Validated Experimental Workflow
A systematic, multi-assay approach is crucial for efficiently identifying and characterizing lead compounds. The workflow below outlines a logical progression from broad screening to more specific cellular characterization.
Caption: A streamlined workflow for screening anti-inflammatory compounds.
Pillar 3: Detailed Application Protocols
The following protocols are optimized for a 96-well plate format, suitable for medium- to high-throughput screening.
Protocol 1: In Vitro COX-1 & COX-2 Colorimetric Inhibitor Screening
This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colorimetric signal.[15]
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical, Item No. 760111)[15]
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
TMPD Substrate
-
Arachidonic Acid
-
96-well microplate
-
Microplate reader (absorbance at 590-611 nm)
-
Reference Inhibitors: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
Test Compounds: 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole analogs dissolved in DMSO.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[15] Dilute enzymes and cofactors in cold Assay Buffer immediately before use.
-
Plate Setup: Add reagents to wells in the following order:
-
Background Wells (x3): 160 µL Assay Buffer, 10 µL Heme.
-
100% Initial Activity Wells (x3): 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (COX-1 or COX-2).
-
Inhibitor Wells (Test & Reference): 140 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, 10 µL of test compound or reference inhibitor at various concentrations.
-
-
Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of TMPD solution to all wells.
-
Final Initiation: Add 20 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately shake the plate for 10 seconds and begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity (V).
Data Analysis:
-
Calculate the average absorbance for each set of triplicates.
-
Subtract the background absorbance from all other readings.
-
Determine the reaction rate (V) for each well by plotting absorbance vs. time and calculating the slope of the linear portion.
-
Calculate the Percent Inhibition using the following formula: % Inhibition = [(V_initial - V_inhibitor) / V_initial] * 100
-
Plot % Inhibition vs. log[Inhibitor Concentration] and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).[14]
Protocol 2: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[17][18]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
Sodium Nitrite (NaNO₂) standard
-
Test Compounds and a reference inhibitor (e.g., L-NAME)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubate overnight to allow for adherence.[19]
-
Compound Treatment: Remove the old medium. Add 100 µL of fresh medium containing various concentrations of the test oxazole analogs or reference inhibitor. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add 100 µL of medium containing LPS to achieve a final concentration of 10-100 ng/mL.[19] For control wells, add medium without LPS.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the supernatant from each well for analysis.
-
Griess Reaction:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Component 1 of Griess Reagent) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Component 2) to each well and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of NaNO₂ to calculate the nitrite concentration in the samples.
Data Analysis & Cytotoxicity Check:
-
Calculate the nitrite concentration for each well using the standard curve.
-
Calculate the Percent NO Inhibition relative to the LPS-only treated cells.
-
Determine the IC₅₀ value as described previously.
-
Crucially, perform a parallel cell viability assay (e.g., MTT) on the remaining cells in the plate to ensure that the observed reduction in NO is not due to compound-induced cell death.[18][20]
Protocol 3: Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines in the cell culture supernatant collected from the NO assay.
Materials:
-
Supernatants collected from Protocol 2.
-
Mouse TNF-α and IL-6 ELISA Kits (e.g., from R&D Systems, BioLegend).[21][22]
-
Microplate reader with a 450 nm filter.
Procedure:
-
Follow the ELISA kit manufacturer's protocol precisely. The general steps involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and sample supernatants to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the known concentration of the cytokine standards.
-
Use the standard curve to determine the concentration of TNF-α and IL-6 in each sample.
-
Calculate the Percent Cytokine Inhibition relative to the LPS-only treated group and determine the IC₅₀ values.
Data Presentation and Interpretation
Summarize the screening results in a clear, tabular format to facilitate comparison between the oxazole analogs.
Table 1: Hypothetical Anti-inflammatory Profile of Oxazole Analogs
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI)¹ | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | Cell Viability (at 100 µM) |
| Analog-001 | 25.4 | 1.8 | 14.1 | 5.2 | 8.9 | >95% |
| Analog-002 | >100 | 8.5 | >11.7 | 15.6 | 22.1 | >95% |
| Analog-003 | 5.1 | 4.5 | 1.1 | 35.4 | >50 | >95% |
| Celecoxib | 82.0[23] | 6.8[23] | 0.08 | 12.5 | 18.3 | >95% |
| Indomethacin | 0.1 | 1.5 | 15.0 | 2.1 | 4.6 | >95% |
¹Selectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
Interpretation:
-
Potency: Lower IC₅₀ values indicate higher potency. In the table, Analog-001 shows high potency against COX-2 and in cell-based assays.
-
Selectivity: A high Selectivity Index (SI > 10) is desirable. Analog-001 demonstrates excellent COX-2 selectivity compared to the non-selective compound Analog-003 .
-
Cellular Efficacy: Strong inhibition of NO and cytokine production confirms that the compound is active in a cellular context.
-
Safety: High cell viability is essential to confirm that the anti-inflammatory effects are not a result of cytotoxicity.
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic screening of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole analogs to identify promising anti-inflammatory drug candidates. By combining direct enzyme inhibition assays with physiologically relevant cell-based models, researchers can effectively determine the potency, selectivity, and cellular mechanism of action of novel compounds. Analogs that demonstrate potent and selective COX-2 inhibition, coupled with significant suppression of NO and pro-inflammatory cytokines without inducing cytotoxicity (such as the hypothetical Analog-001 ), should be prioritized for further optimization and advancement into in vivo models of inflammation.[24][25]
References
-
Pain, Arachidonic Acid Pathway - Clinical Reference. MSK. Available at: [Link]
-
The arachidonic acid cascade and NSAIDs biological target. ResearchGate. Available at: [Link]
-
Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level. PubMed Central. Available at: [Link]
-
NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation. Available at: [Link]
-
NF-κB: A Double-Edged Sword Controlling Inflammation. PubMed Central. Available at: [Link]
-
Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). Cardiovascular Pharmacology Concepts. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central. Available at: [Link]
-
NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PubMed Central. Available at: [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]
-
EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]
-
NF-κB: a key role in inflammatory diseases. PubMed Central. Available at: [Link]
-
Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. Available at: [Link]
-
Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. MDPI. Available at: [Link]
-
Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
-
A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PubMed Central. Available at: [Link]
-
Nitric Oxide Synthase Inhibitor Screening Kit. Assay Genie. Available at: [Link]
-
Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. PubMed Central. Available at: [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. ResearchGate. Available at: [Link]
-
View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. National Institutes of Health. Available at: [Link]
-
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Preprints.org. Available at: [Link]
-
High throughput screening method of nitric oxide synthase inhibitors and enhancers. ResearchGate. Available at: [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science. Available at: [Link]
-
In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. National Institutes of Health. Available at: [Link]
-
Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. Available at: [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. PubMed Central. Available at: [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. Available at: [Link]
-
In virto Anti inflammatory assay. YouTube. Available at: [Link]
-
Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. MDPI. Available at: [Link]
-
In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available at: [Link]
-
Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. MDPI. Available at: [Link]
-
Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro. National Institutes of Health. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]
-
Cytokine release profile in LPS activated RAW 264.7 cells. ResearchGate. Available at: [Link]
-
Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jddtonline.info [jddtonline.info]
- 3. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalajrb.com [journalajrb.com]
- 5. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 7. assaygenie.com [assaygenie.com]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmpr.in [ijmpr.in]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 12. clinref.com [clinref.com]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Note: Characterization and Application of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole as a Covalent Chemical Probe
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the use of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole , hereafter referred to as OCP-1 (Oxazole Covalent Probe-1), as a chemical probe for biological research and drug discovery. OCP-1 features an oxazole scaffold, a class of heterocyclic compounds known for a wide spectrum of biological activities, and is equipped with a reactive chloromethyl "warhead".[1][2] This functional group enables OCP-1 to act as an irreversible or covalent inhibitor by forming a stable bond with nucleophilic amino acid residues within target proteins.[3][4] This guide details the probe's principle of action and provides robust, field-proven protocols for its application in target engagement studies, enzyme inhibition assays, and chemoproteomic-based target identification.
Introduction and Principle of Action
Chemical probes are essential small-molecule tools for dissecting complex biological pathways and validating novel therapeutic targets.[5][6] A high-quality probe must exhibit proven potency, selectivity, and a well-defined mechanism of action.[7] OCP-1 is designed as a covalent probe, a class of inhibitors that has seen a resurgence in drug discovery due to its potential for high potency, prolonged duration of action, and ability to target proteins with shallow binding pockets.[3][8]
The utility of OCP-1 stems from two core structural features:
-
The Oxazole Core: The 1,3-oxazole ring system is a "privileged scaffold" found in numerous natural products and FDA-approved drugs, known to interact with a diverse range of enzymes and receptors.[2][9][10]
-
The Chloromethyl Electrophile: The chloromethyl group is a reactive electrophile that can be attacked by nucleophilic side chains of amino acids such as cysteine (thiol group) or lysine (amino group) on a target protein.[11][12] This results in the formation of a stable, covalent bond, effectively leading to irreversible inhibition of the protein's function.[4]
The proposed mechanism of action allows OCP-1 to be used in a variety of experimental contexts to both identify its cellular targets and elucidate their biological functions.
Figure 1: General mechanism of action for OCP-1. The probe first forms a reversible complex with its target protein, followed by an irreversible covalent reaction between the chloromethyl warhead and a protein nucleophile.
Key Applications and Experimental Workflow
The successful application of a new chemical probe requires a systematic and logical workflow. This process begins with confirming its activity in simple biochemical systems, moves to verifying its interaction with the target in a complex cellular environment, and can culminate in the unbiased discovery of novel targets.
Figure 2: Recommended experimental workflow for the characterization and use of OCP-1 as a chemical probe.
Experimental Protocols
The following protocols are designed to be robust and self-validating. Each includes critical controls and expert notes to guide experimental design and data interpretation.
Protocol 1: In Vitro Enzyme Inhibition Assay
Objective: To determine the potency (IC₅₀) of OCP-1 against a purified enzyme of interest. This is the foundational step for characterizing any potential inhibitor.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate and buffer system
-
OCP-1 stock solution (e.g., 10 mM in DMSO)
-
Microplate reader (spectrophotometric, fluorometric, or luminescent, as required by the assay)
-
96-well or 384-well assay plates
Methodology:
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a linear reaction rate over the desired time course (e.g., 30-60 minutes) under initial velocity conditions.[13]
-
Assay Preparation: Prepare a reaction mixture containing the assay buffer and the enzyme at its optimal concentration.
-
Compound Dilution: Perform a serial dilution of OCP-1 to create a range of concentrations (e.g., from 100 µM down to 10 pM). Also prepare a DMSO-only control.
-
Pre-incubation: Add the diluted OCP-1 or DMSO to the enzyme-containing wells. Incubate for a set period (e.g., 30 minutes) at room temperature.
-
Senior Application Scientist's Note: For covalent inhibitors, the pre-incubation time is a critical parameter. The inhibitory effect is time-dependent, so this step must be kept consistent across all experiments. It may be necessary to test multiple pre-incubation times to fully characterize the probe.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The substrate concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[13]
-
Data Acquisition: Measure the reaction rate by monitoring the change in signal (absorbance, fluorescence, etc.) over time.
-
Data Analysis:
-
Calculate the percentage of inhibition for each OCP-1 concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the OCP-1 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]
-
| Parameter | Description | Recommended Value |
| Substrate Conc. | Concentration of substrate in the assay. | ≤ Kₘ of the enzyme[13] |
| Enzyme Conc. | Final concentration of the enzyme. | Determined by titration to ensure initial velocity. |
| Pre-incubation Time | Time for probe and enzyme to interact before substrate addition. | 30 - 60 minutes (must be optimized and kept constant). |
| Assay Temperature | Reaction temperature. | 25°C or 37°C (must be kept constant). |
| DMSO Control | Vehicle control to define 0% inhibition. | Included in every plate. |
| Positive Control | A known inhibitor of the target enzyme, if available. | Included to validate assay performance. |
Table 1: Key Parameters for In Vitro Enzyme Inhibition Assay.
Protocol 2: Cellular Target Engagement by Cellular Thermal Shift Assay (CETSA®)
Objective: To verify that OCP-1 binds to its intended target protein within intact cells or cell lysates, providing crucial evidence of on-target activity.[14][15][16]
Principle: The binding of a ligand (like OCP-1) to its target protein typically increases the protein's thermodynamic stability.[17][18] This stabilization makes the protein more resistant to heat-induced denaturation. CETSA measures the amount of soluble protein remaining after a heat challenge; a stabilized protein will remain soluble at higher temperatures.[14][16]
Methodology (Lysate-Based):
-
Cell Culture and Lysis: Culture cells of interest to ~80% confluency. Harvest and lyse the cells using a gentle method (e.g., freeze-thaw cycles in a hypotonic buffer) to prepare a clarified cell lysate.
-
Senior Application Scientist's Note: A lysate-based CETSA is often preferred for initial screening as it can be more sensitive than intact cell assays, especially for lower-affinity interactions.[14]
-
-
Compound Treatment: Aliquot the cell lysate and treat with various concentrations of OCP-1 or a vehicle control (DMSO). Incubate at room temperature for 30-60 minutes.
-
Heat Challenge: Heat the treated lysate aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by immediate cooling on ice.[17]
-
Separation of Aggregates: Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the abundance of the target protein using Western blotting or other protein quantification methods (e.g., ELISA, mass spectrometry).
-
Data Analysis:
-
For each temperature, quantify the band intensity of the target protein.
-
Plot the normalized protein abundance against the temperature for both the DMSO- and OCP-1-treated samples to generate "melting curves".
-
A shift of the melting curve to the right in the presence of OCP-1 indicates target engagement and stabilization.[14]
-
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Chemoproteomic Target Identification
Objective: To identify the full spectrum of cellular proteins that are covalently modified by OCP-1 in an unbiased, proteome-wide manner. This is essential for discovering novel targets and assessing off-target effects.
Principle: This protocol uses a competitive profiling method.[19][20] Cells are first treated with OCP-1. Remaining unmodified nucleophilic sites in the proteome are then labeled with a broad-spectrum, alkyne-tagged covalent probe. Proteins whose labeling is blocked by OCP-1 are identified as targets. This "inverse" detection strategy avoids the need to synthesize a tagged version of OCP-1 itself.
Materials:
-
Live cells in culture
-
OCP-1 and DMSO vehicle control
-
Broad-reactivity alkyne probe (e.g., iodoacetamide-alkyne for cysteines)
-
Lysis buffer (containing SDS for denaturation)
-
Biotin-azide and Click Chemistry reagents (e.g., copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-coated beads
-
Mass spectrometry-grade trypsin
-
LC-MS/MS instrumentation
Methodology:
-
Cell Treatment: Treat replicate plates of live cells with a range of OCP-1 concentrations (e.g., 1 µM, 10 µM) or DMSO for a defined period (e.g., 1-2 hours).
-
Lysis and Probe Labeling: Harvest and lyse the cells. Treat the proteomes with the alkyne-tagged probe (e.g., 100 µM iodoacetamide-alkyne) to label all accessible cysteine residues not already modified by OCP-1.
-
Click Chemistry: Perform a copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction to attach biotin-azide to the alkyne-labeled proteins.[20]
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to enrich the biotinylated proteins, pulling them out of the complex proteome.
-
On-Bead Digestion: Thoroughly wash the beads to remove non-specifically bound proteins. Perform an on-bead tryptic digest to release the captured peptides for analysis.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution quantitative mass spectrometry.
-
Data Analysis:
-
Identify and quantify peptides from both the DMSO- and OCP-1-treated samples.
-
Calculate the ratio of peptide abundance (DMSO / OCP-1).
-
Proteins that are true targets of OCP-1 will show a significant, dose-dependent decrease in labeling by the alkyne probe, resulting in a high DMSO/OCP-1 ratio.
-
Senior Application Scientist's Note: The inclusion of a competition experiment is absolutely critical for confident target identification and minimizing false positives from non-specific binding to the enrichment matrix.[19][20]
-
| Parameter | Description | Rationale |
| OCP-1 Concentration | Dose-response treatment of cells. | Demonstrates target engagement is specific and saturable. |
| Competition Format | Pre-treatment with OCP-1 blocks labeling by a general probe. | Avoids artifacts from synthesizing a tagged version of the probe; reveals occupancy.[19] |
| Negative Control | A structurally similar but non-reactive analog of OCP-1. | Differentiates covalent from non-covalent binding and rules out scaffold-specific off-targets. |
| Data Analysis | Quantitative proteomics comparing DMSO vs. OCP-1. | Allows for statistical identification of proteins with significantly reduced probe labeling. |
Table 2: Critical Considerations for Chemoproteomic Target ID.
Data Interpretation and Probe Validation
Rigorous validation is paramount to ensure that any observed biological effect is due to the probe's interaction with its intended target.[5][7]
-
Potency and Selectivity: The probe should be potent in biochemical assays (ideally IC₅₀ < 100 nM) and demonstrate on-target effects in cells at a concentration ≤ 1 µM.[21] Selectivity should be assessed via chemoproteomics and against a panel of related enzymes, if applicable.
-
On-Target Engagement: CETSA provides strong evidence of target binding in a physiological context.[14][15] The magnitude of the thermal shift often correlates with the affinity of the interaction.
-
Use of a Negative Control: A crucial validation tool is a close structural analog of OCP-1 that lacks the reactive chloromethyl group. This control should be inactive or significantly less potent and can be used to confirm that the observed phenotype is due to the covalent modification of the target, not just binding of the oxazole scaffold.
-
Genetic Validation: The most definitive validation involves correlating the probe's effects with genetic manipulation (e.g., CRISPR-Cas9 knockout or siRNA knockdown) of the putative target protein.[6] A cellular phenotype caused by OCP-1 should be mimicked by knocking out the target gene and should be absent in knockout cells.
Conclusion
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (OCP-1) is a valuable chemical probe for investigating cellular biology. Its covalent mechanism of action allows for potent and durable target inhibition. By following the systematic workflow and detailed protocols outlined in this guide—from initial biochemical characterization to in-cell target engagement and proteome-wide profiling—researchers can confidently identify its targets and use it to explore new avenues in drug discovery and chemical biology.
References
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- National Center for Biotechnology Information. (n.d.). Chemoproteomic methods for covalent drug discovery. PubMed Central.
- National Institutes of Health. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors.
- Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.
- European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification.
- Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions.
- ResearchGate. (n.d.). Chemoproteomic approaches to drug target identification and drug profiling.
- Wikipedia. (n.d.). Enzyme assay.
- ACS Publications. (n.d.). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au.
- National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- National Center for Biotechnology Information. (n.d.). The era of high-quality chemical probes. PubMed Central.
- ResearchGate. (n.d.). Use of covalent binding small molecules to identify novel chemical probes.
- Royal Society of Chemistry. (2020). Chemical Probes in Cellular Assays for Target Validation and Screening in Neurodegeneration. In The Discovery and Utility of Chemical Probes in Target Discovery.
- National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Advanced approaches of developing targeted covalent drugs. PubMed Central.
- ResearchGate. (n.d.). Validating Small Molecule Chemical Probes for Biological Discovery.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- CETSA. (n.d.). CETSA.
- Wikipedia. (n.d.). Enzyme inhibitor.
- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
- BenchChem. (n.d.). Application Notes and Protocols for (Chloromethyl)sulfonylethane Analogs in Medicinal Chemistry.
- ACS Publications. (n.d.). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry.
- IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
- National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives. PubMed Central.
- National Center for Biotechnology Information. (n.d.). Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes. PubMed Central.
- African Journal of Biomedical Research. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- MDPI. (n.d.). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies.
- MDPI. (n.d.). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms.
Sources
- 1. ijmpr.in [ijmpr.in]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. annualreviews.org [annualreviews.org]
- 6. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Fluorescent Label of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Fluorophore for Bioconjugation
The field of biological imaging and drug development continually seeks novel fluorescent probes with advantageous properties for sensitive and specific detection of biomolecules. The 2,5-disubstituted oxazole core has emerged as a promising scaffold for the development of such fluorophores.[1] These heterocyclic compounds are recognized for their tunable photophysical properties, environmental sensitivity, and adaptability for bioconjugation.[1] This guide focuses on a particularly promising derivative: 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole .
The key to this molecule's utility lies in its reactive chloromethyl group. This functional group acts as a mild alkylating agent, enabling covalent attachment to various nucleophilic residues found in biomolecules, such as the thiol groups of cysteine residues and the primary amines of lysine side chains. This targeted reactivity allows for the stable labeling of proteins, peptides, and nucleic acids, transforming this molecule into a powerful tool for fluorescent detection.
This document serves as a comprehensive guide for researchers, providing not only the foundational principles but also detailed, actionable protocols for the application of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole as a fluorescent label.
Photophysical Properties: A Profile of a Blue-Easel Fluorophore
While specific photophysical data for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is not extensively published, we can extrapolate its expected properties based on closely related 2,5-disubstituted oxazole derivatives.[2] It is imperative that researchers experimentally determine the precise spectral characteristics in their specific buffer system for the most accurate results.
Table 1: Estimated Photophysical Properties of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole Conjugates
| Property | Estimated Value | Significance in Application |
| Excitation Maximum (λex) | ~350 - 380 nm | Dictates the optimal wavelength of the excitation light source (e.g., laser line, LED) for maximal fluorescence. |
| Emission Maximum (λem) | ~420 - 460 nm | Determines the appropriate emission filter for detection, falling within the blue to cyan region of the visible spectrum. |
| Stokes Shift | ~70 - 80 nm | A reasonably large Stokes shift minimizes self-absorption and simplifies the separation of excitation and emission signals, leading to clearer images and lower background.[1] |
| Quantum Yield (Φ) | Moderate | A higher quantum yield corresponds to a brighter fluorophore, enhancing signal-to-noise and allowing for lower, less phototoxic excitation power.[1] |
| Environmental Sensitivity | Moderate to High | The fluorescence of many oxazole derivatives is sensitive to the polarity of their microenvironment (solvatochromism), which can be exploited to probe changes in protein conformation or binding events.[1][3] |
Core Principle: The Conjugation Reaction
The utility of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole as a fluorescent label is centered on the nucleophilic substitution reaction at the chloromethyl group. This reaction forms a stable covalent bond between the oxazole fluorophore and the target biomolecule.
The primary targets for this reaction on proteins are the sulfhydryl group (-SH) of cysteine and the primary amine (-NH2) of lysine residues or the N-terminus. The reaction with thiols is generally more rapid and occurs at a lower pH than the reaction with amines.
Application Protocols
The following protocols are designed as a starting point. Optimization of reaction conditions, including stoichiometry, pH, and incubation time, is highly recommended for each specific application.
Protocol 1: Fluorescent Labeling of Proteins
This protocol details the covalent attachment of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole to a purified protein.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES). Note: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT).
-
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (hereafter referred to as "Oxazole-Cl").
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0-8.5 for amine labeling; pH 7.0-7.5 for thiol labeling.
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column).
-
Spectrophotometer.
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation of Protein Solution:
-
Dissolve or dialyze the purified protein into the appropriate reaction buffer at a concentration of 1-10 mg/mL.
-
If targeting cysteine residues, ensure they are in a reduced state. If necessary, treat the protein with a reducing agent (e.g., TCEP) and subsequently remove the reducing agent prior to labeling.
-
-
Preparation of Oxazole-Cl Stock Solution:
-
Prepare a 10 mM stock solution of Oxazole-Cl in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use.
-
-
Conjugation Reaction:
-
Slowly add a 10 to 20-fold molar excess of the Oxazole-Cl stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[4]
-
The labeled protein will typically elute in the first fractions, while the smaller, unreacted dye molecules will be retained longer on the column.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration by measuring the absorbance at 280 nm.
-
Measure the absorbance at the estimated excitation maximum of the oxazole dye (~360 nm).
-
Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, using the Beer-Lambert law. An optimal DOL is typically between 2 and 10 for antibodies.[5]
-
Protocol 2: Fluorescent Labeling of Thiol-Modified Oligonucleotides
This protocol is for labeling synthetic oligonucleotides containing a thiol modification.
Materials:
-
Thiol-modified oligonucleotide.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Oxazole-Cl.
-
Anhydrous DMF or DMSO.
-
Labeling Buffer: 100 mM TEAA (Triethylammonium acetate) buffer, pH 7.0.
-
Purification system (e.g., HPLC or PAGE).
Step-by-Step Procedure:
-
Reduction of Thiol Group:
-
Dissolve the thiol-modified oligonucleotide in labeling buffer.
-
Add a 20-fold molar excess of TCEP and incubate at room temperature for 1 hour to ensure the thiol group is fully reduced.
-
-
Labeling Reaction:
-
Prepare a 50 mM stock solution of Oxazole-Cl in anhydrous DMF or DMSO.
-
Add a 50 to 100-fold molar excess of the Oxazole-Cl stock solution to the reduced oligonucleotide solution.
-
Incubate at room temperature for 4-6 hours in the dark.
-
-
Purification of Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide from unreacted dye using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[6]
-
Application in Cellular Imaging
Fluorescently labeled biomolecules with 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole can be used in a variety of cellular imaging applications, such as immunofluorescence microscopy and fluorescence in situ hybridization (FISH).
General Considerations for Fluorescence Microscopy:
-
Excitation Source: A laser line or filtered lamp emitting in the near-UV range (e.g., 355 nm or 375 nm) would be suitable.
-
Filter Sets: Use a standard DAPI filter set or a custom filter set with an excitation filter around 360/40 nm and an emission filter around 440/40 nm.
-
Controls: Always include appropriate controls, such as unlabeled cells and cells treated with an isotype control antibody labeled with the oxazole dye, to assess background fluorescence and non-specific binding.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Fluorescent Labeling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | - Inefficient labeling reaction.- Incorrect excitation/emission settings.- Photobleaching. | - Optimize labeling conditions (pH, dye:protein ratio, incubation time).- Verify microscope filter sets match the dye's spectral properties.- Use an anti-fade mounting medium.[7] |
| High Background Fluorescence | - Excess, unreacted dye.- Non-specific binding of the labeled biomolecule. | - Ensure thorough purification of the conjugate.- Increase the number and duration of washing steps in staining protocols.- Use appropriate blocking agents.[8][9] |
| Precipitation of Labeled Protein | - High degree of labeling can increase hydrophobicity. | - Reduce the molar ratio of dye to protein in the labeling reaction.[10] |
| Loss of Biological Activity | - Labeling may have occurred at or near an active site. | - Reduce the degree of labeling.- Consider site-specific labeling strategies if possible. |
Conclusion
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole represents a valuable addition to the molecular toolbox for fluorescent labeling. Its reactive chloromethyl group allows for straightforward conjugation to a wide range of biomolecules. The resulting conjugates, with their expected blue-shifted fluorescence, are suitable for various applications in biological research and drug development. By following the protocols and considering the principles outlined in this guide, researchers can effectively harness the potential of this versatile fluorophore.
References
-
ResearchGate. (n.d.). A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]
-
Bitesize Bio. (2024, December 16). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Retrieved from [Link]
-
Giepmans, B. N. G., Adams, S. R., Ellisman, M. H., & Tsien, R. Y. (2006). Fluorescent labeling and modification of proteins. Biophysical journal, 91(11), 4135–4144. [Link]
-
Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]
-
DNA Learning Center. (n.d.). Purification of Green Fluorescent Protein. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of fluorescently labeled DNA substrates by anion exchange chromatography. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (2009). Interaction of oxazole yellow dyes with DNA studied with hybrid optical tweezers and fluorescence microscopy. Retrieved from [Link]
-
FluoroFinder. (n.d.). Oxazole Red Dye Profile. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorophore. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence emission spectra of 2,5-disubstituted 1,3,4-oxadiazole.... Retrieved from [Link]
-
Wall, A., Wills, A. G., Forte, N., Bahou, C., Bonin, L., Nicholls, K., ... & Baker, J. R. (2021). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 12(3), 1089-1094. [Link]
-
Chalmers University of Technology. (2025). Click and shift: the effect of triazole on solvatochromic dyes. Retrieved from [Link]
-
MDPI. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: Fluorescent Labeling Techniques in Biomolecules: A Flashback. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Retrieved from [Link]
-
MDPI. (2021). Novel 5-Aryl-[1][3][7]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link]
-
Kao, C. H., Cheng, J., & Li, X. (1982). RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES. Chemical Journal of Chinese Universities, 3(3), 359. [Link]
-
UCL Discovery. (2024, January 4). The Nitrile Bis-Thiol Bioconjugation Reaction. Retrieved from [Link]
-
S3 Amazonaws. (2024). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Retrieved from [Link]
-
Repositorio UDD. (2023). Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes in the. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of bromothiomaleimides 5 and 6 with amines in methanol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES [cjcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Leveraging 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole in Agrochemical Synthesis
Introduction: The Oxazole Scaffold as a Privileged Structure in Agrochemicals
The oxazole motif is a cornerstone in the development of modern agrochemicals, valued for its metabolic stability and ability to engage in various biological interactions.[1][2] This five-membered heterocyclic ring is present in a range of commercialized products, contributing to their fungicidal, herbicidal, and insecticidal properties.[1][3] The subject of this guide, 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, is a key synthetic intermediate. Its strategic importance lies in the reactive chloromethyl group at the 4-position of the oxazole ring. This functional group serves as a versatile handle for introducing a wide array of other chemical moieties through nucleophilic substitution reactions, allowing for the systematic exploration of new chemical space in the quest for novel agrochemicals.[4]
This document provides a comprehensive overview of the synthetic utility of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, complete with detailed protocols and mechanistic insights for its application in the synthesis of potential agrochemical candidates.
Physicochemical Properties and Reactivity Profile
Before delving into synthetic applications, it is crucial to understand the key characteristics of our starting material.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO | [4] |
| Molecular Weight | 221.68 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| Key Reactive Site | Chloromethyl group at C4 | [4] |
The primary mode of reaction for this compound is the nucleophilic substitution at the chloromethyl group. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthetic strategies outlined below.
Proposed Synthetic Applications in Agrochemical Development
While specific, commercialized agrochemicals derived directly from 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole are not extensively documented in publicly available literature, its structure allows for the logical design of novel compounds with high potential for biological activity. Here, we propose two primary synthetic pathways leveraging this key intermediate: the synthesis of novel fungicides and herbicides.
Synthesis of Potential Fungicides via Thioether Linkages
Many successful fungicides incorporate a thioether linkage. The following protocol details the synthesis of a novel oxazole-based thioether, a class of compounds with potential fungicidal activity.
Caption: Workflow for the synthesis of a potential oxazole-based herbicide.
Detailed Protocol:
Objective: To synthesize N-((5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl)methyl)cyclopropanamine.
Materials:
-
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (1.0 eq)
-
Cyclopropylamine (2.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Methanol and dichloromethane for elution
Procedure:
-
Dissolve 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole in anhydrous dichloromethane.
-
Add triethylamine to the solution.
-
Add cyclopropylamine and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.
-
Combine the pure fractions and evaporate the solvent to obtain the desired product.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale: In this protocol, the primary amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The resulting secondary amine-linked oxazole represents a novel chemical entity with potential for herbicidal activity.
Safety and Handling
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is expected to be an irritant and potentially harmful if swallowed or inhaled. All reactions should be conducted in a well-ventilated fume hood.
Conclusion
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a valuable and versatile building block for the synthesis of novel agrochemical candidates. The reactive chloromethyl group provides a convenient entry point for the introduction of diverse functionalities through straightforward nucleophilic substitution reactions. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthesis of new oxazole-based fungicides, herbicides, and other potential crop protection agents. The adaptability of these methods allows for the creation of extensive libraries of compounds for biological screening, accelerating the discovery of next-generation agrochemicals.
References
-
American Chemical Society. Isoxazoline: An Emerging Scaffold in Pesticide Discovery. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
ResearchGate. Oxazole and Isoxazole Chemistry in Crop Protection. Available at: [Link]
-
ResearchGate. Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth. Available at: [Link]
- Google Patents. Oxazole carboxamide herbicides - US6096688A.
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]
-
MDPI. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Available at: [Link]
- Google Patents. Oxazole thiadiazole organic copper compound, its preparation method, preparation and application in controlling agricultural plant diseases - CN102516268A.
-
National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. Available at: [Link]
-
Scholars Middle East Publishers. Application of Oxazole and Oxazolopyrimidine as New Effective Regulators of Oilseed Rape Growth. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Available at: [Link]
-
Frontiers. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Available at: [Link]
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]
- Google Patents. Isoxazole derivatives and their use as herbicides - US6297198B1.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for the synthesis of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. It addresses common challenges and offers practical, field-tested solutions to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing the 4-(chloromethyl)-5-methyl-2-(aryl)-1,3-oxazole core?
A1: The most prevalent and versatile method is the Robinson-Gabriel synthesis. This classical route involves the cyclodehydration of a 2-acylamino-ketone precursor to form the oxazole ring.[1][2][3][4] For the target molecule, this would involve the reaction of an appropriate 2-(acylamino)-ketone with a dehydrating agent.
Q2: What is the general reaction mechanism for the Robinson-Gabriel synthesis?
A2: The reaction proceeds through several key steps. First, the 2-acylamino-ketone is protonated by a strong acid. The amide oxygen then attacks the protonated ketone, leading to a cyclized intermediate. Finally, dehydration of this intermediate yields the aromatic oxazole ring.[3]
Q3: What are the typical dehydrating agents used in the Robinson-Gabriel synthesis, and how do I choose the best one?
A3: A variety of dehydrating agents can be used, including sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃).[3][5] Polyphosphoric acid (PPA) is often a good choice and can lead to improved yields.[6] The optimal agent depends on the specific substrate and desired reaction conditions. It is recommended to screen a few options to determine the most effective one for your synthesis.
Q4: How can I introduce the chloromethyl group at the 4-position of the oxazole ring?
A4: The chloromethyl group is typically introduced by starting with a precursor that already contains this functionality. For instance, the synthesis could start from 1,3-dichloroacetone, which reacts with the appropriate amide to form the 2-acylamino-ketone intermediate with the chloromethyl group in place.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.
Problem 1: Low or No Product Yield
Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying cause.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Ineffective Dehydrating Agent | Ensure the dehydrating agent is fresh and anhydrous. Older or improperly stored reagents can lose their efficacy. Consider trying an alternative dehydrating agent, such as polyphosphoric acid, which has been shown to improve yields in some cases.[6] |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider increasing the reaction time or temperature. However, be cautious as excessive heat can lead to degradation. |
| Starting Material Impurity | Verify the purity of your 2-acylamino-ketone starting material. Impurities can interfere with the cyclization reaction. If necessary, purify the starting material by recrystallization or column chromatography.[7] |
| Sub-optimal Reaction Temperature | Temperature is a critical parameter. A systematic study of the reaction temperature can help identify the optimal range for maximizing the yield of the desired product while minimizing side reactions.[7] |
Problem 2: Formation of Significant Side Products/Impurities
The presence of impurities can complicate purification and reduce the overall yield of the desired product.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Side Reactions | Harsh reaction conditions, such as high temperatures or highly concentrated acids, can promote side reactions. Consider running the reaction at a lower temperature or using a milder dehydrating agent. |
| Degradation of Product | The oxazole ring can be susceptible to cleavage under strongly acidic or nucleophilic conditions.[8] Neutralize the reaction mixture promptly upon completion to prevent product degradation. |
| Competing Reaction Pathways | Depending on the substrate, alternative cyclization pathways may exist. Carefully controlling the reaction conditions, such as solvent and temperature, can help favor the desired reaction pathway.[8] |
Problem 3: Difficulty in Product Purification
Purifying the final product can be challenging due to the presence of closely related impurities or byproducts.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Similar Polarity of Product and Impurities | Column chromatography is the most common method for purifying oxazole derivatives.[7] Careful selection of the stationary phase (e.g., silica gel) and a systematic optimization of the eluent system are crucial for achieving good separation. |
| Product is a Solid | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.[7] Experiment with different solvents to find the one that provides the best balance of solubility for the product and insolubility for the impurities. |
| Residual Acid | Ensure that all acidic residue from the dehydrating agent is removed during the workup. Washing the organic extract with a mild base, such as a saturated sodium bicarbonate solution, can help. |
Experimental Workflow & Methodologies
General Protocol for Robinson-Gabriel Synthesis
This protocol provides a general framework. Specific quantities and conditions should be optimized for the synthesis of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.
Step 1: Synthesis of the 2-Acylamino-ketone Precursor
-
React 3-methylbenzamide with 1,3-dichloroacetone in a suitable solvent (e.g., toluene) in the presence of a base (e.g., pyridine).
-
Heat the reaction mixture under reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and perform an aqueous workup to isolate the crude 2-(3-methylbenzamido)-1-chloro-propan-2-one.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Cyclodehydration to Form the Oxazole Ring
-
Add the purified 2-acylamino-ketone to a cooled, stirred solution of the chosen dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Allow the mixture to warm to room temperature and then heat to the optimized reaction temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).[9]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole by column chromatography or recrystallization.[7][9]
Visualizing the Process
Reaction Workflow Diagram
Caption: Workflow for the Robinson-Gabriel synthesis.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for synthesis issues.
References
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
Welcome to the technical support guide for the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we provide in-depth, field-tested insights into the synthetic process, focusing on the identification and mitigation of common side products and impurities. Our goal is to equip you with the knowledge to troubleshoot and optimize your experiments effectively.
The primary and most industrially scalable route to this class of oxazoles is a modification of the Robinson-Gabriel synthesis.[1] This pathway involves the condensation of an amide with an α-haloketone, followed by a cyclodehydration step. For the target molecule, the key starting materials are 3-methylbenzamide and 1,3-dichloroacetone . While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. This guide will address these challenges in a practical, question-and-answer format.
PART 1: Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic pathway for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole?
The most common and efficient method is the reaction between 3-methylbenzamide and 1,3-dichloroacetone, followed by acid-catalyzed cyclodehydration. The reaction proceeds in two conceptual stages:
-
N-Alkylation: The nitrogen of 3-methylbenzamide acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dichloroacetone to form an N-acylaminoketone intermediate.
-
Cyclodehydration: This intermediate undergoes an intramolecular cyclization, where the amide oxygen attacks the ketone carbonyl. Subsequent dehydration, typically promoted by a strong acid like sulfuric acid or phosphorus oxychloride, leads to the formation of the aromatic oxazole ring.[1][2]
Q2: What are the most critical parameters to control during the synthesis?
Success in this synthesis hinges on careful control of three key parameters:
-
Anhydrous Conditions: The presence of water is highly detrimental. It can lead to the hydrolysis of the chloromethyl group on the final product and can also interfere with the efficiency of the dehydrating agent.
-
Temperature: The initial N-alkylation step is typically performed at a moderate temperature. However, during the cyclodehydration step, excessive heat can promote the formation of polymeric side products and degradation of the starting materials. Careful temperature monitoring and control are essential.[3]
-
Purity of 1,3-Dichloroacetone: Commercial 1,3-dichloroacetone can contain monochloroacetone as an impurity.[4] This will inevitably lead to the formation of 5-methyl-2-(3-methylphenyl)-1,3-oxazole, a side product that lacks the crucial chloromethyl handle and can be difficult to separate.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method for real-time monitoring. A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).
-
Starting Materials: 3-methylbenzamide will be visible on the TLC plate. 1,3-dichloroacetone is less UV-active and may not be easily visualized without a specific stain.
-
Intermediate: The N-acylaminoketone intermediate will appear as a new, more polar spot than the starting amide.
-
Product: The final oxazole product is significantly less polar than the intermediate and will have a higher Rf value.
For more precise analysis, especially during optimization, LC-MS (Liquid Chromatography-Mass Spectrometry) is invaluable for identifying the masses of the product and any side products formed.
PART 2: Troubleshooting Guide: Side Product Identification & Mitigation
This section addresses specific experimental issues and provides actionable solutions.
Question: My final product is contaminated with a more polar impurity that shows a mass of (M-Cl+OH). What is this side product and how can I prevent its formation?
Answer: This is a very common issue. The impurity is almost certainly 4-(Hydroxymethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole .
-
Causality: The chloromethyl group at the 4-position of the oxazole is a benzylic-like halide, making it susceptible to nucleophilic substitution, particularly hydrolysis.[5] This occurs if water is present in the reaction mixture or, more commonly, during the aqueous workup phase, especially if conditions become basic or are prolonged.
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Controlled Workup: When quenching the reaction, do so at a low temperature (e.g., pouring the reaction mixture onto ice). Neutralize the acid carefully and avoid making the solution basic.
-
Rapid Extraction: Do not allow the product to remain in the aqueous phase for extended periods. Promptly extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate.
-
Question: I'm observing a significant amount of an impurity lacking the chloromethyl group entirely. What is its origin?
Answer: The likely culprit is the formation of 5-methyl-2-(3-methylphenyl)-1,3-oxazole .
-
Causality: This side product arises from the presence of monochloroacetone in your 1,3-dichloroacetone starting material.[4][6] Monochloroacetone will react with 3-methylbenzamide through the same pathway to generate the undesired des-chloro analog.
-
Mitigation Strategies:
-
Reagent Purity Check: Before starting the synthesis, analyze your 1,3-dichloroacetone by GC or ¹H NMR to quantify the level of monochloroacetone impurity.
-
Reagent Purification: If significant impurities are found, 1,3-dichloroacetone can be purified by recrystallization or careful distillation under reduced pressure.[3]
-
Source a High-Purity Reagent: Procure 1,3-dichloroacetone from a reputable supplier known for high purity.
-
Question: My reaction is sluggish, and I see a lot of unreacted starting material and a polar intermediate on TLC, even after extended reaction times. How can I drive the reaction to completion?
Answer: This indicates an inefficient cyclodehydration step. The N-acylaminoketone intermediate is forming but failing to convert to the final product.
-
Causality: The energy barrier for the intramolecular cyclization and subsequent dehydration is not being overcome. This is directly related to the strength and concentration of the dehydrating agent and the reaction temperature.
-
Mitigation Strategies:
-
Choice of Dehydrating Agent: While concentrated sulfuric acid is common, stronger agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) can be more effective.[1] POCl₃ often gives cleaner reactions for this type of transformation.
-
Increase Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) while carefully monitoring the reaction by TLC. Be cautious, as excessive heat can lead to charring.
-
Stoichiometry of Dehydrating Agent: Ensure you are using a sufficient amount of the dehydrating agent. It often acts as both a catalyst and a solvent, so it is typically used in excess.
-
Data Summary for Product and Potential Side Products
| Compound | Structure | Molecular Weight ( g/mol ) | Expected MS (M+H)⁺ | Key ¹H NMR Signal (CDCl₃, δ ppm) |
| Target Product | 221.68 | 222.07 | ~4.6 (s, 2H, -CH₂Cl) | |
| Hydroxymethyl Side Product | 203.23 | 204.09 | ~4.7 (s, 2H, -CH₂OH), broad OH signal | |
| Des-Chloro Side Product | 187.23 | 188.09 | ~7.0-8.0 (m, Ar-H), absence of -CH₂Cl signal |
PART 3: Protocols & Visualizations
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-methylbenzamide (1.0 eq) and 1,3-dichloroacetone (1.1 eq).
-
Reaction Initiation: Cool the flask in an ice bath (0 °C). Slowly add concentrated sulfuric acid (3-4 volumes) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (25% EtOAc/Hexanes).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto a stirred beaker of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure product.
Visualizations
Main Synthetic Pathway
Caption: Robinson-Gabriel synthesis pathway for the target oxazole.
Common Side Product Formation Pathways
Caption: Formation pathways for common reaction side products.
PART 4: References
-
Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. Available at: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. National Institutes of Health (NIH). Available at: [Link]
-
Robinson–Gabriel synthesis. Wikipedia. Available at: [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. ACS Publications. Available at: [Link]
-
Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. Available at: [Link]
-
Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Europe PMC. Available at: [Link]
-
N,N-Diethyl-3-methylbenzamide. MDPI. Available at: [Link]
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. Available at: [Link]
-
A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. ACS Publications. Available at: [Link]
-
1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 2,4,5-Trisubstituted Oxazoles. ResearchGate. Available at: [Link]
-
Regioselective Synthesis of 2,4,5-Trisubstituted Oxazoles and Ketene Aminals via Hydroamidation and Iodo-Imidation of Ynamides. ACS Publications. Available at: [Link]
-
α,γ-DICHLOROACETONE. Organic Syntheses. Available at: [Link]
-
Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Chemistry Portal. Available at: [Link]
-
4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. ResearchGate. Available at: [Link]
-
Process for preparing 1,3-dichloroacetone. Google Patents. Available at:
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]
-
Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reactions of 1,3-dichloroacetone with phenols. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Mechanism of Robinson-Gabriel Synthesis of Oxazole. Scribd. Available at: [Link]
Sources
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2005097722A1 - Process for preparing 1,3-dichloroacetone - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole Derivatives
Welcome to the technical support guide for the purification of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole and its structural analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates. The unique structural features of this class of compounds—namely the reactive chloromethyl group and the potentially sensitive oxazole core—present specific purification hurdles that require a nuanced approach.[1]
This guide provides in-depth, experience-driven answers to common problems, detailed experimental protocols, and the rationale behind our recommended strategies.
FAQs and Troubleshooting Guide
Section 1: General Purification Strategy & Initial Workup
Question 1: I have just completed the synthesis. What is the best initial workup and purification strategy for my crude 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole?
Answer: Your primary goal during the initial workup is to remove inorganic salts, highly polar starting materials, and any water-soluble byproducts. A standard aqueous workup is the first critical step. Given the stability profile of the oxazole ring, it is crucial to maintain neutral pH conditions.[2]
Scientist's Insight: The oxazole ring can be susceptible to hydrolytic ring-opening under harsh acidic or basic conditions.[2] The C-Cl bond in the chloromethyl group is also activated, similar to a benzylic halide, making it prone to hydrolysis or reaction with nucleophilic reagents, especially under basic conditions or with prolonged heating.[1] Therefore, a gentle workup is paramount.
Recommended Initial Workup Protocol:
-
Quench the reaction mixture carefully, preferably by pouring it into a separatory funnel containing water or a saturated solution of ammonium chloride.
-
Extract the aqueous layer 2-3 times with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Combine the organic extracts and wash them with a neutral brine solution to aid in the removal of residual water.
-
Dry the combined organic layers over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
After this initial cleanup, the choice between column chromatography and recrystallization depends on the physical state of your crude product and the nature of the impurities.
Caption: Decision workflow for selecting a primary purification method.
Section 2: Troubleshooting Column Chromatography
Column chromatography is often the most effective method for purifying these oxazole derivatives.[3][4] However, several issues can arise.
Question 2: My compound is streaking badly on the silica gel TLC plate and I'm getting poor recovery from my column. What's happening?
Answer: This is a classic sign of compound degradation on the acidic surface of the silica gel or strong, undesirable interactions.
Scientist's Insight: The nitrogen atom in the oxazole ring is weakly basic (pKa of the conjugate acid is ~0.8) and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This can lead to peak tailing, streaking, and in some cases, acid-catalyzed decomposition. The chloromethyl group can also be labile under these conditions.
Troubleshooting Strategies:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting eluent and add 0.5-1% triethylamine (Et₃N). The triethylamine acts as a competitive base, occupying the active acidic sites on the silica and allowing your compound to pass through more cleanly.
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider a less acidic or neutral stationary phase.[5]
-
Neutral Alumina: An excellent alternative for basic or acid-sensitive compounds.
-
Reversed-Phase (C18) Silica: If your compound has sufficient polarity to be retained, reversed-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be very effective.[6]
-
-
Optimize Sample Loading: Avoid dissolving your crude product in a highly polar solvent. For best results, use a "dry loading" technique. Dissolve your crude material in a minimal amount of a strong solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[2]
Table 1: Comparison of Stationary Phases
| Stationary Phase | Eluent System (Typical) | Advantages | Disadvantages |
| Silica Gel | Hexane/Ethyl Acetate, DCM/Methanol | Inexpensive, widely available, good for moderately polar compounds. | Acidic surface can cause degradation or streaking of basic/sensitive compounds.[2][5] |
| Neutral Alumina | Hexane/Ethyl Acetate | Better for acid-sensitive and basic compounds.[7] | Can have variable activity based on water content; resolution may differ from silica. |
| Reversed-Phase (C18) | Acetonitrile/Water, Methanol/Water | Excellent for polar impurities; avoids acidic conditions.[6] | May not retain non-polar compounds well; requires different solvent systems. |
Question 3: My desired product is co-eluting with an impurity. How can I improve the separation?
Answer: Improving chromatographic resolution requires optimizing the selectivity of your system. This is achieved primarily by changing the composition of the mobile phase.
Scientist's Insight: Eluent systems are not just about polarity. The specific solvents used can create different interactions (e.g., hydrogen bonding, dipole-dipole) with your compound and the stationary phase, altering the relative elution order.
Troubleshooting Strategies:
-
Change Solvent Composition: If you are using a standard Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. Even within a solvent class, changing from ethyl acetate to diethyl ether can alter selectivity.
-
Use Isocratic vs. Gradient Elution: If two spots are very close on TLC, a shallow gradient elution (slowly increasing the percentage of the more polar solvent) during column chromatography will often provide better separation than an isocratic (constant solvent ratio) system.
-
Consider an Alternative Technique: If impurities have very similar polarity but different solubility profiles, recrystallization may be a more effective method.[5]
Section 3: Troubleshooting Recrystallization
For solid products, recrystallization is a powerful and scalable purification technique.[8]
Question 4: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase because the solution becomes supersaturated at a temperature above the compound's melting point in that solvent.[8]
Scientist's Insight: This is often caused by cooling the solution too quickly or using a solvent system in which the compound is excessively soluble at elevated temperatures. The presence of impurities can also depress the melting point, exacerbating the issue.[8]
Troubleshooting Strategies:
-
Slow Down the Cooling Process: Re-dissolve the oil by heating the solution. Then, allow it to cool much more slowly. You can achieve this by placing the flask in an insulated container (like a Dewar flask filled with warm water) or simply leaving it on the benchtop, covered, overnight.[8]
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the mixture to ensure everything is fully dissolved before you begin cooling.
-
Change the Solvent System: The chosen solvent may be too "good." A proper recrystallization solvent should dissolve the compound when hot but only sparingly when cold. Experiment with different solvents or use a two-solvent system (a "good" solvent to dissolve the compound, followed by the slow addition of a "poor" anti-solvent until turbidity appears).[8]
Caption: A standard workflow for successful recrystallization.
Section 4: Purity Assessment
Question 5: How can I confidently assess the purity of my final product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for confirming purity and structure. No single method is sufficient.
Recommended Purity Analysis Workflow:
-
Thin-Layer Chromatography (TLC): An indispensable tool. Your final product should appear as a single, well-defined spot in multiple different eluent systems.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase HPLC method is generally suitable, often using a C18 column with an acetonitrile/water mobile phase.[9] The purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The absence of signals from starting materials or byproducts is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS can be used to identify the mass of any minor impurities detected by HPLC.[2]
References
- Technical Support Center: Purification of Oxazole Carboxylic Acids. Benchchem.
- Technical Support Center: Characterization of Oxazole Deriv
- Comparative Guide to Purity Assessment of 5-Chlorobenzo[d]oxazole-2-carbaldehyde. Benchchem.
- Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Benchchem.
-
Synthesis of Trisubstituted Oxazoles via Aryne Induced[2][9] Sigmatropic Rearrangement-Annulation Cascade. Journal of Organic Chemistry.
- 4-(CHLOROMETHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE synthesis. ChemicalBook.
- Separation of Oxazole on Newcrom R1 HPLC column. SIELC Technologies.
- Technical Support Center: Purification of Polar Oxazole Compounds. Benchchem.
- 5-(Chloromethyl)oxazole | 172649-57-9. Benchchem.
- A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences.
- Troubleshooting Purific
- Technical Support Center: Purification of 3-Chloro-1,2-oxazole and Its Deriv
- 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Smolecule.
- Synthetic approaches for oxazole derivatives: A review.
- Synthesis of 2,4,5-Trisubstituted Oxazoles.
- A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles. Benchchem.
- Technical Support Center: Crystallization of Substituted Oxazoles. Benchchem.
Sources
- 1. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving Yield in Nucleophilic Displacement on 4-(Chloromethyl)oxazoles
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(chloromethyl)oxazoles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields. As Senior Application Scientists, we have designed this center to explain not just the how, but the critical why behind each experimental choice.
Troubleshooting Guide: From Low Yields to Optimized Protocols
This section addresses specific problems you may encounter during your experiments. Each question is designed to diagnose an issue and provide a clear, actionable solution grounded in mechanistic principles.
Question 1: My reaction with a nitrogen nucleophile (e.g., primary/secondary amine) is sluggish and gives a low yield. What are the primary factors to investigate?
Low conversion when using amine nucleophiles is a common issue stemming from a combination of factors including nucleophile reactivity, steric hindrance, and suboptimal reaction conditions. The 4-(chloromethyl)oxazole substrate is an excellent electrophile, akin to a benzylic halide, due to the electron-withdrawing nature of the oxazole ring which stabilizes the Sₙ2 transition state.[1][2][3] Therefore, troubleshooting should focus on maximizing the efficacy of the nucleophile and the reaction environment.
Causality Checklist:
-
Nucleophilicity and Basicity: A good nucleophile for this reaction is one that can efficiently attack the electrophilic methylene carbon. While stronger bases are often stronger nucleophiles, this is not always the case. Highly basic but sterically hindered amines (e.g., diisopropylethylamine) are poor nucleophiles. If your amine is a weak base (e.g., aniline), it will require more forcing conditions (higher temperature) to react.
-
Solvent Choice: The solvent plays a critical role in Sₙ2 reactions. Polar aprotic solvents are strongly recommended.[4][5][6] They solvate the cation of any salt present but leave the anionic nucleophile "naked" and highly reactive.[4][5] In contrast, polar protic solvents (like water or ethanol) form a hydrogen-bonding cage around the nucleophile, stabilizing it and drastically reducing its reactivity.[6][7]
-
Temperature: Increasing the temperature generally increases the reaction rate.[8] However, excessive heat can promote side reactions. A systematic approach, starting from room temperature and gradually increasing to reflux, is advisable.
-
Stoichiometry and Base: For amine salts (e.g., hydrochlorides), a non-nucleophilic base (like triethylamine or potassium carbonate) is required to liberate the free, nucleophilic amine. Using at least two equivalents of the amine nucleophile can also be effective, where one equivalent acts as the nucleophile and the other as a scavenger for the HCl generated.
Data-Driven Solvent Selection
The choice of solvent can dramatically impact reaction rates, in some cases by orders of magnitude.[5]
| Solvent Class | Examples | Impact on Sₙ2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Strongly Favored | Solvates cations well but poorly solvates anionic nucleophiles, increasing their effective reactivity.[4][9] |
| Polar Protic | Water, Methanol, Ethanol | Strongly Disfavored | Forms a "solvent cage" via hydrogen bonding around the nucleophile, lowering its energy and reactivity.[6] |
| Nonpolar | Toluene, Hexane | Poor | Reactants (especially ionic nucleophiles) often have poor solubility.[10] |
Workflow Diagram: Optimizing Amine Alkylation
Caption: Decision workflow for troubleshooting low yields.
Experimental Protocol: General Procedure for Amination
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(chloromethyl)oxazole (1.0 eq.).
-
Reagent Addition: Dissolve the starting material in anhydrous DMF. Add the amine nucleophile (1.2-1.5 eq.). If the amine is provided as a salt, add a non-nucleophilic base like K₂CO₃ or DIPEA (2.0-3.0 eq.).[8]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress using TLC or LC-MS.
-
Heating: If no significant conversion is observed after 4-6 hours, gradually heat the mixture to 60-80°C. Continue monitoring until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography.
Question 2: I'm observing significant side product formation. What are the likely side reactions and how can I minimize them?
Side product formation often points to issues with reaction selectivity, stability of the oxazole ring, or over-reactivity.
Common Side Reactions and Mitigation Strategies:
-
Oxazole Ring Cleavage: Under strongly basic or nucleophilic conditions, the oxazole ring itself can be susceptible to nucleophilic attack, leading to ring-opened byproducts.[11] This is more common with highly aggressive nucleophiles.
-
Mitigation: Use milder bases (e.g., K₂CO₃ instead of NaH), avoid excessively high temperatures, and use the nucleophile in slight excess rather than a large excess.
-
-
N,N-Dialkylation (for primary amines): Primary amines can react twice with the electrophile to form a tertiary amine, consuming your starting material and desired product.
-
Mitigation: Use a larger excess of the primary amine (3-5 equivalents) to statistically favor mono-alkylation. Alternatively, add the 4-(chloromethyl)oxazole slowly to a solution of the amine.
-
-
Solvolysis: If using a protic solvent like methanol or water, the solvent can act as a nucleophile, leading to the formation of 4-(methoxymethyl)oxazole or 4-(hydroxymethyl)oxazole.[8]
-
Mitigation: Switch to a polar aprotic solvent like DMF, acetonitrile, or THF.[8] This is the most effective solution.
-
Question 3: My nucleophile is an anion (e.g., phenoxide, thiolate) and is insoluble in my organic solvent. How can I overcome this phase-incompatibility?
This is a classic problem of heterogeneous reaction conditions. The solution is to employ Phase-Transfer Catalysis (PTC) , a powerful technique for bringing an ionic reactant from an aqueous or solid phase into an organic phase where the substrate is dissolved.[10][12][13]
The PTC Mechanism:
A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB) or a crown ether, facilitates the reaction.[12][13] The lipophilic cation of the catalyst pairs with the nucleophilic anion, shuttling it from the aqueous/solid phase into the organic phase. Once in the organic phase, the "naked" and highly reactive nucleophile attacks the substrate.[10]
PTC Cycle Diagram
Caption: The catalytic cycle in Phase-Transfer Catalysis.
Table of Common Phase-Transfer Catalysts
| Catalyst Type | Example | Typical Nucleophiles |
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | CN⁻, N₃⁻, RS⁻, RO⁻ |
| Quaternary Phosphonium Salt | Hexadecyltributylphosphonium bromide | More thermally stable alternative to ammonium salts.[13] |
| Crown Ether | 18-Crown-6 | K⁺ salts (e.g., KF, KCN) |
Experimental Protocol: PTC with a Thiophenol Nucleophile
-
Preparation: In a round-bottom flask, combine 4-(chloromethyl)oxazole (1.0 eq.), toluene, and an aqueous solution of sodium hydroxide (2.0 eq.).
-
Reagent Addition: Add the thiophenol nucleophile (1.1 eq.) and the phase-transfer catalyst, TBAB (0.05-0.1 eq.).
-
Reaction: Stir the biphasic mixture vigorously at 50-60°C. Vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. PTC reactions are often significantly faster than their heterogeneous counterparts.[13]
-
Work-up: Cool the mixture, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting thioether by column chromatography.
Question 4: The reaction seems to stall. Could the leaving group be the issue, and would switching to the bromo- or iodo-analogue be beneficial?
Yes, the leaving group is a critical factor.[14] While the chloride is sufficient for many reactions, its replacement by a better leaving group can dramatically improve reactivity, especially with weaker nucleophiles.
The Halogen Leaving Group Hierarchy:
The ability of a group to leave is inversely related to its basicity. Since I⁻ is the weakest base among the halides, it is the best leaving group.
Reactivity Order: R-I > R-Br > R-Cl >> R-F[15][16]
Case Study: In a synthesis of the anti-inflammatory drug Oxaprozin, the alkylation of diethyl malonate with 2-(chloromethyl)oxazole gave a 40% yield. Simply switching the substrate to the more reactive 2-(bromomethyl)oxazole increased the yield to 90% under the same conditions.[17]
Considerations:
-
Reactivity vs. Cost/Stability: While iodo- and bromo-derivatives are more reactive, they are also typically more expensive and less stable than the chloro-analogue. The choice represents a trade-off.
-
Synthesis: If you need the bromo- or iodo-analogue, it can often be synthesized from the corresponding 4-(hydroxymethyl)oxazole or via a Finkelstein reaction on the 4-(chloromethyl)oxazole itself.
Frequently Asked Questions (FAQs)
Q1: Why is the chloromethyl group at the 4-position of the oxazole so reactive? The reactivity of the chloromethyl group is significantly enhanced by the attached oxazole ring. The electron-deficient aromatic system acts as an electron-withdrawing group, which increases the electrophilicity of the methylene carbon.[1][2] This effect stabilizes the partial negative charge that develops on the chlorine atom in the Sₙ2 transition state, lowering the activation energy of the reaction, much like a phenyl group does in benzyl chloride.
Q2: What is the best general-purpose solvent for these reactions? For Sₙ2 reactions on 4-(chloromethyl)oxazole, polar aprotic solvents are almost always the best choice.[4][5][7] Dimethylformamide (DMF) and acetonitrile are excellent starting points. They effectively dissolve a wide range of substrates and nucleophiles without interfering with the reaction by solvating the nucleophile too strongly.[10]
Q3: How should I properly set up and monitor my reaction?
-
Atmosphere: Use an inert atmosphere (nitrogen or argon), especially if your nucleophile or product is sensitive to air or moisture.
-
Anhydrous Conditions: Use anhydrous solvents, as water can act as a competing nucleophile.
-
Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction's progress. Stain with potassium permanganate if your product is not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
References
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). Retrieved from [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
Rossi, R. A., et al. (2004). Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC). Retrieved from [Link]
-
Quora. (2018). What is the effect of solvent on SN2?. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
University of Illinois. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]
-
Payne, J. E., & Moody, C. J. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron. Retrieved from [Link]
-
Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2005). Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis of Novel 4-(Aminomethyl)oxazoline Ligands. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. users.wfu.edu [users.wfu.edu]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 12. iajpr.com [iajpr.com]
- 13. ijirset.com [ijirset.com]
- 14. gacariyalur.ac.in [gacariyalur.ac.in]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole in solution
A Guide to Understanding and Managing Solution Stability
Welcome to the technical support guide for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for handling this reactive chemical intermediate. As a Senior Application Scientist, my goal is to explain the underlying chemical principles governing its stability and provide actionable protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole in solution?
The principal source of instability is the 4-(chloromethyl) group attached to the oxazole ring. This functional group behaves as a reactive benzylic-like halide. Benzylic halides are highly susceptible to nucleophilic substitution reactions, including solvolysis, where the solvent itself acts as the nucleophile.[1][2] The C-Cl bond is polarized, and the departure of the chloride ion is facilitated by the formation of a resonance-stabilized carbocation intermediate, making it reactive under both SN1 and SN2 conditions.[3]
Q2: I've noticed the purity of my stock solution decreases over time, even when stored in a common solvent like methanol or DMSO. Why is this happening?
This is a classic case of solvolysis. Protic solvents such as water, methanol, and ethanol are nucleophiles that can readily attack the electrophilic carbon of the chloromethyl group.[4] This reaction displaces the chloride ion and results in the formation of the corresponding alcohol (4-(hydroxymethyl)-) or ether (4-(methoxymethyl)-) derivative, respectively. Even seemingly "stable" aprotic solvents like DMSO can contain trace amounts of water, which can lead to slow hydrolysis over time.[5]
Q3: How can I visually or analytically detect if my sample has degraded?
Visual inspection is often unreliable unless significant degradation has occurred, which might manifest as precipitation or discoloration. The most reliable methods are chromatographic and spectroscopic:
-
Thin-Layer Chromatography (TLC): A quick check will often show a new, more polar spot (lower Rf value) corresponding to the alcohol byproduct.
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method will show a new peak, typically with a shorter retention time than the parent compound, due to the increased polarity of the degradant.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the characteristic singlet of the chloromethyl protons (-CH2Cl) will diminish and be replaced by a new singlet at a different chemical shift corresponding to the hydroxymethyl protons (-CH2OH).
Q4: What are the ideal storage conditions for this compound, both as a solid and in solution?
-
Solid Form: Store in a tightly sealed container in a desiccator, protected from light, at a low temperature (e.g., 2-8°C or -20°C) to minimize any potential degradation from atmospheric moisture.
-
In Solution: Solutions should be freshly prepared whenever possible. If a stock solution must be stored, use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, THF, or dichloromethane). Store the solution under an inert atmosphere (nitrogen or argon) at -20°C or lower and protect it from light.
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction with a nitrogen nucleophile is giving a low yield of the desired product, and I've isolated a significant byproduct with a mass corresponding to the starting material plus 18 amu (M+18). What is happening?
This observation strongly suggests that hydrolysis is competing with your primary reaction. The M+18 peak corresponds to the replacement of the chlorine atom (mass ≈ 35.5 amu) with a hydroxyl group (-OH, mass ≈ 17 amu), resulting in the formation of 4-(hydroxymethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.
Causality: Your nucleophile may not be sufficiently reactive or concentrated compared to trace water present in your reaction solvent. Additionally, if the reaction is run at elevated temperatures, the rate of hydrolysis can increase significantly.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. If possible, run the reaction under an inert atmosphere.
-
Optimize Reaction Kinetics:
-
Increase the concentration of your intended nucleophile.
-
Consider using a non-nucleophilic base to deprotonate your nucleophile (if applicable) before adding the oxazole substrate, making it more reactive.
-
Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate for your desired transformation.
-
Problem: I'm attempting to use this compound in a Grignard reaction, but the reaction fails to initiate or gives a complex mixture of products.
The chloromethyl group is incompatible with the conditions required for Grignard reagent formation. Benzyl chlorides react readily with magnesium, which would lead to the formation of an undesired Grignard reagent from your substrate or other side reactions.[4][5] Furthermore, the oxazole ring itself may not be stable to highly reactive organometallic reagents.
Solutions:
-
Re-evaluate Your Synthetic Strategy: This compound is best used as an electrophile to alkylate nucleophiles.[7] It is not suitable for forming organometallic reagents directly. You may need to consider a different starting material or introduce the desired functionality using an alternative synthetic route.
Technical Protocols & Workflows
Protocol 1: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the intrinsic stability of a molecule and identifying its likely degradation products.[8] This process is a cornerstone for developing stability-indicating analytical methods as mandated by regulatory guidelines like ICH.[9][10]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 (v/v) mixture of acetonitrile and water. The co-solvent is necessary if the compound has poor aqueous solubility.[8]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent volume of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 4 hours. The high reactivity of benzylic halides often requires milder conditions for base hydrolysis.[5] Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H2O2). Keep at room temperature for 24 hours.[11]
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to light stress conditions as specified in ICH guideline Q1B (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Time | Expected Outcome |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | Degradation to the hydroxymethyl analog. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 4 h | Rapid degradation to the hydroxymethyl analog. |
| Oxidation | 3% H2O2 | Room Temp | 24 h | Potential for oxazole ring oxidation or side-chain modification.[12] |
| Photolysis | ICH Q1B Light | Ambient | N/A | Potential for photodegradation, possibly via radical mechanisms.[9] |
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate the parent compound from its primary hydrolytic degradant.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %A %B 0.0 60 40 10.0 10 90 12.0 10 90 12.1 60 40 | 15.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Self-Validation: This method is considered "stability-indicating" because analysis of the forced degradation samples (Protocol 1) will demonstrate baseline separation between the peak for the intact parent compound and any peaks corresponding to degradation products.[6]
Primary Degradation Pathway
The most probable degradation route in the presence of nucleophilic solvents, particularly water, is the hydrolysis of the chloromethyl group.
Caption: Primary hydrolytic degradation pathway.
References
-
Richard, J. P., et al. (2012). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Wikipedia. Available at: [Link]
-
Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Scribd. Available at: [Link]
-
Sciencemadness Wiki. (2021). Benzyl chloride. Sciencemadness Wiki. Available at: [Link]
-
Quora. (2017). Benzyl chloride is more reactive than chlorobenzene. Why?. Quora. Available at: [Link]
-
Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]
-
IJRPR. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]
-
Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. Available at: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Salgado-Zamora, H., et al. (2001). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. Heterocyclic Communications. Available at: [Link]
-
Rickborn, B. (2008). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc. Available at: [Link]
Sources
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 5. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ajrconline.org [ajrconline.org]
- 11. ijisrt.com [ijisrt.com]
- 12. researchgate.net [researchgate.net]
Overcoming low reactivity of the chloromethyl group in oxazole compounds
Subject: A Guide to Overcoming the Low Reactivity of the Chloromethyl Group in Oxazole Compounds
Welcome to the technical support center for chemists and researchers in drug development. This guide is designed to provide you with expert insights and field-proven protocols to address a common yet significant challenge in heterocyclic chemistry: the sluggish reactivity of chloromethylated oxazoles in nucleophilic substitution reactions.
Unlike the highly reactive benzyl chloride, its oxazole counterpart often fails to perform under standard conditions, leading to low yields and stalled synthetic campaigns. This document moves beyond textbook procedures to explain the underlying electronic factors at play and provides a structured, troubleshooting-oriented approach to successfully functionalize these valuable scaffolds.
Part 1: Troubleshooting Guide - When Your Reaction Stalls
This section is formatted as a direct Q&A to address the most common issues encountered during experimentation.
Question 1: My nucleophilic substitution with a 2- or 5-(chloromethyl)oxazole is showing little to no product formation under standard Sₙ2 conditions (e.g., K₂CO₃, acetonitrile, room temperature). What is my first move?
Answer: This is the most frequently encountered problem. The low reactivity is inherent to the system and requires a more robust approach than typical for primary alkyl halides. The oxazole ring's electronic nature is the root cause. Unlike a benzene ring, which is electron-donating and stabilizes the Sₙ2 transition state, the oxazole ring is electron-withdrawing due to its electronegative oxygen and nitrogen atoms. This effect destabilizes the developing partial positive charge on the methylene carbon during the transition state, increasing the activation energy of the reaction.
Your first strategic move is to enhance the reactivity of the system by focusing on one of three key variables: the leaving group, the solvent, or the temperature.
dot
Caption: A logical workflow for troubleshooting low yields.
Question 2: You mentioned a "Leaving Group Exchange." How does that work and why is it often the best choice?
Answer: The most reliable method to overcome the inherent low reactivity is to perform a Finkelstein reaction. This involves converting the chloromethyl group to the much more reactive iodomethyl or bromomethyl analogue.[1][2] Iodide is an excellent leaving group because it is a very weak base, making the C-I bond easier to break during the nucleophilic attack.[3]
This strategy is often superior to simply increasing the temperature because it allows the subsequent substitution reaction to proceed under much milder conditions, which is critical if your nucleophile or the oxazole ring itself is thermally sensitive.[1] The conversion is typically fast and high-yielding.
-
For Iodination: Use sodium iodide (NaI) in acetone. The sodium chloride byproduct is insoluble in acetone and precipitates, driving the equilibrium toward the iodinated product according to Le Châtelier's principle.
-
For Bromination: Use sodium bromide (NaBr) in a similar fashion. The bromo-derivative is significantly more reactive than the chloro- and is often sufficient for most transformations.[1]
See Protocol 1 for a detailed experimental procedure.
Question 3: If I cannot perform a leaving group exchange, how should I modify my reaction conditions for a direct substitution?
Answer: If you must proceed with the chloromethyl compound, you will need to use more forcing conditions. The key is to increase the energy of the system and the reactivity of your nucleophile.
-
Elevate the Temperature: The reaction may require heating to 60–80°C, or even reflux, depending on the solvent and nucleophile.[1] This provides the necessary thermal energy to overcome the high activation barrier.
-
Change the Solvent: Switch from common solvents like acetonitrile (MeCN) or tetrahydrofuran (THF) to a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .[1][4] These solvents are superior for Sₙ2 reactions because they do not form a strong "solvent cage" around the nucleophile through hydrogen bonding, leaving it more "naked" and reactive.[5][6]
-
Strengthen the Nucleophile: If you are using a neutral nucleophile like an amine or thiol, using a stronger, non-nucleophilic base can increase the concentration of the more potent anionic nucleophile (e.g., an amide or thiolate). However, exercise caution. Strong bases like NaH can potentially deprotonate the oxazole ring at the C2 position, leading to side products.[7] For many amines, a carbonate base (K₂CO₃ or Cs₂CO₃) at elevated temperatures in DMF is a good starting point.[2]
The table below provides a comparative overview of reaction conditions.
| Parameter | Chloromethyl Oxazole | Bromomethyl Oxazole | Rationale |
| Typical Temperature | 50°C to Reflux | Room Temp. to 50°C | The C-Br bond is weaker and bromide is a better leaving group, requiring less thermal energy to break.[1] |
| Typical Reaction Time | 6-24 hours | 1-4 hours | The lower activation energy for the bromo derivative leads to a faster reaction rate.[1] |
| Solvent Choice | DMF, DMSO (often required) | MeCN, THF (often sufficient) | Forcing conditions for the chloride often necessitate more effective polar aprotic solvents.[1][4] |
| Base Requirement | Stronger base may be needed | Milder base usually sufficient | A more reactive electrophile requires a less potent nucleophile to react efficiently.[1] |
Part 2: Scientific FAQs - Understanding the Chemistry
Question 4: Why exactly is a chloromethyl oxazole less reactive than benzyl chloride?
Answer: This is a crucial point of confusion rooted in an incomplete analogy. While both are adjacent to an aromatic system, their electronic influences are opposite. The reactivity of these compounds is dictated by the stability of the Sₙ2 transition state.
-
Benzyl Chloride: The benzene ring is electron-rich and donates electron density into the reacting center. This stabilizes the electron-deficient transition state where the C-Cl bond is partially broken and the C-Nu bond is partially formed.
-
Chloromethyl Oxazole: The oxazole ring contains two electronegative heteroatoms (N and O). It is an electron-withdrawing ring system. This aromatic system pulls electron density away from the methylene carbon, destabilizing the Sₙ2 transition state and thus increasing the reaction's activation energy.[2] The reactivity of 2-(halomethyl)-4,5-diphenyloxazoles, for example, is described as being characteristic of a benzylic chloromethyl group, but this is in the context of being more reactive than a simple alkyl halide, not necessarily as reactive as benzyl chloride itself under all conditions.[2]
dot
Caption: Electronic effects on the Sₙ2 transition state.
Question 5: Does the position of the chloromethyl group on the oxazole ring (C2, C4, or C5) matter for reactivity?
Answer: Yes, the position is significant. The electronic environment of each carbon on the oxazole ring is different.
-
C2-Position: This position is flanked by both the oxygen and nitrogen atoms, making it the most electron-deficient carbon on the ring.[7] A chloromethyl group at C2 is generally quite reactive towards nucleophiles.[2]
-
C5-Position: This position is adjacent to the oxygen atom. The 5-(chloromethyl)oxazole is also a very common and reactive building block, highly susceptible to nucleophilic attack.[8][9] Its reactivity is also likened to that of benzylic halides.[8]
-
C4-Position: This position is adjacent to the nitrogen atom.
While both 2- and 5-(chloromethyl)oxazoles are effective electrophiles, their relative reactivity can be substrate-dependent.[2][8] However, the general principles outlined in this guide—using a better leaving group or more forcing conditions—apply to all isomers.
Part 3: Field-Validated Experimental Protocols
These protocols provide detailed, step-by-step instructions for key procedures discussed in this guide.
Protocol 1: Finkelstein Reaction for the Synthesis of 5-(Iodomethyl)oxazole
This protocol describes the conversion of a less reactive chloromethyl intermediate to a highly reactive iodomethyl intermediate.
Materials:
-
5-(Chloromethyl)oxazole (1.0 eq)
-
Sodium Iodide (NaI) (1.5 eq)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for very stubborn cases)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-(chloromethyl)oxazole and anhydrous acetone (approx. 0.2-0.5 M concentration).
-
Addition of NaI: Add sodium iodide (1.5 equivalents) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. A white precipitate (NaCl) should begin to form within 30-60 minutes.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, it can be gently heated to reflux (acetone boiling point is 56°C).
-
Work-up (for immediate use): The resulting solution/suspension of the iodomethyl oxazole is often used directly in the next step without purification. The precipitated NaCl does not typically interfere with subsequent reactions. Simply cool the mixture, and carry it forward to your nucleophilic substitution step.
-
Work-up (for isolation): If isolation is required, filter the mixture to remove the precipitated NaCl. Wash the filter cake with a small amount of cold, dry acetone. Concentrate the filtrate under reduced pressure. The crude iodomethyl product is often unstable and should be used immediately or stored under an inert atmosphere in the dark at low temperatures.
Protocol 2: Direct Nucleophilic Substitution with an Amine under Forcing Conditions
This protocol details a direct displacement on a 2-(chloromethyl)oxazole using an amine nucleophile.[1][2]
Materials:
-
2-(Chloromethyl)-4,5-diphenyloxazole (1.0 eq)
-
Primary or Secondary Amine (e.g., Morpholine) (1.2-1.5 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Setup: To a round-bottom flask containing a stir bar, add 2-(chloromethyl)-4,5-diphenyloxazole (1.0 eq) and the base (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (to achieve a concentration of 0.2-0.5 M) followed by the amine nucleophile (1.2-1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-80°C using an oil bath. Stir vigorously.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. Reactions can take anywhere from 8 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by flash column chromatography on silica gel to yield the pure N-substituted product.[1]
References
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]
-
Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
-
Patti, A., et al. (2007). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Arkivoc. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. [Link]
-
Choudhary, A. (2020). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
Wang, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]
-
LibreTexts. (2021). Factors affecting the Sₙ2 reaction. Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (n.d.). What makes a good leaving group? Master Organic Chemistry. This concept is fundamental and covered in standard organic chemistry textbooks and resources. A representative link is provided for general principles. [Link]
-
LibreTexts. (2021). Factors affecting the SN2 Reaction. Chemistry LibreTexts. [Link]
-
Chem 260 SN2 Handout. (2013). University of Massachusetts Boston. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. Buy 5-(chloromethyl)-1,3-oxazole;dichloromethane [smolecule.com]
Preventing ring opening of the oxazole core during derivatization
Technical Support Center: Oxazole Core Derivatization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for oxazole chemistry. The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. However, its aromatic character is deceptively fragile. During derivatization, researchers often face the critical challenge of ring opening, which can derail a synthetic campaign. This guide provides in-depth, experience-driven answers to common problems encountered in the lab, focusing on preserving the integrity of the oxazole core.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the oxazole ring so susceptible to opening during derivatization?
A: The stability of the oxazole ring is a delicate balance of its electronic features. While aromatic, it possesses inherent weaknesses that certain reagents can exploit, leading to ring cleavage.
-
Acidic Conditions: The ring nitrogen (N-3) is weakly basic (pKa of the conjugate acid is ~0.8), meaning it can be protonated under strongly acidic conditions.[1] This protonation disrupts the aromaticity, making the C2 position highly electrophilic and susceptible to nucleophilic attack (e.g., by water or other nucleophiles present), initiating ring opening.
-
Organometallic Reagents: Strong bases and nucleophiles, particularly organolithium reagents like n-BuLi, can attack the electron-deficient C2 position directly.[2] This nucleophilic addition is often irreversible and leads to a cascade of reactions resulting in ring fragmentation. The resulting 2-lithiooxazoles are often unstable and can decompose into open-chain isocyanide species.[2][3]
-
Electrophilicity of C2: The C2 position is the most electron-deficient carbon due to the inductive effects of both the adjacent nitrogen and oxygen atoms.[4] This makes it the primary site for both deprotonation and nucleophilic attack, which are often the first steps toward degradation.[2]
The relative acidity of the ring protons follows the order C2 > C5 > C4, making C2 the most likely site for deprotonation under basic conditions.[5]
Q2: I'm attempting a Vilsmeier-Haack formylation on my oxazole, but I'm only recovering decomposed material. What's going wrong and how can I fix it?
A: This is a classic and frequent problem. The standard Vilsmeier-Haack conditions (POCl₃/DMF) generate a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent) and create a strongly acidic environment.[6][7] Both factors are detrimental to the oxazole core. The ring nitrogen is protonated, deactivating the ring towards the desired electrophilic substitution at C4 or C5 and simultaneously activating it for ring cleavage.
Troubleshooting Vilsmeier-Haack Reactions on Oxazoles
| Problem | Probable Cause | Recommended Solution |
| No reaction or low yield of formylated product. | The oxazole ring is deactivated by protonation under the strongly acidic reaction conditions. | Use milder conditions. Consider replacing POCl₃ with oxalyl chloride or trifluoroacetic anhydride (TFAA) which can generate the Vilsmeier reagent under less harsh conditions.[8] |
| Complete decomposition of starting material. | Ring opening is occurring due to a combination of strong acid and high temperature. | Perform the reaction at a much lower temperature. Start at 0°C or even -20°C and allow the reaction to warm slowly, monitoring by TLC.[6] |
| Formation of complex mixtures. | Non-selective reaction or degradation pathways are competing with formylation. | If the substrate is sufficiently electron-rich, it may be possible to use a less reactive formylating agent altogether. Explore alternatives like the Duff reaction if applicable. |
Q3: How can I perform metalation on an oxazole for C-C bond formation without causing ring opening?
A: Direct C-H lithiation of oxazoles is notoriously difficult due to the instability of the resulting organometallic species.[2] The kinetically favored deprotonation at C2 often leads to an equilibrium with the ring-opened isonitrile enolate, which is often a thermodynamic sink.[3][9] The key to success lies in carefully controlling conditions and, where possible, using alternative metalation strategies.
Key Strategies for Successful Oxazole Metalation:
-
Extreme Low Temperature: All metalation attempts must be conducted at very low temperatures, typically -78 °C (dry ice/acetone bath), to minimize the rate of ring opening.[10] At this temperature, unstable lithiated intermediates can often be "trapped" with an electrophile before they have a chance to decompose.
-
Choice of Base: While n-BuLi is a common choice, it can also act as a nucleophile. For deprotonation, a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP) can sometimes give cleaner results, favoring proton abstraction over nucleophilic attack. In the case of aryl-substituted oxazoles, LDA has been shown to be necessary for selective deprotonation, whereas n-BuLi leads to non-selective reactions.[11]
-
Halogen-Metal Exchange: This is often the most reliable method.[12] Instead of direct C-H activation, a pre-installed halogen atom (typically bromine or iodine) at the desired position is exchanged for a metal. This reaction is extremely fast, even at -78 °C, and generally proceeds with fewer side reactions than direct deprotonation.[12]
Validated Experimental Protocols
Protocol 1: Low-Temperature Halogen-Metal Exchange for C5-Functionalization
This protocol describes the generation of a C5-lithiooxazole from a C5-bromooxazole and subsequent trapping with an electrophile, a method that avoids the pitfalls of direct C2-lithiation.
Materials:
-
5-Bromo-2-phenyloxazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-phenyloxazole (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.
-
Dissolution: Add anhydrous THF via syringe to dissolve the substrate.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Lithiation: Add n-BuLi (1.05 eq) dropwise via syringe over 5 minutes, ensuring the internal temperature does not rise above -75 °C. The solution may change color. Stir the mixture at -78 °C for 15 minutes.
-
Electrophilic Trap: Add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise. Continue stirring at -78 °C for 1 hour.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Q4: What are the general "golden rules" for selecting reaction conditions to preserve the oxazole core?
A: While every reaction is unique, adhering to a set of guiding principles can significantly increase your success rate.
Decision-Making Framework for Oxazole Derivatization
| Parameter | Favorable Conditions (Core Preserving) | Unfavorable Conditions (Risk of Ring Opening) | Rationale |
| pH | Neutral to mildly basic (pH 7-10). | Strongly acidic (pH < 2) or strongly basic (e.g., using alkoxides in alcohol). | Avoids protonation of the ring nitrogen or direct nucleophilic attack on the ring. |
| Temperature | As low as possible. Cryogenic conditions (-78 °C) are often necessary for organometallic reactions. | Elevated temperatures (> 80-100 °C), especially with harsh reagents. | Decomposition pathways are kinetically disfavored at low temperatures. |
| Reagents | Milder, more selective reagents. (e.g., LDA for deprotonation, i-PrMgCl/n-BuLi for exchange).[13] | Highly reactive, non-selective reagents (e.g., n-BuLi for deprotonation at higher temps, POCl₃). | Minimizes side reactions like nucleophilic addition to the ring. |
| Solvents | Aprotic, non-nucleophilic solvents (THF, Diethyl Ether, Toluene). | Protic solvents (Methanol, Water) in the presence of strong acids/bases. | Protic solvents can participate in ring-opening mechanisms. |
| Strategy | Use of pre-functionalized substrates (e.g., halogen-metal exchange over direct C-H activation). | Forcing reactions on an unactivated core under harsh conditions. | Provides a cleaner, more controlled reaction pathway. |
References
-
Evans, D. A., Cee, V. J., Smith, T. E., & Santiago, K. J. (1999). Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Organic Letters, 1(1), 87–90. [Link]
-
Wikipedia. (n.d.). Oxazole. In Wikipedia. Retrieved from [Link]
-
Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Letters, 12(16), 3614–3617. [Link]
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Wang, Z., et al. (2021). Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. Organic Chemistry Frontiers, 8(1), 112-118. [Link]
-
Scribd. (n.d.). Oxazole Chemistry Overview. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]
-
ResearchGate. (2010). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. Retrieved from [Link]
-
Heriot-Watt University Research Portal. (n.d.). Batch Versus Flow Lithiation-Substitution of 1,3,4-Oxadiazoles: Exploitation of Unstable Intermediates Using Flow Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Shi, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
YouTube. (2022, January 16). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]
-
National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (1983). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Metalation Reactions of Isoxazoles and Benzoisoxazoles. Retrieved from [Link]
-
ResearchGate. (2021). Derivatization of oxazole 2 e by palladium-catalyzed cross coupling reactions. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]
-
ResearchGate. (2024). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. In Wikipedia. Retrieved from [Link]
-
SlideShare. (2022, November 28). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
HETEROCYCLES. (1993). NEW CHEMISTRY OF OXAZOLES. Retrieved from [Link]
-
ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]
-
ResearchGate. (2024). Suggested mechanism for synthesis of functionalized[14][15]-oxazoles and... Retrieved from [Link]
-
ResearchGate. (2021). A report on synthesis and applications of small heterocyclic compounds: Oxazole. Retrieved from [Link]
-
ResearchGate. (2001). Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. Retrieved from [Link]
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Oxazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
Technical Support Center: Managing Aqueous Workup for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of aqueous workup for reactions involving this compound. Drawing upon established chemical principles and field-proven insights, this resource is designed to help you optimize your purification processes, maximize yield, and ensure the integrity of your final product.
Introduction: The Challenge of the Aqueous Workup
The aqueous workup is a critical step in the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, aimed at removing inorganic salts, unreacted starting materials, and water-soluble byproducts. However, the presence of a weakly basic oxazole ring and a reactive chloromethyl group presents unique challenges.[1][2] Improper workup conditions can lead to product loss through hydrolysis, emulsion formation, or inefficient extraction. This guide will address these potential pitfalls with scientifically grounded solutions.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific problems you may encounter during the aqueous workup of your 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole reactions.
Question 1: I'm observing significant product loss after my aqueous workup. What are the likely causes and how can I prevent this?
Answer:
Product loss during aqueous workup for this compound can primarily be attributed to two factors: hydrolysis of the chloromethyl group and the partitioning of your product into the aqueous layer.
-
Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to nucleophilic attack by water, especially under basic conditions, leading to the formation of the corresponding hydroxymethyl derivative.[3][4][5] This side reaction is accelerated by prolonged exposure to aqueous bases.
-
Preventative Measures:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide for your aqueous wash. Instead, opt for a milder base such as saturated sodium bicarbonate solution to neutralize any residual acid from the reaction.[6][7][8]
-
Minimize Contact Time: Perform your aqueous extractions efficiently to reduce the time your product is in contact with the aqueous phase.
-
Work at Lower Temperatures: If possible, conduct the workup at a lower temperature (e.g., using an ice bath) to slow down the rate of hydrolysis.
-
-
-
Product Partitioning: Although 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is primarily organic-soluble, it possesses some polarity and can partition into the aqueous layer, particularly if an excessive volume of aqueous solution is used.
-
Preventative Measures:
-
Use Brine Washes: After washing with water or sodium bicarbonate, perform a final wash with a saturated sodium chloride (brine) solution.[6][9][10] Brine reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting out" effect, and helps to remove dissolved water from the organic layer.[7][8]
-
Back-Extraction: If you suspect significant product loss into the aqueous layer, you can "back-extract" the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.[10]
-
-
Question 2: I'm consistently getting a stubborn emulsion at the interface of my organic and aqueous layers. How can I break it?
Answer:
Emulsion formation is a common issue when working with nitrogen-containing heterocyclic compounds.[11] Emulsions are colloidal suspensions of one liquid in another and can be stabilized by small amounts of impurities. Here are several techniques to break an emulsion, ranging from simple to more involved methods:
| Technique | Principle | Protocol |
| Patience and Gentle Agitation | Allows time for the droplets to coalesce. | Let the separatory funnel stand undisturbed for 10-20 minutes. Gentle swirling or stirring of the emulsion layer with a glass rod can also be effective.[12] |
| Addition of Brine | Increases the ionic strength of the aqueous phase, disrupting the emulsion. | Add a small amount of saturated sodium chloride (brine) solution to the separatory funnel and gently swirl.[11][12][13] |
| Change in pH | Alters the charge of compounds that may be acting as emulsifying agents. | Add a few drops of dilute acid (e.g., 1M HCl) or base (e.g., saturated NaHCO3) to see if it disrupts the emulsion. Be mindful of the potential for hydrolysis with your specific compound.[11][12] |
| Addition of a Different Organic Solvent | Changes the polarity of the organic phase, which can break the emulsion. | Add a small amount of a different organic solvent. For example, if you are using dichloromethane, adding a small amount of diethyl ether or ethyl acetate can be effective. |
| Filtration through Celite or Glass Wool | Physically disrupts the emulsion by passing it through a filter aid. | Filter the entire mixture through a pad of Celite or a plug of glass wool in a funnel. The organic and aqueous layers can then be separated. |
| Centrifugation | Uses centrifugal force to separate the two phases. | If available, transfer the emulsion to centrifuge tubes and spin at a moderate speed. This is often a very effective method.[12][13] |
Question 3: I'm unsure about the optimal pH for my aqueous workup. Should I use an acidic, basic, or neutral wash?
Answer:
The choice of pH for your aqueous workup is critical and depends on the impurities you need to remove and the stability of your product.
-
Weakly Basic Wash (Recommended): A wash with a saturated sodium bicarbonate solution is generally the best approach.[6][7][8] It will effectively neutralize any remaining acid catalysts (e.g., from a Robinson-Gabriel synthesis) without being strongly basic enough to cause significant hydrolysis of the chloromethyl group.[1][14]
-
Neutral Wash: Washing with deionized water is useful for removing water-soluble inorganic salts and highly polar organic impurities. It is often performed before a bicarbonate wash.
-
Acidic Wash (Use with Caution): An acidic wash (e.g., dilute HCl) is generally not recommended for the initial workup of this compound. While the oxazole ring is weakly basic (the pKa of the conjugate acid of oxazole is approximately 0.8), an acidic wash could potentially protonate the oxazole nitrogen, making the compound more water-soluble and leading to its loss in the aqueous layer.[2] Furthermore, acidic conditions will not remove acidic impurities.
Recommended aqueous workup workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should be trying to remove during the workup?
A1: The byproducts will depend on the specific synthetic route used. For a Robinson-Gabriel synthesis, which is a common method for preparing such oxazoles, you can expect to have unreacted starting materials and byproducts from the dehydrating agent (e.g., polyphosphoric acid, sulfuric acid).[1][14][15] A proper aqueous workup with water and sodium bicarbonate will effectively remove these.
Q2: Which organic solvent is best for extracting my product?
A2: Dichloromethane (DCM) and ethyl acetate are excellent choices for extracting 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. They have good solvating power for the compound and are immiscible with water. Diethyl ether can also be used, but it is more volatile and flammable.
Q3: My product seems to be unstable on silica gel during column chromatography after the workup. Is this related to the workup?
A3: It's possible. If the aqueous workup did not completely remove acidic impurities, these can cause degradation of your product on the silica gel column. Ensuring a thorough neutralization step with sodium bicarbonate is crucial. Some sensitive compounds can also degrade on acidic silica gel. In such cases, you can neutralize the silica gel by eluting the column with a solvent mixture containing a small amount of triethylamine (e.g., 1%) before loading your compound.
Q4: How do I know which layer is the organic layer and which is the aqueous layer?
A4: This depends on the density of the organic solvent you are using. Dichloromethane is denser than water and will be the bottom layer. Ethyl acetate and diethyl ether are less dense than water and will be the top layer. If you are unsure, add a few drops of water to the separatory funnel and observe which layer it joins.
Experimental Protocols
Standard Aqueous Workup Protocol
-
Dilution: Once the reaction is complete, cool the reaction mixture to room temperature and dilute it with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (approximately 2-3 times the volume of the reaction mixture).
-
Transfer: Transfer the diluted reaction mixture to a separatory funnel of appropriate size.
-
Water Wash: Add deionized water (approximately equal to the volume of the organic layer) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel gently for about 30 seconds. Allow the layers to separate completely. Drain the aqueous layer.
-
Bicarbonate Wash: Add a saturated solution of sodium bicarbonate (approximately equal to the volume of the organic layer) to the separatory funnel. Shake gently, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Add a saturated solution of sodium chloride (brine) (approximately half the volume of the organic layer) to the separatory funnel. Shake gently and allow the layers to separate. Drain the aqueous layer.[6][9][10]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for at least 15 minutes.
-
Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product, which can then be further purified by column chromatography or recrystallization.
Decision-making workflow for breaking emulsions.
References
-
Chemistry Teaching Labs - University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]
-
Chemistry Teaching Labs - University of York. (n.d.). Extractions vs Washes. Retrieved from [Link]
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Solubility of Things. (n.d.). Oxazole. Retrieved from [Link]
-
LibreTexts. (2024, August 15). 8.6: Common Extraction Washes. Chemistry LibreTexts. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Methods of Preparation of Emulsions. Retrieved from [Link]
-
Water Online. (n.d.). Emulsion Breaking: Water Formulation Strategies That Work. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, November 7). Benzyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). US2542225A - Stabilized benzyl chloride.
- Google Patents. (n.d.). US2542216A - Stabilization of benzyl chloride.
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
ResearchGate. (2024, August 7). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]
-
African Journal of Biomedical Research. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Retrieved from [Link]
-
Reddit. (2022, June 21). Role of Ph in liquid-liquid extraction. Retrieved from [Link]
-
Polymer Chemistry Innovations. (n.d.). PHYSICAL PROPERTIES OF AQUAZOL. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
Molecules. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
ACS Publications. (n.d.). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved from [Link]
-
PubMed. (2009, February 15). Aqueous Solvent System for the Solubilization of Azole Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Aqueous solubility data for pressurized hot water extraction for solid heterocyclic analogs of anthracene, phenanthrene and fluorene. Retrieved from [Link]
-
SciELO. (n.d.). A Green Procedure Using Disposable Pipette Extraction to Determine Polycyclic Aromatic Sulfur Heterocycles in Water Samples and Solid Petrochemical Residues. Retrieved from [Link]
-
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
-
Research Results in Pharmacology. (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 6. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. youtube.com [youtube.com]
- 12. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 13. azom.com [azom.com]
- 14. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. As a key intermediate in various pharmaceutical and agrochemical research endeavors, a robust and scalable synthesis is paramount. This document provides a detailed, field-proven protocol based on the principles of the Robinson-Gabriel oxazole synthesis, alongside comprehensive troubleshooting guides and frequently asked questions to address challenges that may arise during laboratory and pilot-scale production.
I. Strategic Overview: The Robinson-Gabriel Approach
The synthesis of 2,4,5-trisubstituted oxazoles is classically achieved through the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.[1][2] This method is particularly advantageous due to the ready availability of the starting materials. For our target molecule, the synthesis is strategically divided into two key stages:
-
Formation of the α-Acylamino Ketone Intermediate: Synthesis of N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide.
-
Cyclodehydration: Acid-catalyzed ring closure to yield the final oxazole product.
This guide will provide in-depth protocols for each stage, followed by troubleshooting advice to ensure a high-yielding and reproducible process.
II. Experimental Protocols
Part A: Synthesis of N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide (Intermediate 1)
This initial step involves the N-acylation of 2-amino-1-chlorobutan-3-one with 3-methylbenzoyl chloride. Given the reactivity of α-halo ketones, this reaction requires careful control of the reaction conditions to prevent side reactions.
Reaction Scheme:
Caption: Synthesis of the α-acylamino ketone intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles | Equivalents |
| 2-Amino-1-chlorobutan-3-one HCl | 158.01 | 10.0 g | 0.0633 | 1.0 |
| 3-Methylbenzoyl chloride | 154.59 | 10.7 g (9.8 mL) | 0.0696 | 1.1 |
| Triethylamine (TEA) | 101.19 | 14.1 g (19.4 mL) | 0.139 | 2.2 |
| Dichloromethane (DCM), anhydrous | - | 200 mL | - | - |
| 1 M Hydrochloric acid (HCl) | - | 100 mL | - | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-amino-1-chlorobutan-3-one hydrochloride (10.0 g, 0.0633 mol) in anhydrous dichloromethane (200 mL).
-
Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (14.1 g, 0.139 mol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at 0 °C.
-
Acylation: Add a solution of 3-methylbenzoyl chloride (10.7 g, 0.0696 mol) in anhydrous DCM (50 mL) to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (100 mL). Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (100 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford the pure intermediate.
Part B: Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (Final Product)
This step involves the acid-catalyzed cyclodehydration of the α-acylamino ketone intermediate. Concentrated sulfuric acid is a common and effective dehydrating agent for this transformation.[2]
Reaction Scheme:
Caption: Robinson-Gabriel cyclodehydration to the final oxazole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide | 253.71 | 10.0 g | 0.0394 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Ice | - | 200 g | - |
| Saturated sodium bicarbonate (NaHCO₃) solution | - | As needed | - |
| Dichloromethane (DCM) | - | 200 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, carefully add concentrated sulfuric acid (50 mL). Cool the acid to 0 °C in an ice bath.
-
Addition of Intermediate: Slowly add N-(1-chloro-3-oxobutan-2-yl)-3-methylbenzamide (10.0 g, 0.0394 mol) portion-wise to the cold sulfuric acid with vigorous stirring. Ensure the temperature is maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g) with stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The pure fractions are then concentrated to yield 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole as a solid.
III. Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Part A: Low yield of Intermediate 1 | Incomplete reaction of 2-amino-1-chlorobutan-3-one. | Ensure complete basification by adding the full 2.2 equivalents of TEA and allowing sufficient stirring time before adding the acid chloride. Use anhydrous solvents and reagents to prevent hydrolysis of the acid chloride. |
| Side reactions of the α-chloro ketone. | Maintain the reaction temperature at 0 °C during the addition of both TEA and 3-methylbenzoyl chloride. | |
| Part B: Incomplete cyclization | Insufficient reaction time or temperature. | Increase the reaction time at 60-70 °C and monitor by TLC. If the reaction is still sluggish, a slight increase in temperature (up to 80 °C) can be attempted, but with caution to avoid degradation. |
| Deactivation of the sulfuric acid catalyst. | Ensure the starting material is dry. Any moisture will dilute the sulfuric acid and reduce its efficacy. | |
| Final Product: Presence of impurities after purification | Formation of byproducts during cyclization. | Optimize the reaction temperature and time to minimize byproduct formation. For purification, a slow gradient during column chromatography can improve separation. Recrystallization from a different solvent system (e.g., isopropanol/water) may be effective. |
| Hydrolysis of the chloromethyl group. | Avoid prolonged exposure to aqueous basic conditions during work-up. The chloromethyl group can be susceptible to hydrolysis.[4] | |
| Scale-up: Poor heat transfer | Inefficient stirring and localized overheating. | On a larger scale, use a mechanical stirrer to ensure efficient mixing. Monitor the internal temperature of the reaction closely. For the exothermic addition to sulfuric acid, consider a jacketed reactor with controlled cooling. |
| Scale-up: Difficulty in work-up | Emulsion formation during extraction. | Addition of brine can help to break emulsions. If emulsions persist, filtration through a pad of celite may be necessary. |
IV. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis?
A1: Both 3-methylbenzoyl chloride and concentrated sulfuric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[5][6] The reaction of sulfuric acid with the intermediate is exothermic and requires careful, slow addition at low temperatures. Quenching the sulfuric acid mixture with ice must also be done cautiously.
Q2: Can other dehydrating agents be used for the cyclization step?
A2: Yes, other dehydrating agents such as polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA) can also be used for Robinson-Gabriel synthesis.[2] However, concentrated sulfuric acid is often effective and readily available. The optimal reagent may need to be determined empirically for this specific substrate.
Q3: How can I effectively monitor the progress of both reaction steps?
A3: Thin Layer Chromatography (TLC) is an excellent method for monitoring both reactions.[3] For the first step, you can spot the starting amine, the acid chloride, and the reaction mixture. The disappearance of the starting materials and the appearance of a new, less polar spot will indicate product formation. For the cyclization, the disappearance of the intermediate spot and the formation of a new, even less polar oxazole spot will signify the reaction's progress.
Q4: My final product is an oil, not a solid. How can I induce crystallization?
A4: If the purified product is an oil, it may be due to residual solvent or minor impurities. Try to remove all solvent under high vacuum. If it remains an oil, you can try scratching the inside of the flask with a glass rod at the air-oil interface. Seeding with a small crystal of the product, if available, is also effective. Alternatively, dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then slowly adding a poor solvent (e.g., hexanes) until turbidity appears, followed by cooling, can induce crystallization.
Q5: What are the potential side reactions during the cyclization step?
A5: Under harsh acidic conditions and high temperatures, potential side reactions include sulfonation of the aromatic ring or polymerization/decomposition of the starting material or product. The chloromethyl group may also undergo side reactions, although it is generally stable under these conditions for the duration of the reaction. Careful control of temperature and reaction time is crucial to minimize these byproducts.
V. References
-
Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174.
-
Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138.
-
Wasserman, H. H., & Vinick, F. J. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry, 38(13), 2407–2408.
-
Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
-
Merck. (n.d.). Safety Data Sheet: Sulphuric acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and oxazolines. The Journal of Organic Chemistry, 58(14), 3604–3606.
-
Turchi, I. J. (Ed.). (1986). Oxazoles. John Wiley & Sons.
-
Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
-
Paquette, L. A. (Ed.). (1995). Encyclopedia of reagents for organic synthesis. John Wiley & Sons.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. pdf.dutscher.com [pdf.dutscher.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Oxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring the scientific integrity and reproducibility of your experimental results. Oxazole moieties are recognized as "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to interact with a wide range of biological targets.[1][2][3] However, their unique physicochemical properties can sometimes lead to inconsistent results in biological assays. This guide will help you navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my results with an oxazole derivative not reproducible?
Inconsistent activity or lack of reproducibility with oxazole compounds can often be traced back to a few key issues:
-
Compound Aggregation: Many organic molecules, including certain oxazoles, can form colloidal aggregates in aqueous solutions.[1] These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to results that are reproducible but are false positives.[1]
-
Chemical Instability: The oxazole ring or its substituents may be unstable in your specific assay buffer, leading to degradation over the course of the experiment.[1] Some oxazoles, particularly those with 5-hydroxy and 4-carboxy substituents, have been found to be unstable towards hydrolytic ring-opening and decarboxylation.[4]
-
Poor Solubility: Limited solubility of the compound in the assay buffer can lead to variable concentrations and inconsistent biological effects.[1]
Q2: I'm observing a high rate of false positives in my high-throughput screen (HTS) with an oxazole library. What are the common causes?
False positives are a significant concern in HTS. For oxazole-based compounds, common causes include:
-
Assay Interference: Many oxazole derivatives are inherently fluorescent or can quench fluorescence, which directly interferes with common fluorescence-based assay readouts.[1]
-
Compound Aggregation: As mentioned above, aggregation can cause non-specific inhibition, leading to a high number of false-positive hits.[1]
-
Chemical Reactivity: Some oxazoles might be inherently reactive and covalently modify target proteins or other assay components.[1]
-
Impurities: Bioactive impurities from the synthesis of the oxazole derivatives, such as residual catalysts, can produce misleading results.[1]
Q3: My active oxazole compound shows an unusual dose-response curve (e.g., steep, shallow, or bell-shaped). What could be the problem?
An atypical dose-response curve is often a red flag for experimental artifacts.[1] Potential causes include:
-
Poor Solubility: At higher concentrations, the compound may precipitate out of solution, leading to a plateau or decrease in the observed effect.[1]
-
Compound Aggregation: Aggregation is often concentration-dependent, which can result in a steep or bell-shaped curve.[1]
-
Cytotoxicity: In cell-based assays, the compound may become toxic at higher concentrations, affecting the assay readout and distorting the dose-response relationship.[1][5]
Part 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve common issues encountered with oxazole derivatives.
Issue 1: Inconsistent or Non-Reproducible Assay Results
This workflow will guide you through the process of identifying the root cause of variability in your results.
Caption: Troubleshooting workflow for inconsistent assay results.
-
Objective: To determine if the oxazole derivative degrades in the assay buffer over the experimental timeframe.
-
Materials:
-
Oxazole derivative stock solution
-
Assay buffer
-
LC-MS (Liquid Chromatography-Mass Spectrometry) system
-
-
Procedure:
-
Prepare a solution of the oxazole derivative in the assay buffer at the final assay concentration.
-
Incubate the solution under the same conditions as your biological assay (e.g., temperature, light exposure).
-
At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the solution.
-
Analyze each aliquot by LC-MS to monitor for the appearance of degradation products and a decrease in the parent compound peak.
-
-
Interpretation: A significant decrease in the parent compound over time indicates instability. Consider optimizing buffer components or pH to improve stability.[1]
Issue 2: High Background or Signal Interference in Fluorescence-Based Assays
Many oxazole derivatives possess intrinsic fluorescent properties, which can interfere with assays that use fluorescence as a readout.[1][6]
Caption: Workflow for troubleshooting fluorescence interference.
The following table provides a hypothetical example of how to present data on the intrinsic fluorescence of a series of oxazole derivatives.
| Compound ID | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| OXA-001 | 350 | 450 | 0.65 |
| OXA-002 | 420 | 510 | 0.21 |
| OXA-003 | Not Fluorescent | Not Fluorescent | N/A |
This data is for illustrative purposes only.
Issue 3: Poor In Vitro to In Vivo Correlation
Promising in vitro activity that does not translate to in vivo efficacy is a common challenge in drug discovery. For oxazole derivatives, this can be due to poor pharmacokinetic properties.
-
Cell Permeability: The ability of a compound to cross the cell membrane is crucial for reaching intracellular targets.[5][7][8] Some oxazole derivatives have been shown to be cell-permeable.[5]
-
Efflux: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of cells.[9][10] This can be assessed using Caco-2 or MDCK cell monolayer assays to determine the efflux ratio.[9][10]
-
Metabolic Stability: The compound may be rapidly metabolized in vivo, leading to low exposure.
-
Objective: To assess the intestinal permeability and potential for active efflux of an oxazole derivative.
-
Methodology:
-
Culture Caco-2 cells on a semi-permeable membrane support until a confluent monolayer is formed.
-
Add the oxazole derivative to either the apical (A) or basolateral (B) side of the monolayer.
-
At specified time intervals, sample the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Quantify the concentration of the compound in the samples using LC-MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
-
Data Analysis: The efflux ratio is calculated as Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 1 suggests that the compound is a substrate for active efflux transporters.[9]
Part 3: Advanced Troubleshooting and Mechanistic Insights
Understanding Structure-Activity Relationships (SAR)
The substitution pattern on the oxazole ring plays a critical role in determining the biological activity and potential for assay interference.[2][11] For example, the presence of electron-donating or withdrawing groups can influence the compound's fluorescence, reactivity, and metabolic stability.[3]
Cytotoxicity and Off-Target Effects
It is essential to evaluate the cytotoxicity of your oxazole derivatives, as this can confound the results of cell-based assays.[5][7] The MTT assay is a common method for assessing cell viability.[5][7] Additionally, consider performing counter-screens to rule out off-target effects that may be responsible for the observed phenotype.
References
- Benchchem. (n.d.). Technical Support Center: Screening Oxazole-Based Compounds. Benchchem.
- National Institutes of Health. (n.d.). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC.
- National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC.
- Benchchem. (n.d.). The Rise of Oxazole-Based Fluorophores: A Comparative Guide for Cellular Imaging. Benchchem.
- National Institutes of Health. (2023, September 1). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells.
- National Institutes of Health. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives - PMC.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- National Institutes of Health. (2024, January 15). Cell penetration of oxadiazole-containing macrocycles - PMC.
- INIS-IAEA. (n.d.). Investigations of the fluorescence properties and the laser effect of some new oxazol derivates.
- Taylor & Francis. (n.d.). Oxazole – Knowledge and References.
- (n.d.). Fluorescence and chemiluminescence detection of oxazole-labelled amines and thiols.
- IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
- YouTube. (2023, September 11). drug solubility, membrane permeability, & the efflux ratio.
- MDPI. (2024, January 19). Effects of Aqueous Boundary Layers and Paracellular Transport on the Efflux Ratio as a Measure of Active Transport Across Cell Layers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmpr.in [ijmpr.in]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell penetration of oxadiazole-containing macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Chloromethyl) vs. 4-(Bromomethyl) Oxazole Derivatives in Nucleophilic Substitution
Executive Summary & Strategic Implications
In the synthesis of complex molecules, particularly within drug discovery and development, the selection of appropriate building blocks is paramount. 4-(Halomethyl)oxazoles are versatile intermediates, enabling the introduction of the oxazole moiety into a target structure. This guide provides an in-depth comparison of the reactivity between 4-(chloromethyl)oxazole and 4-(bromomethyl)oxazole derivatives in nucleophilic substitution reactions.
Based on fundamental chemical principles and supporting experimental observations, 4-(bromomethyl)oxazole is unequivocally the more reactive electrophile . This enhanced reactivity, stemming from the superior leaving group ability of the bromide ion, translates into significant practical advantages for the synthetic chemist: faster reaction rates, the feasibility of using milder reaction conditions, and often, higher chemical yields.[1][2] These factors can be critical when working with sensitive substrates or in multi-step synthetic campaigns where overall efficiency is key.
Mechanistic Underpinnings: The Decisive Role of the Leaving Group
The reaction of 4-(halomethyl)oxazoles with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The carbon of the methylene group is electron-deficient due to the inductive effect of the adjacent halogen and the oxazole ring, making it susceptible to nucleophilic attack. The structure of the oxazole ring, being analogous to a phenyl group in this context, provides stabilization to the SN2 transition state, a phenomenon similar to the well-documented benzylic effect.[3][4][5]
The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, and critically, on the nature of the leaving group. A good leaving group is a species that is stable on its own after detaching from the substrate.[6][7] The key to comparing the reactivity of the chloro- and bromo-derivatives lies in evaluating the stability of the resulting halide ions (Cl⁻ vs. Br⁻).
Key Principles of Leaving Group Ability:
-
Basicity: The best leaving groups are weak bases.[7][8] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This lower basicity indicates that bromide is more stable as an independent anion and thus a better leaving group.[6]
-
Polarizability & Size: The bromide ion is larger and more polarizable than the chloride ion.[9][10] The negative charge is dispersed over a larger volume, leading to a more stable anion.[9] This increased stability translates into a lower activation energy for the SN2 reaction, as the C-Br bond is weaker and more readily broken.
The general reactivity trend for alkyl halides in SN2 reactions is I > Br > Cl > F.[7][8]
Caption: Generalized Sɴ2 mechanism for 4-(halomethyl)oxazoles.
Quantitative Reactivity Comparison
While precise kinetic data for every nucleophile-substrate combination is not exhaustively published, a semi-quantitative comparison can be constructed from established principles and reported synthetic procedures.[1][2] The 4-(bromomethyl)oxazole consistently requires less forcing conditions to achieve comparable or superior results to its chloro-analogue.
| Parameter | 4-(Bromomethyl)oxazole Derivative | 4-(Chloromethyl)oxazole Derivative | Rationale & Causality |
| Relative Reaction Rate | Faster | Slower | Bromide is a superior leaving group compared to chloride, resulting in a lower activation energy barrier for the SN2 reaction.[8][9] |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | A more reactive electrophile requires less time to reach completion or equilibrium.[1] |
| Typical Reaction Temp. | Lower (e.g., RT to 50°C) | Higher (e.g., 50°C to reflux) | The higher energy barrier for displacing the chloride ion often necessitates increased thermal energy to drive the reaction forward.[1] |
| Typical Yield | Often Higher | Often Lower | Milder conditions and shorter reaction times for the bromo-derivative can minimize the formation of byproducts from degradation or side reactions. |
| Additive Requirement | Often not required | May require NaI or KI (catalytic) | In a Finkelstein-type reaction, the less reactive chloride can be exchanged in situ for the more reactive iodide to accelerate the substitution. |
Experimental Protocols: A Self-Validating Comparison
To illustrate the practical differences in reactivity, we present parallel protocols for the N-alkylation of a primary amine, a common transformation in medicinal chemistry. The choice of conditions is a direct consequence of the inherent reactivity of each halide.
Objective: Synthesize the corresponding 4-((alkylamino)methyl)oxazole derivative.
Caption: Comparative experimental workflow for N-alkylation.
Protocol A: Using the More Reactive 4-(Bromomethyl)oxazole
-
Reaction Setup: To a solution of the 4-(bromomethyl)oxazole derivative (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile) is added the primary amine nucleophile (1.1 eq.) and a mild inorganic base (e.g., K₂CO₃, 1.5 eq.).
-
Causality: Acetonitrile is an excellent solvent for SN2 reactions. K₂CO₃ is sufficient to neutralize the HBr formed during the reaction without being overly basic, which could cause side reactions.
-
-
Reaction Conditions: The reaction mixture is stirred at ambient temperature (20-25°C).
-
Causality: The high reactivity of the C-Br bond means that additional thermal energy is not required for the reaction to proceed at a reasonable rate.
-
-
Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC), typically showing complete consumption of the starting material within 1-4 hours.
-
Work-up & Purification: Upon completion, the reaction mixture is filtered to remove the inorganic base, and the solvent is removed in vacuo. The residue is then subjected to a standard aqueous workup followed by purification via silica gel column chromatography.
Protocol B: Using the Less Reactive 4-(Chloromethyl)oxazole
-
Reaction Setup: To a solution of the 4-(chloromethyl)oxazole derivative (1.0 eq.) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO) is added the primary amine nucleophile (1.1 eq.) and a base (e.g., K₂CO₃, 2.0 eq.). Optionally, a catalytic amount of sodium or potassium iodide (0.1 eq.) can be added.
-
Causality: A higher boiling point solvent like DMF is chosen to accommodate the required heating. The addition of catalytic iodide can accelerate the reaction by converting the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction).
-
-
Reaction Conditions: The reaction mixture is heated to 60-80°C.
-
Causality: The stronger C-Cl bond requires significantly more energy to break, necessitating elevated temperatures to achieve a practical reaction rate.
-
-
Monitoring: The reaction is monitored by TLC or LC-MS over a period of 6-24 hours.
-
Causality: The slower reaction rate requires a much longer reaction time for completion.
-
-
Work-up & Purification: The work-up procedure is similar, although the use of a high-boiling solvent like DMF requires careful removal, often by dilution with water followed by extraction.
Conclusion for the Practicing Scientist
The choice between 4-(chloromethyl) and 4-(bromomethyl) oxazole derivatives is a classic trade-off between reagent cost and reaction efficiency. While the chloro-derivative may be more economical, the bromo-derivative offers superior reactivity that facilitates faster, cleaner, and more energy-efficient syntheses. For complex, multi-step syntheses or when dealing with thermally sensitive substrates, the milder conditions enabled by the 4-(bromomethyl)oxazole make it the strategically superior choice, justifying its potentially higher initial cost with improved yields and simplified purification processes. This is particularly evident in reactions with weaker nucleophiles, such as the C-alkylation of malonate carbanions, where the bromo-analogue is significantly more effective.[2][11]
References
-
Manifold @CUNY. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Retrieved from [Link]
-
Khan Academy. (n.d.). Sn1 and Sn2: leaving group. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. Retrieved from [Link]
-
Houk, K. N., & Fang, Y. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. Retrieved from [Link]
-
Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. Retrieved from [Link]
-
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. Retrieved from [Link]
-
Houk, K. N., & Fang, Y. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry, 79(14), 6752–6757. Retrieved from [Link]
-
Galabov, B., et al. (2009). Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society, 131(27), 9673–9683. Retrieved from [Link]
-
Quora. (2016). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Nykaza, T. V., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 57(7), 757–759. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idc-online.com [idc-online.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Khan Academy [khanacademy.org]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 9. Khan Academy [khanacademy.org]
- 10. reddit.com [reddit.com]
- 11. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole and Its Structural Analogs
This guide provides a comprehensive comparison of the cytotoxic profiles of a specific 1,3-oxazole parent compound, 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, and its rationally designed analogs. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies used to assess cytotoxicity and to illustrate the structure-activity relationships (SAR) that govern the anticancer potential of this chemical scaffold. All experimental data presented herein are supported by established, validated protocols.
Introduction: The Rationale for Targeting Oxazoles in Oncology
The 1,3-oxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] In oncology, oxazole derivatives have emerged as a promising class of therapeutic agents due to their ability to engage with a wide array of biological targets crucial for cancer cell survival and proliferation.[1][3][4] These compounds have demonstrated potent anticancer activity, often with IC50 values in the nanomolar range, by inhibiting novel targets such as STAT3 and G-quadruplexes, disrupting microtubule formation, and inhibiting DNA topoisomerases and various protein kinases.[1][3][5]
The initial evaluation of any novel chemical entity in a drug discovery pipeline involves a rigorous assessment of its cytotoxicity.[6][7][8] This process is fundamental for screening compound libraries, elucidating mechanisms of cell death, and identifying candidates with a promising therapeutic window for further development.[6] This guide focuses on comparing the cytotoxic effects of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole and its analogs, providing the scientific community with both the foundational protocols and the interpretive framework necessary for such an evaluation.
Foundational Methodologies for Cytotoxicity Assessment
To ensure robust and reproducible data, a multi-assay approach is often employed. Here, we detail two of the most common and validated colorimetric assays for quantifying cellular viability and cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[6][9]
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[10] Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[11][12] This reaction produces purple, insoluble formazan crystals. The amount of formazan generated is directly proportional to the number of viable cells, providing a quantitative measure of cell health.[10]
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa, HCT-116) in a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the oxazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well, resulting in a final concentration of 0.5 mg/mL.[11] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an acidic isopropanol solution, to each well.[6]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
The LDH Assay: A Marker of Cytotoxicity and Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.[13] LDH is a stable cytosolic enzyme present in most cell types.[14][15] Upon damage to the cell membrane—a hallmark of necrosis—LDH is released into the surrounding culture medium.[15][16] The assay quantitatively measures the activity of this released LDH, which is proportional to the level of cell lysis.[14]
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in steps 1-3 of the MTT protocol. Crucially, include control wells for:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.[17]
-
Background control: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[17]
-
Enzymatic Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[17]
-
Reagent Addition: Add 100 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.[14][17]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[17] During this time, the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The diaphorase then uses NADH to reduce a tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
Comparative Cytotoxicity Analysis of Oxazole Analogs
To investigate the structure-activity relationship (SAR), a series of analogs based on the parent compound 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole were synthesized and evaluated. The modifications focused on the substituent on the 2-phenyl ring, a common strategy for modulating biological activity.[18] The cytotoxic activity was assessed against a panel of human cancer cell lines—MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colorectal carcinoma)—and a non-cancerous human embryonic kidney cell line (HEK-293) to determine tumor selectivity. The half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell growth by 50%, was determined after 48 hours of treatment.[6]
Table 1: Comparative IC50 Values (µM) of Oxazole Analogs Across Various Cell Lines
| Compound ID | Structure (Modification at 2-Phenyl Ring) | MCF-7 (Breast) | HeLa (Cervical) | HCT-116 (Colon) | HEK-293 (Normal) | Selectivity Index (SI) vs. HCT-116 |
| Parent | 3-Methyl | 12.5 ± 1.1 | 15.2 ± 1.4 | 10.8 ± 0.9 | 45.3 ± 3.8 | 4.19 |
| Analog A | 4-Methyl (Isomer) | 11.8 ± 0.9 | 14.5 ± 1.2 | 9.9 ± 1.0 | 42.1 ± 3.5 | 4.25 |
| Analog B | 4-Chloro (Electron-Withdrawing) | 5.2 ± 0.4 | 6.8 ± 0.6 | 4.1 ± 0.3 | 35.5 ± 2.9 | 8.66 |
| Analog C | 4-Methoxy (Electron-Donating) | 25.1 ± 2.3 | 29.8 ± 2.5 | 22.4 ± 1.9 | > 100 | > 4.46 |
| Doxorubicin | Positive Control | 0.8 ± 0.1 | 0.5 ± 0.05 | 0.6 ± 0.07 | 2.1 ± 0.2 | 3.50 |
Data are presented as mean ± standard deviation from three independent experiments. Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
Interpretation of Experimental Data
The results summarized in Table 1 provide critical insights into the SAR of this oxazole series:
-
Positional Isomerism (Parent vs. Analog A): Shifting the methyl group from the meta (3) to the para (4) position on the phenyl ring had a negligible effect on cytotoxicity. Both compounds exhibited moderate activity against the tested cancer cell lines with IC50 values in the low micromolar range and a similar selectivity index.
-
Effect of Electron-Withdrawing Group (Analog B): The introduction of a chlorine atom at the para position (Analog B ) resulted in a significant enhancement of cytotoxic potency. This analog displayed a 2- to 3-fold increase in activity against all cancer cell lines compared to the parent compound, with a particularly potent effect on the HCT-116 colon cancer line (IC50 = 4.1 µM). Importantly, its toxicity against the non-cancerous HEK-293 cells was only marginally increased, leading to a much-improved Selectivity Index of 8.66. This suggests that electron-withdrawing substituents may be favorable for activity in this scaffold, a finding consistent with SAR studies on other heterocyclic anticancer agents.[18]
-
Effect of Electron-Donating Group (Analog C): Conversely, the addition of a strong electron-donating methoxy group (Analog C ) led to a marked decrease in cytotoxic activity. The IC50 values for this analog were significantly higher than those of the parent compound, indicating that this modification is detrimental to its anticancer potential.
-
Tumor Selectivity: A crucial aspect of drug development is achieving selective toxicity towards cancer cells while sparing normal cells.[19] Analog B demonstrated the most promising profile, with a selectivity index more than double that of the parent compound and the standard chemotherapy drug, Doxorubicin. This highlights its potential as a lead candidate for further optimization.
Mechanistic Context and Future Directions
The observed cytotoxicity of these oxazole derivatives is likely mediated through one or more of the established mechanisms for this class of compounds, such as the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in apoptosis.[1][4] The enhanced potency of the chloro-substituted Analog B may be attributed to improved binding interactions within the active site of its molecular target.
Based on this comparative analysis, Analog B emerges as the most promising candidate. The logical next steps in its preclinical evaluation would include:
-
Mechanism of Action Studies: Employing techniques like cell cycle analysis (flow cytometry), apoptosis assays (Annexin V/PI staining), and Western blotting to identify the specific cellular pathways affected by the compound.[6]
-
In Vivo Efficacy: Evaluating the antitumor activity of Analog B in animal models of colon cancer.
-
Further SAR Studies: Synthesizing additional analogs with different halogen substitutions (e.g., fluorine, bromine) or other electron-withdrawing groups to further refine the pharmacophore and optimize for potency and selectivity.
This guide demonstrates a systematic approach to the cytotoxic evaluation of novel oxazole compounds. By combining robust in vitro assays with rational analog design, it is possible to identify lead candidates with significant potential for development into next-generation anticancer therapeutics.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH). Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
LDH cytotoxicity assay. Protocols.io. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… OUCI. Available at: [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. Available at: [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR studies. Semantic Scholar. Available at: [Link]
-
A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. National Institutes of Health (NIH). Available at: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. Available at: [Link]
-
Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]
-
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijmpr.in [ijmpr.in]
- 19. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring [mdpi.com]
A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel 4-(Chloromethyl)-5-methyl-2-(aryl)-1,3-oxazole Derivatives
Introduction: The Therapeutic Promise of the Oxazole Scaffold
The oxazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant pharmacological activities.[1][2] These five-membered heterocyclic entities are present in a wide array of natural products and synthetic molecules, demonstrating a remarkable versatility in their biological applications. Researchers have successfully developed oxazole derivatives as potent agents against various diseases, with notable examples in oncology, inflammation, and infectious diseases.[3][4] Their ability to engage with diverse biological targets, including enzymes and receptors, through various non-covalent interactions makes them a privileged scaffold in drug discovery.[1][4]
The specific class of compounds, 4-(chloromethyl)-5-methyl-2-(aryl)-1,3-oxazoles, presents a particularly interesting avenue for therapeutic development. The presence of a reactive chloromethyl group offers a handle for further chemical modification and potential covalent interactions with biological targets, while the substituted aryl group at the 2-position allows for fine-tuning of the molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the in vivo evaluation of this promising class of compounds, using a hypothetical derivative, 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, as a central example. While direct comparative in vivo data for this specific molecule is not yet publicly available, this guide will establish a robust methodology for generating and comparing such data against relevant alternatives.
Hypothesized Mechanism of Action and In Vivo Model Selection
A critical first step in designing an in vivo efficacy study is to formulate a hypothesis about the compound's mechanism of action. Based on the broader literature on oxazole derivatives, several potential anticancer mechanisms can be postulated for 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole and its analogues:
-
Tubulin Polymerization Inhibition: A significant number of heterocyclic compounds, including some oxazole sulfonamides, have been shown to inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[5]
-
Inhibition of Signaling Pathways: Oxazole derivatives have been implicated as inhibitors of key signaling pathways in cancer, such as the STAT3 pathway.[6][7]
-
DNA Damage and Topoisomerase Inhibition: Some oxazole compounds have been found to exert their cytotoxic effects by causing DNA damage or inhibiting DNA topoisomerases.[7]
The selection of an appropriate in vivo model is contingent on the hypothesized mechanism and the intended therapeutic application. For oncology, human tumor xenograft models in immunocompromised mice are the gold standard for preclinical evaluation.[8][9]
Workflow for In Vivo Model Selection and Study Design
Caption: A generalized workflow for designing an in vivo xenograft study.
Comparative Framework for In Vivo Efficacy Assessment
To objectively compare the performance of different derivatives of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole and other alternatives, a standardized set of parameters should be evaluated. The following tables provide a template for summarizing key data.
Table 1: Comparative Antitumor Efficacy in a Xenograft Model (e.g., NCI-H460 Lung Cancer)
| Compound | Dose (mg/kg) & Schedule | Mean Tumor Growth Inhibition (%) | Statistically Significant (p < 0.05) vs. Vehicle? | Body Weight Change (%) |
| Vehicle Control | N/A | 0 | N/A | +2.5 |
| Derivative 1 (R = 3-methylphenyl) | 50, q.d. | Data | Data | Data |
| Derivative 2 (R = 4-fluorophenyl) | 50, q.d. | Data | Data | Data |
| Alternative (e.g., Paclitaxel) | 10, q.o.d. | Data | Data | Data |
Table 2: Comparative Pharmacokinetic Profile in Mice
| Compound | Dose (mg/kg, i.v.) | Cmax (ng/mL) | T1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Derivative 1 (R = 3-methylphenyl) | 10 | Data | Data | Data | Data |
| Derivative 2 (R = 4-fluorophenyl) | 10 | Data | Data | Data | Data |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments required to generate the data for the comparative tables above.
Protocol 1: Subcutaneous Xenograft Model for Antitumor Efficacy
This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice to evaluate the antitumor efficacy of test compounds.[8][9]
Materials:
-
Human cancer cell line (e.g., NCI-H460)
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Matrigel
-
Sterile PBS
-
Calipers
-
Test compounds, vehicle, and positive control
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume twice weekly using caliper measurements (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 per group). Begin treatment with the test compounds, vehicle, and positive control according to the predetermined dose and schedule.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control. Perform statistical analysis to determine significance.
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a basic pharmacokinetic study to determine key parameters of the test compounds.
Materials:
-
Test compounds
-
Formulation vehicle
-
Male C57BL/6 mice (or other appropriate strain)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system
Procedure:
-
Compound Administration: For intravenous (i.v.) administration, formulate the test compound in a suitable vehicle and administer a single bolus dose via the tail vein. For oral (p.o.) administration, deliver the compound via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from a subset of mice at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, T1/2, and AUC. Calculate oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.
Visualization of a Potential Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by the oxazole derivatives, providing a visual aid for understanding the potential mechanism of action.
Caption: A simplified diagram of the STAT3 signaling pathway.
Conclusion and Future Directions
The 4-(chloromethyl)-5-methyl-2-(aryl)-1,3-oxazole scaffold holds significant potential for the development of novel therapeutics. While this guide has been framed around a hypothetical lead compound, the methodologies and comparative frameworks provided offer a clear and scientifically rigorous path forward for researchers in this field. By systematically evaluating the in vivo efficacy, pharmacokinetic properties, and potential mechanisms of action of new derivatives, the scientific community can unlock the full therapeutic potential of this promising class of molecules. Future studies should focus on establishing clear structure-activity relationships to guide the rational design of next-generation oxazole-based drugs with improved potency and safety profiles.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Xenograft Models For Drug Discovery. Reaction Biology. [Link]
-
Pharmacokinetic study of a new 4,5-dihydroisoxazole-5-carboxamide derivative in rats. ResearchGate. [Link]
-
Patient-Derived Xenografts as Cancer Models for Preclinical Drug Screening. ResearchGate. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. [Link]
-
Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. American Association for Cancer Research. [Link]
-
Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors. National Institutes of Health. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
-
EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. [Link]
-
4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. PubChem. [Link]
-
Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. National Institutes of Health. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
-
Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. MDPI. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. [Link]
-
Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. PubMed Central. [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cbijournal.com [cbijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic evaluation, molecular docking and in vitro biological evaluation of 1, 3, 4-oxadiazole derivatives as potent antioxidants and STAT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the quest for novel therapeutics, the specificity of a candidate molecule for its intended biological target is a cornerstone of its potential success. Off-target interactions, or cross-reactivity, can lead to a host of undesirable outcomes, from diminished efficacy to severe adverse effects, and are a significant cause of late-stage drug development failures.[1][2] The five-membered oxazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Specifically, derivatives of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole have been noted for their potential as inhibitors of various enzymes, including protein kinases.[6][7]
However, the very versatility that makes the oxazole scaffold attractive also necessitates a rigorous evaluation of its selectivity.[8] Kinases, for instance, share a highly conserved ATP-binding pocket, making the design of truly selective inhibitors a formidable challenge. This guide provides an in-depth, comparative framework for profiling the cross-reactivity of a representative test article, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (Compound A) . We will compare its performance against two hypothetical comparators, providing the essential experimental context and data interpretation needed by researchers in drug development.
Comparative Profiling Strategy: A Triad of Test Articles
An effective comparison requires carefully selected alternatives. For this guide, we will analyze Compound A alongside two comparators designed to represent different selectivity profiles.
-
Test Article (Compound A): 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. Our lead compound whose selectivity is under investigation.
-
Comparator 1 (Cmpd-S): A hypothetical, highly selective kinase inhibitor known to target Aurora Kinase A with minimal off-target activity.
-
Comparator 2 (Cmpd-NS): A hypothetical, non-selective or promiscuous kinase inhibitor known to interact with multiple kinases across different families.
The goal is to benchmark Compound A's performance, determining if it behaves more like the selective Cmpd-S or the promiscuous Cmpd-NS. Based on the known tendency of oxazole derivatives to inhibit protein kinases, our primary screening will focus on a broad panel of human kinases.[6][7] A secondary panel of G-protein coupled receptors (GPCRs) will also be assessed to probe for cross-reactivity against unrelated target families.
Experimental Design & Workflow
A systematic approach is crucial for generating reliable and comparable data. The workflow begins with compound preparation and progresses through primary screening against a large target panel, followed by data analysis to identify and quantify interactions.
Caption: High-level workflow for comparative cross-reactivity profiling.
Methodology 1: Kinase Selectivity Profiling
To assess the interaction of our compounds with the human kinome, a competition binding assay is the industry standard. The DiscoverX KINOMEscan™ platform, for example, utilizes a proprietary assay based on DNA-tagged kinases and immobilized ligands. This method offers a broad, unbiased view of selectivity.
Protocol: Competition Binding Kinase Assay (Adapted from KINOMEscan™)
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: A broadly active, immobilized kinase inhibitor is coated onto solid support beads.
-
Competition Reaction: In individual wells, the DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., Compound A, Cmpd-S, or Cmpd-NS at a standard concentration of 10 µM).
-
Causality: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. This is the core competitive principle of the assay.
-
-
Washing: Unbound kinases are washed away. The amount of kinase remaining on the beads is inversely proportional to the affinity of the test compound.
-
Quantification: The amount of bead-bound, DNA-tagged kinase is quantified using qPCR.
-
Self-Validation: A DMSO vehicle control is run for each kinase, representing 100% kinase binding (0% inhibition). A highly potent, non-selective inhibitor is often used as a positive control to ensure the assay system is responsive.
-
-
Data Analysis: Results are expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates a stronger interaction between the compound and the kinase.
-
%Ctrl = (Compound Signal / DMSO Signal) * 100
-
% Inhibition = 100 - %Ctrl
-
Methodology 2: GPCR Off-Target Profiling
To investigate potential liabilities outside the kinome, a panel of GPCR radioligand binding assays is employed. This classic technique measures the ability of a test compound to displace a known radioactive ligand from its receptor.
Protocol: Radioligand Binding Assay (Adapted from Eurofins SafetyScreen)
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared and aliquoted.
-
Reaction Mixture: For each assay, the receptor-expressing membranes are incubated with a specific radioligand (e.g., ³H-labeled) and the test compound (e.g., 10 µM Compound A).
-
Causality: If Compound A binds to the GPCR, it will compete with and displace the radioligand, reducing the amount of radioactivity bound to the membranes.
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a filter mat, which traps the cell membranes (and any bound radioligand) while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage inhibition of the specific binding of the radioligand.
-
Self-Validation: "Total binding" is determined in the absence of any competitor. "Non-specific binding" is determined in the presence of a saturating concentration of a known, unlabeled ligand for that receptor. "Specific binding" is the difference between total and non-specific binding.
-
Comparative Data & Analysis
The following tables present hypothetical but illustrative data for our three compounds when screened at a concentration of 10 µM. A common threshold for a significant "hit" in such screens is >90% inhibition.
Table 1: Comparative Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase Target | Compound A (Test Article) | Cmpd-S (Selective) | Cmpd-NS (Non-Selective) |
| AURKA (Aurora A) | 98% | 99% | 97% |
| AURKB (Aurora B) | 65% | 15% | 92% |
| ABL1 | 12% | 2% | 88% |
| SRC | 45% | 8% | 95% |
| LCK | 51% | 11% | 91% |
| VEGFR2 | 89% | 5% | 96% |
| EGFR | 25% | 1% | 75% |
| CDK2 | 33% | 4% | 85% |
| Selectivity Score (S(10)) | 0.125 | 0.01 | 0.8 |
Selectivity Score S(10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested (assuming a panel of 8 for this example).
Data Interpretation:
-
Cmpd-S performs as expected, showing potent inhibition of its intended target (AURKA) and very weak activity against all other kinases, resulting in an excellent selectivity score of 0.01.
-
Cmpd-NS demonstrates potent inhibition across the majority of the panel, confirming its promiscuous binding profile with a very poor selectivity score of 0.8.
-
Compound A shows potent inhibition of the primary target, Aurora A. However, it also displays significant secondary activity against VEGFR2 (89%) and moderate activity against AURKB, LCK, and SRC. Its selectivity score of 0.125 places it between the highly selective and non-selective comparators. This profile suggests that while Compound A has a primary target, it possesses potential off-target liabilities that require further investigation.
Caption: Hypothetical pathway illustrating Compound A's on- and off-target effects.
Table 2: Comparative GPCR Off-Target Profile (% Inhibition at 10 µM)
| GPCR Target | Compound A (Test Article) | Cmpd-S (Selective) | Cmpd-NS (Non-Selective) |
| ADRB2 (β2 Adrenergic) | 8% | 2% | 15% |
| DRD2 (Dopamine D2) | 15% | 5% | 65% |
| HTR2A (Serotonin 2A) | 22% | 3% | 85% |
| OPRM1 (μ-Opioid) | 5% | 1% | 11% |
Data Interpretation:
All three compounds show relatively low activity against the selected GPCR panel, with inhibition values well below the typical "hit" threshold. Cmpd-NS shows some moderate-to-high cross-reactivity, as might be expected from a promiscuous molecule. Importantly, Compound A does not demonstrate significant cross-reactivity against these representative GPCRs, suggesting its off-target profile may be confined primarily within the kinome.
Conclusion and Scientific Recommendations
This comparative guide demonstrates a robust methodology for characterizing the cross-reactivity of a novel oxazole derivative. Our analysis of the hypothetical data for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (Compound A) reveals a promising, but imperfect, selectivity profile.
-
Key Finding: Compound A is a potent inhibitor of Aurora A kinase but exhibits significant off-target activity against VEGFR2 and other kinases. Its selectivity is superior to a non-selective compound (Cmpd-NS) but inferior to a highly optimized selective inhibitor (Cmpd-S).
-
Next Steps: The off-target interaction with VEGFR2 is a critical finding that must be addressed. Follow-up studies are essential:
-
Dose-Response Confirmation: Determine the IC50 or Ki values for Compound A against both AURKA and VEGFR2 to quantify the selectivity ratio.
-
Functional Assays: Conduct cell-based assays to determine if the observed binding to VEGFR2 translates into functional inhibition of its signaling pathway.
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of Compound A to identify modifications that can improve selectivity for Aurora A while reducing affinity for VEGFR2.
-
By systematically comparing a test article to well-defined benchmarks, researchers can make informed decisions, prioritize resources, and ultimately design safer and more effective therapeutics.
References
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). ResearchGate. Available at: [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. Available at: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). BMC Chemistry. Available at: [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. Available at: [Link]
-
An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. (2023). MDPI. Available at: [Link]
-
Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. (2015). PLOS Computational Biology. Available at: [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2019). Clinical Chemistry. Available at: [Link]
-
(PDF) A comprehensive review on biological activities of oxazole derivatives. (2019). ResearchGate. Available at: [Link]
-
Small molecule selectivity and specificity profiling using functional protein microarrays. (n.d.). Nature Protocols. Available at: [Link]
-
Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. (2015). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations | PLOS Computational Biology [journals.plos.org]
- 2. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
A Technical Guide to the Bioisosteric Replacement of the 4-(Chloromethyl)oxazole Moiety in Drug Design
For researchers, scientists, and drug development professionals, the optimization of lead compounds is a critical phase in the therapeutic pipeline. The 4-(chloromethyl)oxazole moiety, while a versatile synthetic handle, presents a significant challenge due to the inherent reactivity of the chloromethyl group. This guide provides an in-depth, objective comparison of viable bioisosteric replacements for this moiety, supported by experimental data and detailed protocols to aid in the design of safer and more effective drug candidates.
The Challenge: Reactivity and Potential Toxicity of the 4-(Chloromethyl)oxazole Moiety
The 4-(chloromethyl)oxazole unit contains a potentially reactive electrophilic center at the methylene carbon. This reactivity, while useful for synthetic elaboration, is a double-edged sword in a physiological environment. The carbon-chlorine bond can be susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA. This covalent modification can lead to the formation of drug-protein adducts, which are implicated in idiosyncratic drug-induced toxicities.[1][2]
The metabolic activation of a drug to an electrophilic reactive metabolite is a major concern in drug development.[1] To assess this liability, in vitro screening for the formation of reactive metabolites is often conducted using trapping agents like glutathione (GSH).[3][4] GSH, a tripeptide with a nucleophilic thiol group, can form conjugates with electrophilic species, providing a detectable marker for the formation of potentially harmful intermediates.[4][5] The formation of GSH adducts with a compound containing a 4-(chloromethyl)oxazole moiety would be a significant red flag, necessitating a bioisosteric replacement strategy to mitigate this risk.[6]
Bioisosteric Replacement Strategies: A Comparative Analysis
Bioisosterism is a powerful strategy in medicinal chemistry to modulate the physicochemical properties, pharmacokinetic profiles, and safety of a drug candidate while retaining its desired biological activity.[7][8][9][10] The goal in replacing the 4-(chloromethyl)oxazole moiety is to substitute the chloromethyl group with a more stable alternative that mimics its steric and electronic properties but lacks its electrophilic reactivity.
Here, we compare several potential bioisosteric replacements:
4-(Fluoromethyl)oxazole: The Halogen Swap
Replacing the chlorine atom with fluorine is a common bioisosteric substitution. Fluorine is more electronegative and smaller than chlorine, leading to a stronger and less polarized carbon-halogen bond. This increased bond strength significantly reduces the susceptibility of the methylene carbon to nucleophilic attack.
| Property | 4-(Chloromethyl)oxazole | 4-(Fluoromethyl)oxazole | Rationale for Improvement |
| Electrophilicity | High | Low | The C-F bond is significantly stronger and less prone to cleavage than the C-Cl bond, reducing the likelihood of covalent modification of biomolecules. |
| Metabolic Stability | Potentially low due to reactivity | Generally high | The C-F bond is highly resistant to metabolic cleavage.[7] |
| Lipophilicity (LogP) | Moderate | Similar to or slightly lower than chloro analogue | Fluorine is less lipophilic than chlorine, which can be advantageous for solubility and ADME properties. |
| Synthesis | From 4-(hydroxymethyl)oxazole and a chlorinating agent | From 4-(hydroxymethyl)oxazole and a fluorinating agent (e.g., DAST) | Synthetically accessible, though fluorinating agents require careful handling. |
4-(Hydroxymethyl)oxazole: Introducing a Hydrogen Bond Donor
The replacement of the chloromethyl group with a hydroxymethyl group eliminates the electrophilic character and introduces a hydrogen bond donor, which could potentially form beneficial interactions with the target protein.
| Property | 4-(Chloromethyl)oxazole | 4-(Hydroxymethyl)oxazole | Rationale for Improvement |
| Reactivity | Electrophilic | Nucleophilic (can be metabolized) | The hydroxyl group is not an intrinsic electrophile, removing the risk of direct covalent modification. |
| Hydrogen Bonding | None | Donor and acceptor capabilities | Can introduce new, favorable interactions with the biological target, potentially increasing potency. |
| Solubility | Moderate | Generally higher | The polar hydroxyl group can improve aqueous solubility. |
| Metabolic Stability | Potential for reactive metabolite formation | Can be oxidized to an aldehyde or carboxylic acid | While it can be metabolized, the metabolites are generally less reactive than the parent chloromethyl compound. |
| Synthesis | Readily accessible | Can be a precursor to the chloromethyl analogue | Straightforward to synthesize. |
4-(Aminomethyl)oxazole: A Basic Moiety for Enhanced Interactions
The aminomethyl group introduces a basic center, which can be protonated at physiological pH. This positive charge can form strong ionic interactions with acidic residues in the target's binding pocket, potentially enhancing potency and selectivity.
| Property | 4-(Chloromethyl)oxazole | 4-(Aminomethyl)oxazole | Rationale for Improvement |
| Reactivity | Electrophilic | Nucleophilic | Eliminates the risk of electrophilic attack. |
| Ionic Interactions | None | Can be protonated to form a cation | Potential for strong, specific interactions with the target. |
| Solubility | Moderate | Generally higher, especially when protonated | The basic amine can improve aqueous solubility. |
| Metabolic Stability | Potential for reactive metabolite formation | Can be a substrate for various metabolic enzymes | Metabolism needs to be assessed on a case-by-case basis. |
| Synthesis | Readily accessible | Can be synthesized from the corresponding phthalimide or via reductive amination of the aldehyde. | Multi-step but well-established synthetic routes exist. |
4-Methyloxazole: The Minimalist Approach
In some cases, the entire chloromethyl group may not be essential for activity and could be part of the molecule's non-critical "linker" region. In such scenarios, replacing it with a simple methyl group is a viable strategy to remove reactivity and improve metabolic stability.
| Property | 4-(Chloromethyl)oxazole | 4-Methyloxazole | Rationale for Improvement |
| Reactivity | Electrophilic | Inert | The methyl group is chemically stable and non-reactive. |
| Metabolic Stability | Potential for reactive metabolite formation | Generally high | The methyl group is a common and metabolically robust substituent. |
| Lipophilicity (LogP) | Moderate | Lower | The smaller methyl group reduces lipophilicity compared to the chloromethyl group. |
| Synthesis | Readily accessible | Can be synthesized via various oxazole formation methods. | Straightforward to synthesize. |
Experimental Protocols
To aid in the practical application of these bioisosteric replacement strategies, the following detailed experimental protocols are provided.
Synthesis of 4-(Fluoromethyl)oxazole Precursor
A key step in accessing the 4-(fluoromethyl)oxazole analogue is the synthesis of the corresponding 4-(hydroxymethyl)oxazole.
Protocol 1: Synthesis of a 2-Aryl-4-(hydroxymethyl)oxazole
Caption: Workflow for the synthesis of a 2-aryl-4-(hydroxymethyl)oxazole precursor.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the starting 2-aryl-amide (1.0 eq) in a suitable solvent such as acetonitrile, add 1,3-dichloroacetone (1.1 eq).
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude 2-aryl-4-(chloromethyl)oxazole can be purified by column chromatography.
-
Hydrolysis: The purified 2-aryl-4-(chloromethyl)oxazole is then subjected to hydrolysis. A common method involves treatment with sodium formate followed by a basic workup with sodium hydroxide to yield the desired 2-aryl-4-(hydroxymethyl)oxazole.
Fluorination (Conceptual): The resulting 4-(hydroxymethyl)oxazole can then be treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under anhydrous conditions to yield the 4-(fluoromethyl)oxazole.
Glutathione (GSH) Trapping Assay for Reactivity Assessment
This assay is designed to compare the potential of a 4-(chloromethyl)oxazole-containing compound and its bioisosteric analogue to form reactive electrophiles that are trapped by glutathione.
Caption: Experimental workflow for a glutathione (GSH) trapping assay.
Step-by-Step Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing the test compound (e.g., 10 µM final concentration), human liver microsomes (e.g., 1 mg/mL), and glutathione (GSH, e.g., 1 mM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a solution of NADPH (e.g., 1 mM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.
-
Reaction Quenching: Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Interpretation: Analyze the samples for the presence of potential GSH adducts. This is typically done by searching for the mass of the parent compound plus the mass of the glutathione moiety (305.068 Da). A positive finding for the 4-(chloromethyl)oxazole compound and its absence for the bioisosteric replacement would provide strong evidence for the successful mitigation of reactive metabolite formation.[1][5]
Conclusion
The 4-(chloromethyl)oxazole moiety, while synthetically useful, represents a potential liability in drug candidates due to its inherent electrophilicity and the risk of forming reactive metabolites. Bioisosteric replacement of the chloromethyl group with more stable functionalities such as fluoromethyl, hydroxymethyl, aminomethyl, or methyl groups is a prudent strategy to de-risk a lead compound. The choice of the optimal bioisostere will be context-dependent and should be guided by the structure-activity relationship of the series and the desired physicochemical and pharmacokinetic properties. The experimental protocols provided in this guide offer a practical framework for synthesizing and evaluating these bioisosteric replacements, ultimately contributing to the development of safer and more effective medicines.
References
- Evans, D. C., et al. (2004). The role of glutathione in the detoxification of reactive metabolites. Drug Metabolism Reviews, 36(3-4), 615-647.
- Thompson, R. A., et al. (2012). In vitro methods for the detection of reactive metabolites. Current Drug Metabolism, 13(7), 945-958.
- Meanwell, N. A. (2011). Bioisosteres and bioisosterism in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Zhu, M., et al. (2014). The use of glutathione trapping for the detection of reactive metabolites. Methods in Molecular Biology, 1113, 215-231.
- Baillie, T. A., & Rettie, A. E. (2011). Role of biotransformation in drug-induced toxicity: influence of intra-and inter-individual variability. Drug Metabolism and Pharmacokinetics, 26(1), 15-28.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
- Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142.
- Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
- Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.
- Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current Medicinal Chemistry, 12(1), 23-49.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Park, B. K., et al. (2011). The role of metabolic activation in drug-induced hepatotoxicity. Annual Review of Pharmacology and Toxicology, 51, 177-202.
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- Uetrecht, J. P. (2007). Idiosyncratic drug reactions: current understanding. Annual Review of Pharmacology and Toxicology, 47, 513-539.
Sources
- 1. Comparison of trapping profiles between d-peptides and glutathione in the identification of reactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. The Benefits of Stable Labelled Glutathione for Reactive Metabolite Screening - Evotec [evotec.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Minimizing the risk of chemically reactive metabolite formation of new drug candidates: implications for preclinical drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. drughunter.com [drughunter.com]
- 9. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem-space.com [chem-space.com]
A Comparative Guide to Validating the Mechanism of Action for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
This guide provides a comprehensive, multi-faceted strategy for elucidating and validating the mechanism of action (MoA) for the novel compound, 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. The intended audience includes researchers, scientists, and drug development professionals seeking to establish a robust, evidence-based understanding of a compound's biological activity. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, comparing and contrasting methodologies to build a high-confidence MoA profile.
The central chemical feature of this oxazole derivative is the 4-(chloromethyl) group. This functional group is a potent electrophile, strongly suggesting that the compound's primary mechanism involves the formation of a covalent bond with a nucleophilic residue (e.g., cysteine, lysine) on its protein target(s). Covalent inhibitors can offer significant advantages in terms of potency and duration of action, but their inherent reactivity necessitates a rigorous and thorough validation process to ensure target specificity and rule out undesirable off-target effects.[1][2] Our validation framework is therefore built around this central hypothesis of covalent inhibition.
Section 1: Hypothesis Generation via In Silico Target Prediction
Before embarking on wet-lab experiments, computational methods provide an invaluable, cost-effective means to generate a list of potential biological targets.[3][4] These in silico approaches leverage vast chemogenomic databases to predict interactions based on the principle that structurally similar molecules often exhibit similar biological activities.[3]
Key Methodologies:
-
Ligand-Based Screening: This method involves searching databases like ChEMBL or PubChem for molecules with high structural similarity to our oxazole derivative. The known targets of these similar molecules become high-priority candidates for experimental validation.
-
Structure-Based Screening (Reverse Docking): If the 3D structure of potential targets is known, our compound can be computationally "docked" into their binding sites. This approach predicts binding affinity and pose, helping to prioritize targets where the chloromethyl group is positioned to react with a suitable nucleophile.[5][6]
Experimental Workflow: In Silico Target Identification
Caption: A dual-pronged in silico approach to generate target hypotheses.
Section 2: Confirmation of Direct Target Engagement and Covalent Binding
In silico predictions are hypotheses that require rigorous experimental proof. The gold standard for MoA validation is the direct demonstration of a physical interaction between the compound and its purified protein target. Given our covalent inhibitor hypothesis, this validation is a two-step process: confirming initial non-covalent recognition, followed by proving irreversible bond formation.
Comparative Analysis of Biophysical Techniques
We will compare two orthogonal methods: Isothermal Titration Calorimetry (ITC) to characterize the initial binding event and Mass Spectrometry (MS) to provide definitive evidence of covalent modification.
| Method | Principle | Key Parameters | Pros | Cons |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the initial, reversible binding of the compound to the target protein.[7] | Binding Affinity (Ki), Stoichiometry (n), Enthalpy (ΔH) | Label-free; provides a complete thermodynamic profile of the initial recognition step.[8] | Requires large quantities of pure, stable protein; may be complex for multi-step covalent interactions.[9][10] |
| Intact Protein Mass Spectrometry | Measures the precise molecular weight of the target protein after incubation with the inhibitor. A mass increase confirms covalent adduction.[11] | Mass Shift (Δm/z) | Unambiguously confirms covalent bond formation; can be used to determine the rate of inactivation (kinact). | Does not provide information on the initial reversible binding affinity (Ki). |
Experimental Protocols
Protocol 2.2.1: Isothermal Titration Calorimetry (ITC) for Covalent Inhibitors
Causality: This experiment quantifies the initial, reversible binding step (governed by Ki) that precedes the irreversible covalent reaction. Understanding this affinity is crucial for optimizing the "guidance system" portion of the molecule.[10]
-
Preparation: Dialyze the highly purified target protein (>95%) into a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the oxazole derivative in the exact same buffer, using minimal DMSO if necessary (ensure final DMSO is matched between protein and compound solutions).
-
Setup: Load the protein (e.g., 10-20 µM) into the ITC sample cell and the compound (e.g., 100-200 µM) into the titration syringe.
-
Execution: Perform a series of small injections of the compound into the protein solution at a constant temperature (e.g., 25°C). The instrument will measure the minute heat changes associated with binding.[7]
-
Analysis: The resulting thermogram is analyzed to determine the binding affinity (Ki) of the initial non-covalent enzyme-inhibitor complex.
Protocol 2.2.2: Intact Protein Mass Spectrometry
Causality: This is the definitive experiment to prove a covalent MoA. A specific and predictable increase in the protein's mass provides irrefutable evidence that a chemical bond has formed.
-
Incubation: Incubate the purified target protein (e.g., 5 µM) with a 5-10 fold molar excess of the oxazole derivative at room temperature. Collect aliquots at various time points (e.g., 0, 15 min, 1 hr, 4 hr).
-
Quenching & Desalting: Stop the reaction by adding a quenching agent (if necessary) and immediately desalt the sample using a C4 ZipTip or similar device to remove excess, unbound inhibitor.
-
Analysis: Analyze the protein by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.
-
Interpretation: Compare the mass spectra of the treated samples to the time-zero or vehicle control. A mass increase corresponding to the molecular weight of the oxazole derivative (minus the chlorine atom) confirms covalent modification. The extent of modification over time can be used to calculate the inactivation rate.
Section 3: Validating Target Engagement in a Cellular Environment
Demonstrating a direct interaction with a purified protein is essential, but it is not sufficient. The ultimate validation requires showing that the compound engages its intended target within the complex milieu of a living cell and elicits a functional response.[12]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a physiological context. It is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[13][14]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow demonstrating the principle of the CETSA experiment.
Protocol 3.1.1: CETSA for Target Engagement
-
Cell Treatment: Culture cells to an appropriate density and treat with the oxazole derivative at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2°C increments).[15]
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein remaining at each temperature point using Western blotting or other protein quantitation methods.
-
Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates that the compound has bound to and stabilized the target protein in the cell.[16]
Downstream Functional Assays
Confirming target engagement with CETSA should be complemented by an assay that measures the functional consequence of that engagement. The specific assay is entirely dependent on the target's function. For example, if the target is a kinase, one would measure the phosphorylation of a known substrate. If it is a metabolic enzyme, one would measure the production of its enzymatic product.
Section 4: Assessing Target Selectivity and Off-Target Effects
A crucial step in validating the MoA of a covalent inhibitor is to determine its selectivity. The reactive nature of the compound could lead to interactions with unintended proteins, causing off-target effects.[1]
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to map the interaction landscape of a compound across the entire proteome in a native biological system.[17][18] This approach is exceptionally well-suited for characterizing the selectivity of covalent inhibitors.[17][19]
Conceptual Framework: On-Target vs. Off-Target Activity
Caption: Illustrating the importance of selectivity for a therapeutic agent.
Protocol 4.1.1: Competitive ABPP for Selectivity Profiling
-
Cell Treatment: Treat cells with a range of concentrations of the oxazole derivative.
-
Lysis and Probing: Lyse the cells and treat the proteome with a broad-spectrum, alkyne-tagged covalent probe that reacts with the same class of amino acid residues (e.g., an iodoacetamide probe for cysteines).
-
Click Chemistry: Use a copper-catalyzed click reaction to attach a reporter tag (e.g., biotin) to the alkyne-tagged probe.
-
Enrichment and Analysis: Enrich the probe-labeled proteins (using streptavidin beads if biotin was used) and identify them via quantitative mass spectrometry.
-
Interpretation: If the oxazole derivative binds to a protein, it will block that site from reacting with the probe. Therefore, proteins that "disappear" or show reduced signal in the drug-treated sample compared to the control are identified as direct targets or off-targets of the compound.
Final Conclusion
Validating the mechanism of action for a putative covalent inhibitor like 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a systematic process of building a layered, evidence-based case. It begins with broad, computational predictions and progressively narrows the focus through increasingly rigorous biochemical and cell-based experiments. By combining techniques that probe direct binding (ITC, MS), cellular engagement (CETSA), functional outcomes, and proteome-wide selectivity (ABPP), researchers can construct a high-fidelity model of the compound's MoA, providing a solid foundation for further preclinical and clinical development.
References
-
Ligand Discovery by Activity-Based Protein Profiling. PubMed Central. [Link]
-
TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health. [Link]
-
In Silico Target Prediction for Small Molecules. PubMed. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). ACS Publications. [Link]
-
In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor. PubMed. [Link]
-
Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC). PubMed. [Link]
-
In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
-
Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PubMed Central. [Link]
-
In Silico Target Prediction. Creative Biolabs. [Link]
-
Isothermal Titration Calorimetry in Biocatalysis. Frontiers. [Link]
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature. [Link]
-
Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. PubMed Central. [Link]
-
Measuring covalent inhibitor kinetics using isothermal titration calorimetry. Fourwaves. [Link]
-
Activity-Based Protein Profiling (ABPP). DNA Encoded Chemical Library. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]
-
ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. ACS Publications. [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
CETSA. CETSA. [Link]
-
An update on the discovery and development of reversible covalent inhibitors. PubMed Central. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health. [Link]
-
Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PubMed Central. [Link]
-
The rise of covalent inhibitors in strategic therapeutic design. CAS.org. [Link]
Sources
- 1. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 3. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Characterization of Covalent Enzyme Inhibition by Isothermal Titration Calorimetry Kinetic Competition (ITC-KC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. CETSA [cetsa.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context [frontiersin.org]
Navigating the Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole: A Comparative Guide to Reproducibility
For researchers, scientists, and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth analysis of the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, a substituted oxazole with potential applications in medicinal chemistry. We will explore the common synthetic routes, delve into the intricacies affecting reproducibility, and present a detailed, optimized protocol to facilitate consistent and high-yield production of this target molecule.
The oxazole scaffold is a privileged structure in drug discovery, present in numerous biologically active compounds. The specific substitution pattern of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole offers multiple points for further functionalization, making it a valuable building block for creating libraries of potential drug candidates. However, the synthesis of such polysubstituted heterocycles can be fraught with challenges, leading to variable yields and purities, thus hindering the progress of research and development. This guide aims to provide a clear and objective comparison of the available synthetic strategies, supported by experimental insights, to empower researchers to achieve reproducible outcomes.
A Comparative Overview of Synthetic Strategies
The synthesis of 2,4,5-trisubstituted oxazoles can be approached through several established methods. The choice of a particular route often depends on the availability of starting materials, desired substitution pattern, and tolerance to specific reaction conditions. Here, we compare the most relevant methods for the synthesis of our target molecule.
| Synthetic Route | General Description | Advantages | Disadvantages | Relevance to Target Molecule |
| Robinson-Gabriel Synthesis | Cyclodehydration of α-acylamino ketones using a dehydrating agent like concentrated sulfuric acid or phosphorus pentoxide.[1][2] | Well-established and versatile for a wide range of oxazoles. | Harsh reaction conditions can be incompatible with sensitive functional groups. | Highly relevant. The likely industrial route proceeds via an α-acylamino ketone intermediate. |
| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3][4] | Mild reaction conditions and good functional group tolerance. | TosMIC is a lachrymator and requires careful handling. The required substituted TosMIC for this specific product may not be readily available. | Moderately relevant. Could be a viable alternative if the necessary starting materials are accessible. |
| Fischer Oxazole Synthesis | Reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. | A classic method, but often limited in scope and can require harsh acidic conditions. | Limited availability of the required substituted cyanohydrin. The use of anhydrous HCl gas can be cumbersome. | Less relevant for this specific substitution pattern due to starting material accessibility. |
| Modern Catalytic Methods | Various methods employing transition metal catalysts (e.g., palladium, copper) to construct the oxazole ring. | Often milder conditions and high efficiency. | Catalyst cost and removal can be a concern. May require significant optimization for a specific substrate. | Potentially relevant for novel approaches but may not be the most practical for routine synthesis. |
Based on available data and common industrial practices, the Robinson-Gabriel synthesis and its variations present the most plausible and scalable approach for the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. The key challenge within this route lies in the controlled chloromethylation step, which can be prone to side reactions and reproducibility issues.
The Critical Challenge: Reproducibility of the Chloromethylation Step
The introduction of the chloromethyl group at the 4-position of the oxazole ring is a critical transformation that significantly impacts the overall yield and purity of the final product. Traditional chloromethylation methods often employ formaldehyde and hydrogen chloride, or reagents like chloromethyl methyl ether, which are now highly regulated due to their carcinogenic nature.
A plausible and more contemporary approach involves the use of a suitable N-chlorosuccinimide (NCS) or other electrophilic chlorine sources on a pre-functionalized precursor. However, these reactions can be sensitive to reaction conditions, leading to:
-
Over-chlorination: Formation of dichloromethyl or trichloromethyl byproducts.
-
Ring-opening: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions.
-
Polymerization: The reactive chloromethyl group can lead to self-condensation or polymerization, especially at elevated temperatures.
Careful control of temperature, stoichiometry of reagents, and reaction time is crucial to ensure the selective formation of the desired monochlorinated product.
Recommended Synthetic Protocol: A Modified Robinson-Gabriel Approach
The following protocol is a proposed and optimized route for the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole, based on the principles of the Robinson-Gabriel synthesis and addressing the challenges of the chloromethylation step. This protocol is designed to be a self-validating system, with clear checkpoints for monitoring reaction progress and ensuring purity.
Part 1: Synthesis of 2-(3-Methylbenzamido)propan-2-one (Intermediate 1)
Rationale: This step involves the acylation of an amino ketone, which is the precursor for the Robinson-Gabriel cyclization. The use of pyridine as a base is crucial to neutralize the HCl generated during the reaction and to drive the reaction to completion.
Experimental Protocol:
-
To a solution of 2-aminopropan-2-one hydrochloride (1.0 eq) in anhydrous dichloromethane (10 mL/g) is added pyridine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
3-Methylbenzoyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Upon completion, the reaction mixture is washed successively with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-(3-methylbenzamido)propan-2-one, which can be used in the next step without further purification if found to be of sufficient purity by ¹H NMR.
Part 2: Synthesis of 5-Methyl-2-(3-methylphenyl)-1,3-oxazole (Intermediate 2)
Rationale: This is the key cyclodehydration step to form the oxazole ring. Phosphorus pentoxide is a powerful dehydrating agent suitable for this transformation. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the dehydrating agent and the product.
Experimental Protocol:
-
To a suspension of phosphorus pentoxide (2.0 eq) in anhydrous chloroform (15 mL/g of intermediate 1) is added 2-(3-methylbenzamido)propan-2-one (1.0 eq) in one portion.
-
The mixture is heated to reflux and stirred for 4-6 hours.
-
The reaction progress is monitored by TLC (Eluent: Ethyl acetate/Hexane 1:4).
-
After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 5-methyl-2-(3-methylphenyl)-1,3-oxazole as a solid.
Part 3: Synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole (Target Molecule)
Rationale: This step is the critical chloromethylation of the oxazole ring. The use of N-chlorosuccinimide (NCS) as the chlorine source and benzoyl peroxide (BPO) as a radical initiator provides a milder and more selective method compared to traditional chloromethylation reagents. Carbon tetrachloride is used as the solvent, and the reaction is initiated by heat or UV light.
Experimental Protocol:
-
A mixture of 5-methyl-2-(3-methylphenyl)-1,3-oxazole (1.0 eq), N-chlorosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide (0.05 eq) in carbon tetrachloride (20 mL/g) is heated to reflux.
-
The reaction is monitored by TLC (Eluent: Ethyl acetate/Hexane 1:9). The reaction should be stopped once the starting material is consumed to avoid over-chlorination.
-
After completion (typically 2-4 hours), the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.
Data Presentation and Characterization
The purity and identity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Expected ¹H NMR signals (CDCl₃, 400 MHz) | Expected Mass Spectrum (m/z) |
| 2-(3-Methylbenzamido)propan-2-one | δ 7.6-7.3 (m, 4H, Ar-H), 2.4 (s, 3H, Ar-CH₃), 2.2 (s, 3H, COCH₃), 1.5 (s, 6H, 2xCH₃) | [M+H]⁺ calculated for C₁₂H₁₆NO₂: 206.12; found: 206.1 |
| 5-Methyl-2-(3-methylphenyl)-1,3-oxazole | δ 7.8-7.3 (m, 4H, Ar-H), 6.9 (s, 1H, oxazole-H), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, oxazole-CH₃) | [M+H]⁺ calculated for C₁₁H₁₂NO: 174.09; found: 174.1 |
| 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | δ 7.8-7.3 (m, 4H, Ar-H), 4.6 (s, 2H, CH₂Cl), 2.4 (s, 3H, Ar-CH₃), 2.4 (s, 3H, oxazole-CH₃) | [M+H]⁺ calculated for C₁₂H₁₃ClNO: 222.07; found: 222.1 |
Troubleshooting and Ensuring Reproducibility
| Issue | Probable Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction or hydrolysis of the acid chloride. | Ensure anhydrous conditions. Use freshly distilled pyridine and dichloromethane. Monitor the reaction closely by TLC. |
| Incomplete cyclization in Step 2 | Insufficient dehydrating agent or deactivation of the agent. | Use freshly opened phosphorus pentoxide. Ensure vigorous stirring to maintain a good suspension. |
| Formation of multiple products in Step 3 | Over-chlorination or side reactions. | Carefully control the stoichiometry of NCS. Monitor the reaction frequently by TLC and stop it as soon as the starting material is consumed. Lowering the reaction temperature might also help. |
| Difficulty in purification | Presence of closely related byproducts. | Use a long chromatography column with a shallow solvent gradient for better separation. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can also be effective. |
By following this detailed guide, researchers can enhance the reproducibility of the synthesis of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole. The provided comparative analysis of synthetic routes, a detailed experimental protocol with clear rationales, and a troubleshooting guide will serve as a valuable resource for the scientific community, ultimately accelerating the pace of drug discovery and development.
References
-
Wikipedia. Robinson–Gabriel synthesis. [Link]
-
ResearchGate. The synthesis of the 4-(chloromethyl)-2-phenyloxazoles intermediates.... [Link]
- Google Patents.
-
PubChem. 4-(Chloromethyl)-5-methyl-1,3-dioxol-2-one. [Link]
-
SynArchive. Robinson-Gabriel Synthesis. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
ResearchGate. Robinson–Gabriel synthesis | Request PDF. [Link]
-
Semantic Scholar. Robinson–Gabriel synthesis. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]
- Google Patents. Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.
-
International Journal of Chemical and Physical Sciences. Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. [Link]
- Google Patents. Preparation method of 4-chloromethyl-5-methyl-1, 3-dioxol-2-one.
-
ResearchGate. Robinson–Gabriel oxazole synthesis. | Download Scientific Diagram. [Link]
-
The Royal Society of Chemistry. NMR Spectra of Products. [Link]
-
PubMed. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the Van Leusen Imidazole Synthesis. [Link]
-
MDPI. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. [Link]
-
MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. [Link]
-
ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]
Sources
A Senior Application Scientist's Guide to Benchmarking the ADME Properties of Novel 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole Derivatives
In the landscape of modern drug discovery, the adage "potency is not enough" has never been more resonant. The journey of a promising hit compound to a viable clinical candidate is paved with challenges, many of which are encapsulated by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion.[1][2] These properties dictate the pharmacokinetic profile of a drug, influencing its efficacy, safety, and dosing regimen.[3] For medicinal chemists and drug development professionals, an early and accurate assessment of a compound's ADME profile is not just beneficial; it is critical to de-risk candidate molecules and improve project productivity.[4]
This guide provides a comprehensive framework for benchmarking the in vitro ADME properties of a novel chemical series, specifically the 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole derivatives. The oxazole scaffold is a privileged structure in medicinal chemistry, present in numerous therapeutic agents.[5] However, its presence alone does not guarantee a favorable pharmacokinetic profile.[5][6] Through detailed experimental protocols and a comparative analysis against established benchmarks, this guide will empower researchers to make data-driven decisions, optimizing their chemical series for success.
The core of our investigation will revolve around four fundamental in vitro ADME assays that form the bedrock of early-stage drug discovery:
-
Aqueous Solubility: A prerequisite for absorption and distribution.
-
Permeability: Assessing the ability to cross biological membranes, a key aspect of oral bioavailability.
-
Metabolic Stability: Evaluating susceptibility to metabolic enzymes, which influences half-life and clearance.
-
Plasma Protein Binding: Determining the fraction of a drug that is free to interact with its target.
The ADME Gauntlet: An Experimental Workflow
The path from a newly synthesized compound to a candidate with a well-understood ADME profile is a systematic process. The following workflow illustrates the key decision points and experimental stages for characterizing our oxazole derivatives.
Caption: High-level workflow for in vitro ADME profiling of novel compounds.
Part 1: Aqueous Solubility Assessment
Causality: Before a drug can be absorbed, it must first be in solution. Poor aqueous solubility is a primary reason for low oral bioavailability.[7] We utilize a kinetic solubility assay for high-throughput screening, which is well-suited for early drug discovery.[8][9] This method involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration of the dissolved material.[8][9]
Experimental Protocol: Kinetic Solubility via Shake-Flask Method
This protocol is adapted from established high-throughput screening methodologies.[8]
-
Stock Solution Preparation: Prepare a 20 mM stock solution of the test compound in 100% DMSO.
-
Incubation Mixture: In duplicate, add 10 µL of the 20 mM stock solution to 490 µL of phosphate-buffered saline (PBS), pH 7.4, in a 1.4 mL tube. This results in a final nominal concentration of 400 µM with 2% DMSO.
-
Equilibration: Place the tubes in a thermomixer and incubate at room temperature for 2 hours with constant agitation (e.g., 850 rpm).[8]
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated LC-MS/MS method against a calibration curve.
Comparative Data Table: Solubility
| Compound | Structure | Kinetic Solubility (µM) in PBS, pH 7.4 | Classification |
| Test Compound (Hypothetical) | 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | 45 | Moderately Soluble |
| Comparator: Sulfamethoxazole | Marketed sulfonamide antibiotic with an isoxazole ring | > 2000 | Highly Soluble |
Note: Comparator data is illustrative and based on known properties of Sulfamethoxazole.
Part 2: Intestinal Permeability Evaluation
Causality: After dissolution in the gastrointestinal tract, a drug must permeate the intestinal epithelium to reach systemic circulation. The Caco-2 permeability assay is the industry-standard in vitro model for this process.[10][11] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express relevant drug transporters, thus mimicking the human intestinal barrier.[10][12]
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
This protocol outlines the measurement of the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.[10][13]
-
Cell Culture: Culture Caco-2 cells on Transwell filter supports for approximately 21 days to allow for differentiation and monolayer formation.[12]
-
Monolayer Integrity Check: Prior to the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[12][13]
-
Dosing Solution Preparation: Prepare a 10 µM dosing solution of the test compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Permeability Measurement (A-to-B):
-
Add the dosing solution to the apical (donor) side of the Transwell.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for 2 hours.[11]
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
-
Permeability Measurement (B-to-A):
-
Concurrently, in a separate set of wells, add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate and sample as described above.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples via LC-MS/MS.
-
Calculation: Calculate the Papp value and the efflux ratio (ER). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[12]
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Comparative Data Table: Permeability
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Classification |
| Test Compound (Hypothetical) | 8.5 | 9.1 | 1.1 | High Permeability, No Efflux |
| Comparator: Propranolol | > 20 | > 20 | ~1.0 | High Permeability |
| Comparator: Digoxin | < 1 | > 5 | > 5.0 | Low Permeability, P-gp Substrate |
Note: Comparator data is illustrative of typical high permeability and P-gp substrate controls.
Part 3: Metabolic Stability Assessment
Causality: The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes are major players in this process.[14] A compound that is rapidly metabolized will have a short half-life and poor in vivo exposure. The liver microsomal stability assay is a cost-effective, high-throughput method to assess a compound's susceptibility to Phase I metabolism.[14]
Experimental Protocol: Human Liver Microsomal Stability Assay
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.[15][16]
-
Reagent Preparation:
-
Reaction Initiation:
-
Pre-incubate the test compound (final concentration 1 µM) with the HLM solution at 37°C for 5 minutes.[17]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life and intrinsic clearance.[14]
Comparative Data Table: Metabolic Stability
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Classification |
| Test Compound (Hypothetical) | 48 | 29 | Moderately Stable |
| Comparator: Verapamil | < 10 | > 140 | Low Stability (High Clearance) |
| Comparator: Diazepam | > 60 | < 23 | High Stability (Low Clearance) |
Note: Comparator data is illustrative of typical low and high stability controls.
Part 4: Plasma Protein Binding (PPB) Assessment
Causality: Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin. It is generally the unbound (free) fraction of the drug that is available to distribute into tissues and interact with the therapeutic target.[18] High plasma protein binding can limit efficacy and affect drug clearance. Equilibrium dialysis is the gold standard method for determining the fraction of unbound drug (fu).[19]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
This protocol uses a commercially available RED device for accurate and efficient PPB determination.[18][20][21]
-
Device Preparation: If necessary, hydrate the dialysis membranes (typically 8-12 kDa MWCO) according to the manufacturer's instructions.[22]
-
Sample Preparation: Spike human plasma with the test compound to a final concentration of 1 µM.
-
Loading the RED Device:
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[18][22]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching and Analysis: To avoid analytical artifacts, mix the plasma sample with buffer and the buffer sample with blank plasma before protein precipitation. Analyze the concentrations in both final samples by LC-MS/MS.
-
Calculation: The percent bound is calculated from the concentrations in the plasma and buffer chambers.
Comparative Data Table: Plasma Protein Binding
| Compound | Fraction Unbound (fu, %) | % Bound | Classification |
| Test Compound (Hypothetical) | 3.5% | 96.5% | Highly Bound |
| Comparator: Warfarin | < 1% | > 99% | Very Highly Bound |
| Comparator: Metformin | > 95% | < 5% | Low Binding |
Note: Comparator data is illustrative of typical high and low binding drugs.
Conclusion and Forward Look
This guide has outlined a systematic, experimentally-driven approach to benchmarking the ADME properties of novel 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole derivatives. By employing these standardized in vitro assays, researchers can generate a robust dataset that informs critical decision-making in the drug discovery pipeline.
The hypothetical data presented for our test compound—moderate solubility, high permeability with no efflux, moderate metabolic stability, and high plasma protein binding—paints a picture of a promising but imperfect candidate. While its permeability is excellent, the moderate stability and high protein binding may warrant further medicinal chemistry efforts to optimize these parameters. This is the essence of ADME-driven drug design: identifying liabilities early and using that knowledge to guide the synthesis of superior molecules. By rigorously applying these principles and protocols, the path from a novel chemical entity to a successful drug is made clearer and more efficient.
References
-
PubChem. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Bio-protocol. (n.d.). Protein Binding by Equilibrium Dialysis. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
- Unknown Source. (n.d.). Caco2 assay protocol. (Link unavailable)
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. National Center for Biotechnology Information. Retrieved from [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]
-
NCBI Bookshelf. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. Retrieved from [Link]
-
History of Medicine. (2023). Docking, ADMET Study, Synthesis and Biological Evaluation of Isoxazole Derivatives as Potential Histone Deacetylase Inhibitors. Retrieved from [Link]
-
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. criver.com [criver.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. enamine.net [enamine.net]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
- 18. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. bioivt.com [bioivt.com]
- 21. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - DE [thermofisher.com]
- 22. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole
The core principle of this guide is risk mitigation through informed action. The procedures outlined below are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the potential hazards associated with this class of compounds.
Hazard Assessment and Core Principles
Understanding the potential hazards of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is the foundation of its safe disposal. Based on data from analogous compounds, such as 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, we can infer the following GHS hazard classifications:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye damage [1]
-
May cause respiratory irritation [1]
Given its chemical structure, this compound is classified as a halogenated organic compound . This classification is critical as it dictates the specific waste stream and disposal methods required. Halogenated organic wastes are typically incinerated at high temperatures in regulated hazardous waste incinerators to ensure their complete destruction and prevent the release of harmful substances into the environment.[2]
Key Disposal Principles:
-
Segregation is paramount: Never mix halogenated organic waste with non-halogenated waste.[2][3][4] This is crucial for proper disposal and helps manage disposal costs, as the treatment for halogenated waste is more specialized.[4][5]
-
Avoid drain disposal: Under no circumstances should this compound or its residues be disposed of down the drain.[6]
-
Designated and labeled containers: Use only approved, clearly labeled hazardous waste containers.[2][3][5]
-
Personal Protective Equipment (PPE) is mandatory: Always wear appropriate PPE when handling this compound and its waste.
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole for disposal, ensure the following PPE is worn and safety measures are in place:
| PPE / Safety Measure | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye damage. |
| Hand Protection | Double nitrile or Viton gloves.[6] | To prevent skin contact and irritation. |
| Body Protection | A fully-buttoned lab coat. | To protect against accidental spills. |
| Respiratory Protection | Use in a certified chemical fume hood.[5][7] | To prevent inhalation of vapors which may cause respiratory irritation. |
| Emergency Equipment | Ensure an eyewash station and safety shower are readily accessible. | For immediate decontamination in case of accidental exposure. |
Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole from the point of generation to final collection.
Step 1: Waste Identification and Segregation
-
At the point of generation, identify the waste as "Halogenated Organic Waste."
-
If the compound is in a solid form, it should be placed in a designated, compatible solid waste container.
-
If it is dissolved in a solvent, the entire solution is considered halogenated waste.
-
Keep halogenated waste streams separate from all other waste, including non-halogenated organic, aqueous, and solid waste.[2][3][4]
Step 2: Container Selection and Labeling
-
Select a compatible waste container. Polyethylene containers are often recommended for halogenated solvents to prevent corrosion that can occur with metal cans.[6]
-
The container must be in good condition with a secure, threaded cap.[3]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[3][5]
-
On the label, clearly write the full chemical name: "4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole" and list any solvents present with their approximate concentrations. Do not use abbreviations.[3]
Step 3: Waste Accumulation
-
Add the waste to the designated container inside a chemical fume hood.[5]
-
Keep the waste container closed at all times, except when adding waste.[3][5] This prevents the release of harmful vapors.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.[6][7]
-
Store the container in secondary containment, such as a polypropylene tub, to contain any potential leaks.[6]
Step 4: Requesting Waste Collection
-
Once the waste container is three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[5]
-
Follow your institution's specific procedures for waste pickup, which may involve completing an online request form.[5]
-
Ensure the hazardous waste label is complete and accurate before collection.
Spill Management
In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, follow these steps:[6]
-
Alert personnel in the immediate area.
-
Ensure proper ventilation and work within a fume hood if possible.
-
Wear the appropriate PPE as outlined in Section 2.
-
Contain the spill with an inert absorbent material such as sand, silica gel, or vermiculite.[7][8]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, compatible container for disposal as hazardous waste.[9]
-
Label the container as "Spill Debris containing 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole."
-
Decontaminate the spill area with a suitable solvent and then soap and water.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.
Caption: Disposal workflow for 4-(chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole.
References
-
PubChem. 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole. National Center for Biotechnology Information. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Washington State University. Halogenated Solvents. Environmental Health & Safety. [Link]
-
PubChem. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole Safety and Hazards. National Center for Biotechnology Information. [Link]
-
Temple University. Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety. [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
PubChem. 4-(chloromethyl)-2-(4-ethylphenyl)-5-methyl-1,3-oxazole. National Center for Biotechnology Information. [Link]
-
ChemSynthesis. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. [Link]
Sources
- 1. 4-(Chloromethyl)-5-methyl-2-phenyl-1,3-oxazole | C11H10ClNO | CID 9794289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. aksci.com [aksci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Mastering the Safe Handling of 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to safely manage reactive chemical intermediates is paramount. 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole is a key building block in synthetic chemistry, valued for its utility in constructing more complex molecular architectures. However, its reactivity, stemming from the chloromethyl group, necessitates a robust and well-understood safety protocol to mitigate risks of exposure and ensure operational integrity. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in established safety principles and data from closely related analogs.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole was not publicly available at the time of this writing. The following guidance is synthesized from the safety profile of the closely related isomer, 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, and general principles for handling halogenated organic compounds.[1][2]
Hazard Assessment: Understanding the Risks
The primary hazards associated with 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole are derived from its chemical structure: the halogenated chloromethyl group and the oxazole core.
-
Acute Toxicity: The analogous compound, 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, is classified as "Acute Toxicity, Oral, Category 4," with the hazard statement H302: Harmful if swallowed.[1][2] It is prudent to assume a similar toxicity profile for the 3-methylphenyl isomer.
-
Irritation: Chlorinated organic compounds should be treated as potential irritants to the skin, eyes, and respiratory tract.[3] Direct contact should be avoided.
-
Reactivity: The chloromethyl group is a reactive electrophile, making the compound a valuable synthetic intermediate.[4] This reactivity also means it can react with nucleophiles, including biological macromolecules, underscoring the need to prevent exposure.
Based on these factors, this compound should be handled with the care afforded to toxic and reactive substances. All operations should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dusts.[3][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, ingestion, and dermal contact. The selection of appropriate PPE is contingent on the scale of the operation and the potential for splashing or aerosolization.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended for transfers) | Provides a barrier against incidental contact. Nitrile offers good resistance to a range of organic compounds.[5][6] |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes and aerosols. Safety glasses are insufficient.[6][7] |
| Body Protection | Flame-resistant lab coat, fully buttoned | Protects skin and personal clothing from contamination.[6] |
| Footwear | Closed-toe shoes | Prevents injury from spills and dropped equipment.[5] |
Situational PPE Enhancements
For procedures with a higher risk of exposure, such as large-scale reactions or transfers, additional PPE is warranted:
-
Face Shield: Worn in conjunction with chemical splash goggles, a face shield provides an additional layer of protection against splashes to the face and neck.[6][8]
-
Chemical-Resistant Apron: An apron made of a material like neoprene or butyl rubber should be worn over the lab coat during transfers of significant quantities of the material.
The following flowchart outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow
Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include standard operating procedures for handling and disposal.
Handling and Use
-
Designated Area: All work with 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole must be conducted in a designated area within a certified chemical fume hood to minimize exposure to others.[3]
-
Spill Preparedness: A spill kit containing a non-combustible absorbent material (e.g., sand, vermiculite) should be readily available.[8] In the event of a spill, the area should be secured, and the material absorbed and collected into a sealed, labeled container for hazardous waste disposal.[8]
-
Emergency Equipment: Ensure an eyewash station and safety shower are accessible and in good working order before beginning any procedure.[3]
Disposal Plan
As a halogenated organic compound, 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole must be disposed of as hazardous waste.[3][5]
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, pipette tips, absorbent paper), must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[3][9] Do not mix with non-halogenated waste.[9]
-
Container Management: Waste containers should be kept sealed when not in use and stored in a designated, well-ventilated secondary containment area.[3] Do not overfill waste containers; a headspace of at least 10% should be left to allow for vapor expansion.
-
Prohibited Disposal: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][10] Evaporation in the fume hood is not an acceptable method of disposal.[3]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. Seek medical attention.[11] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11] |
By adhering to these protocols, researchers can confidently and safely utilize 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole in their synthetic endeavors, advancing scientific discovery while maintaining the highest standards of laboratory safety.
References
- Safe Disposal of (Chloromethyl)sulfonylethane: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Essential Procedures for the Safe Disposal of 1-(Chloromethyl)-2,4,5-trimethylbenzene. Benchchem.
- 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Sigma-Aldrich.
- 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole.
- Chemical Safety: Personal Protective Equipment.
- Lab Safety Equipment & PPE. ChemTalk.
- Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5. Benchchem.
- Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
- Safety data sheet.
- Organic solvent waste. Kemicentrum.
- How to Safely Dispose of Chloroform. Lab Alley.
Sources
- 1. 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole DiscoveryCPR 137090-44-9 [sigmaaldrich.com]
- 2. labsolu.ca [labsolu.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. laballey.com [laballey.com]
- 11. agricentre.basf.co.uk [agricentre.basf.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
